4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11-9(10)8-15-16-11/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPXZCWDXBNPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670228 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885618-33-7 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885618-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
A Senior Application Scientist's Guide to the Structural Elucidaion of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Foreword: The Critical Role of Foundational Building Blocks in Drug Discovery
In the landscape of modern medicinal chemistry, the success of complex molecular synthesis hinges on the quality and integrity of the foundational building blocks. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a paramount example of such a scaffold. Its indazole core is a privileged structure found in numerous pharmacologically active compounds, while the pinacol boronate ester moiety renders it a versatile precursor for Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern drug development.[1]
Ensuring the precise molecular structure of this intermediate is not merely an academic exercise; it is a critical quality control checkpoint that dictates the success of subsequent synthetic steps and, ultimately, the viability of a drug candidate. An incorrect isomer or the presence of impurities can lead to failed reactions, unforeseen side products, and costly delays. This guide provides an in-depth, multi-technique strategy for the unambiguous structural elucidation of this key molecule, grounded in the principles of analytical rigor and self-validating methodologies.
Part 1: The Cornerstone of Analysis: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative standalone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei. For a molecule containing hydrogen, carbon, and boron, a multinuclear approach is essential.
The Integrated NMR Workflow
Our strategy employs a logical progression of one- and two-dimensional NMR experiments to build a complete picture of the molecule. Each experiment provides a piece of the puzzle, and together they create an unassailable structural proof.
Caption: Workflow for NMR-based structure elucidation.
Proton (¹H) NMR Spectroscopy: Mapping the Proton Skeleton
Causality: ¹H NMR is the initial and most sensitive NMR experiment. It reveals the number of distinct proton environments, their integration (relative numbers), and their proximity to other protons through spin-spin coupling, allowing for the initial mapping of the indazole and pinacol moieties.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for indazoles as it can help in observing the N-H proton.[2]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| NH | 10.0 - 13.0 | Broad Singlet | 1H | Acidic proton of the indazole ring, often broad and solvent-dependent. |
| Ar-H | 7.2 - 8.0 | Multiplets (d, t, dd) | 4H | Aromatic protons on the indazole ring. Specific shifts and couplings depend on the 4-position substitution. |
| C(CH ₃)₄ | ~1.35 | Singlet | 12H | Twelve equivalent methyl protons of the two gem-dimethyl groups on the pinacol moiety. A sharp singlet is characteristic. |
Carbon (¹³C) NMR Spectroscopy: Visualizing the Carbon Backbone
Causality: ¹³C NMR provides a direct count of the number of non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts indicate the type of carbon (aromatic, aliphatic, quaternary).
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data:
| Carbons | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| Ar-C | 110 - 145 | Six distinct signals for the aromatic carbons of the indazole ring. |
| C -B | ~85-95 (Broad) | The carbon atom directly attached to the boron. The signal may be broadened due to quadrupolar relaxation of the boron nucleus. |
| C (CH₃)₄ | ~84 | Quaternary carbons of the pinacol group bonded to oxygen. |
| C(C H₃)₄ | ~25 | Methyl carbons of the pinacol group. |
Boron (¹¹B) NMR Spectroscopy: The Definitive Boronate Ester Check
Causality: As the compound contains boron, ¹¹B NMR is a crucial and highly specific experiment.[3][4] It directly probes the chemical environment of the boron atom. The chemical shift definitively confirms the presence of the sp³-hybridized tetracoordinate boronate ester, distinguishing it from potential hydrolysis products like the corresponding boronic acid (sp²-hybridized).[5][6]
Experimental Protocol:
-
Sample Preparation: Use the same sample. No special preparation is needed.
-
Instrumentation: A multinuclear NMR probe is required.
-
Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This experiment is typically fast due to the high natural abundance of ¹¹B. A reference standard like BF₃·OEt₂ is used.
Predicted ¹¹B NMR Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| ¹¹B | 20 - 30 | This range is characteristic of tetracoordinate boronate esters.[7] A single, relatively sharp signal confirms the integrity of the dioxaborolane ring. |
Part 2: Mass Spectrometry: Absolute Mass and Fragmentation Logic
Mass spectrometry (MS) is a complementary technique that provides the exact molecular weight and, through fragmentation analysis, corroborates the connectivity established by NMR.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula, serving as a powerful validation of the compound's identity.[8]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.
Predicted HRMS Data:
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [9] |
| Neutral Monoisotopic Mass | 244.1383 | [9] |
| [M+H]⁺ (detected ion) | 245.1456 | Calculated |
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
Causality: MS/MS involves isolating the parent ion ([M+H]⁺) and fragmenting it through collision-induced dissociation. The resulting fragment ions provide direct evidence of the molecule's substructures, such as the indazole core and the pinacol boronate group. The fragmentation pattern of indazoles is a key identifier.[10][11]
Caption: Predicted MS/MS fragmentation pathway.
Part 3: X-ray Crystallography: The Unambiguous 3D Structure
Causality: When a single, high-quality crystal can be grown, X-ray crystallography provides the ultimate, irrefutable proof of structure. It determines the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state.[12][13]
Methodology Overview:
-
Crystal Growth: This is often the most challenging step. It involves slowly evaporating a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final 3D structure.
Self-Validation: The resulting structure must be chemically sensible and consistent with the data obtained from NMR and MS. The bond lengths and angles of the indazole and dioxaborolane rings should fall within expected ranges.[14] This concordance between solid-state data (X-ray) and solution-state data (NMR, MS) provides the highest possible level of confidence in the structural assignment.
Conclusion: An Integrated and Trustworthy Approach
The structural elucidation of this compound is a process of logical deduction built upon a foundation of orthogonal analytical techniques. While ¹H and ¹³C NMR map the core structure, ¹¹B NMR provides a unique and essential confirmation of the boronate ester's integrity. High-resolution mass spectrometry validates the elemental composition, and MS/MS fragmentation confirms the connectivity of the key substructures. Finally, where feasible, X-ray crystallography offers the definitive solid-state structure. By integrating these techniques, researchers and drug development professionals can establish a self-validating system that ensures the identity and quality of this critical chemical building block, thereby safeguarding the integrity of the entire discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. scribd.com [scribd.com]
- 8. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]
- 9. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
An In-Depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Keystone Building Block in Modern Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. The document delineates the compound's physicochemical properties, spectroscopic profile, and core reactivity. Emphasis is placed on its application in palladium-catalyzed cross-coupling reactions, which are foundational in the synthesis of complex pharmaceutical agents. Detailed, field-proven protocols for its synthesis via Miyaura borylation and its subsequent use in Suzuki-Miyaura coupling are provided, supported by mechanistic insights and expert commentary on process optimization and validation. This guide serves as an authoritative resource for leveraging this versatile molecule in contemporary drug discovery programs.
Introduction: The Strategic Importance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural core of a vast number of therapeutic agents. Among these, the indazole moiety has emerged as a "privileged scaffold," a framework that can be readily modified to interact with a diverse range of biological targets. Compounds featuring the indazole nucleus have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.
The true synthetic utility of the indazole core is unlocked when it is functionalized for participation in robust carbon-carbon bond-forming reactions. This compound represents a pinnacle of this strategy. It combines the biologically relevant indazole heterocycle with a pinacol boronic ester, a stable, versatile, and highly efficient coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction. This positions the molecule as a critical intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors where the indazole can serve as an effective hinge-binding motif.
This guide offers an in-depth exploration of this key synthetic intermediate, providing the technical data and procedural knowledge necessary for its effective application in research and development.
Physicochemical & Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical reagent. This section details the known physical, chemical, and spectroscopic properties of this compound.
Core Identifiers and Properties
The following table summarizes the key identifiers and computed physical properties for the compound. It is critical to note that properties such as boiling point are computationally derived and should be used as estimates. Experimental verification is always recommended.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| Synonyms | Indazole-4-boronic acid pinacol ester, 1H-Indazol-4-ylboronic acid pinacol ester | [PubChem][1] |
| CAS Number | 885618-33-7 | [PubChem][1] |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [PubChem][1] |
| Molecular Weight | 244.10 g/mol | [PubChem][1] |
| Appearance | White to pale yellow solid | [Chem-Impex][2] |
| Boiling Point | 404.1 °C (Predicted) | [Echemi][3] |
| Density | 1.154 g/cm³ (Predicted) | [Echemi][3] |
Spectroscopic Characterization
Senior Application Scientist Note: While this compound is commercially available, detailed, experimentally verified ¹H and ¹³C NMR spectral data are not consistently published in peer-reviewed literature or public databases. The information below is based on typical chemical shifts for analogous structures and should be confirmed by researchers on their specific material.
-
¹H NMR (Proton NMR): Key expected signals include:
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A broad singlet in the downfield region (>10 ppm) corresponding to the indazole N-H proton.
-
Aromatic protons on the indazole ring, typically appearing as multiplets or distinct doublets/triplets between 7.0 and 8.5 ppm.
-
A sharp singlet around 1.3-1.4 ppm, integrating to 12 protons, representing the four equivalent methyl groups of the pinacol ester.
-
-
¹³C NMR (Carbon NMR): Expected signals include:
-
Multiple signals in the aromatic region (110-150 ppm) for the carbons of the indazole ring. The carbon atom directly attached to the boron (C4) will be significantly influenced, though its signal may be broadened or have a low intensity due to quadrupolar relaxation of the adjacent boron atom.
-
A signal around 84-85 ppm for the quaternary carbons of the pinacol group (O-C(CH₃)₂).
-
A signal around 24-25 ppm for the methyl carbons of the pinacol group.
-
-
Mass Spectrometry (MS): The exact mass is a crucial identifier. For C₁₃H₁₇BN₂O₂, the expected monoisotopic mass is 244.1383 Da.[1]
Synthesis and Purification: A Practical Workflow
The most common and efficient method for preparing this compound is the palladium-catalyzed Miyaura borylation of a 4-halo-1H-indazole precursor, typically 4-iodo- or 4-bromo-1H-indazole.
Synthetic Workflow Diagram
Caption: General workflow for the Miyaura borylation synthesis.
Detailed Experimental Protocol: Synthesis from 4-Iodo-1H-indazole
This protocol is a representative procedure adapted from established methodologies for indazole borylation.
A. Reagents & Equipment:
-
4-Iodo-1H-indazole (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Acetate (KOAc), anhydrous (3.0 equiv)
-
Anhydrous 1,4-Dioxane or DMSO
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Standard glassware for work-up and purification
B. Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an argon or nitrogen atmosphere, add 4-iodo-1H-indazole, bis(pinacolato)diboron, and potassium acetate.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂, to the flask.
-
Expertise Insight: The choice of catalyst is critical. Pd(dppf)Cl₂ is robust and effective for many borylations due to the dppf ligand's ability to stabilize the active Pd(0) species and promote the catalytic cycle.
-
-
Solvent Addition: Add anhydrous dioxane (or DMSO) via syringe. The reaction mixture should be a suspension.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon/nitrogen to ensure all dissolved oxygen is removed.
-
Trustworthiness Principle: Incomplete removal of oxygen is a primary cause of reaction failure. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote side reactions.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the 4-iodo-1H-indazole starting material. Reactions are typically complete within 4-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.
Chemical Reactivity, Stability, and Handling
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the C4 position of the indazole and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl (pseudo)halide.
A. Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Standard Protocol: Coupling with an Aryl Bromide
-
Setup: In a reaction vessel under an inert atmosphere, combine this compound (1.0-1.2 equiv), the aryl bromide (1.0 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₃PO₄, 2-3 equiv).
-
Solvent: Add a solvent system, often a mixture like dioxane/water or toluene/ethanol/water.
-
Degassing: Thoroughly degas the mixture as described in the synthesis protocol.
-
Reaction: Heat the reaction to 80-110 °C with stirring.
-
Monitoring (Self-Validation): The reaction progress must be monitored. A simple TLC analysis showing the consumption of the limiting aryl bromide and the appearance of a new, more polar (typically) product spot is a reliable in-process check. For more rigorous analysis, LC-MS can confirm the formation of the desired product mass.
-
Work-up & Purification: Follow standard aqueous work-up, extraction, and column chromatography procedures as described previously to isolate the biaryl product.
Stability and Handling
-
Stability: While pinacol boronic esters are significantly more stable than their corresponding boronic acids, they are still susceptible to slow hydrolysis upon exposure to moisture. Protodeboronation (cleavage of the C-B bond) can also occur, particularly under acidic or basic conditions or in the presence of residual palladium catalyst from their synthesis.
-
Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place (refrigeration at 0-8 °C is recommended).
-
Safety & Handling:
-
Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
Conclusion: A Versatile Tool for Innovation
This compound stands as a testament to the power of strategic molecular design. By marrying a biologically relevant scaffold with a synthetically robust functional group, it provides chemists with a reliable and versatile tool for the rapid construction of novel and complex molecules. Its central role in Suzuki-Miyaura coupling reactions ensures its continued importance in academic research and industrial drug development, particularly in the quest for next-generation kinase inhibitors and other targeted therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential.
References
A Senior Application Scientist's Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable interactions with biological targets. The indazole core is one such "privileged scaffold," widely recognized for its role in the development of protein kinase inhibitors.[1][2] The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 885618-33-7) is a cornerstone reagent that provides synthetic access to this critical pharmacophore.
This guide moves beyond a simple data sheet to offer a deeper, field-proven perspective on this compound. It is a versatile building block whose true value is realized through its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] The pinacolboronate ester group offers a stable, yet reactive handle for the precise construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures required for potent and selective therapeutic agents.[3][5] We will explore its properties, core applications in synthesis, pivotal role in drug discovery, and essential safety protocols, providing the causal insights necessary for successful and reproducible research.
Physicochemical & Handling Profile
A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation. The data below is consolidated for quick reference.
| Property | Value | Source(s) |
| CAS Number | 885618-33-7 | [3][6] |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [3][6] |
| Molecular Weight | 244.10 g/mol | [3][6] |
| Appearance | White to pale yellow solid | [3][5] |
| Purity | ≥ 95% (HPLC) | [3] |
| Boiling Point | 404.123 °C | [7] |
| Density | 1.154 g/cm³ | [7] |
| Storage Conditions | Store at 0-8 °C in a dry, tightly closed container | [3][8] |
Core Application: The Suzuki-Miyaura Cross-Coupling Protocol
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[4]
The pinacolboronate ester is preferred over a free boronic acid in many synthetic schemes due to its enhanced stability, which prevents premature decomposition and simplifies purification of the final product. The following protocol is a representative, self-validating workflow grounded in established chemical principles.
Diagram of the Suzuki-Miyaura Reaction Workflow
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Comprehensive Technical Guide for Advanced Research
An In-depth Exploration of a Key Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its synthesis and characterization, and highlight its significant applications, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile indazole boronate ester.
Introduction: The Significance of the Indazole Scaffold and Boronate Esters
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a sought-after motif in the design of novel therapeutics.[1] When combined with a boronic acid pinacol ester, the resulting molecule, this compound, becomes a powerful and versatile building block.
The pinacol boronate ester group offers several advantages in synthetic chemistry. It is relatively stable, easy to handle, and participates efficiently in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. The title compound, therefore, serves as a crucial intermediate for introducing the indazole moiety into complex molecular architectures.[5][6]
This guide will provide a detailed examination of this compound, equipping researchers with the knowledge to effectively utilize it in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development.
Molecular Identity and Structure
The fundamental identity of this compound is defined by its molecular formula and weight.
| Property | Value | Source |
| Molecular Formula | C13H17BN2O2 | [7][8][9] |
| Molecular Weight | 244.10 g/mol | [8] |
| Exact Mass | 244.1383080 Da | [8] |
| CAS Number | 885618-33-7 | [7][8][10] |
The structure of the molecule consists of a 1H-indazole core substituted at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
Physical Characteristics
The physical properties of the compound are essential for handling, storage, and reaction setup.
| Property | Value | Source |
| Appearance | White to pale yellow solid | [6] |
| Boiling Point | 404.123 °C | [7] |
| Density | 1.154 g/cm³ | [7] |
| Refractive Index | 1.564 | [7] |
| Polar Surface Area | 47.14 Ų | [7] |
| XLogP3 | 1.86210 | [7] |
Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are critical for ensuring its purity and reactivity in subsequent applications.
Synthetic Approach: Palladium-Catalyzed Borylation
A common and effective method for the synthesis of aryl boronate esters, including the title compound, is the palladium-catalyzed cross-coupling reaction between a suitable halo-indazole and a boron source, typically bis(pinacolato)diboron.
Figure 1. Generalized workflow for the palladium-catalyzed synthesis.
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 4-halo-1H-indazole (e.g., 4-bromo-1H-indazole), bis(pinacolato)diboron, a palladium catalyst (such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (e.g., potassium acetate) in an appropriate anhydrous solvent like dioxane.
-
Reaction Execution: Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for a sufficient duration until the starting material is consumed, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the pure this compound.
Characterization Techniques
The identity and purity of the synthesized compound must be confirmed through various analytical methods.
Figure 2. Key analytical techniques for product characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom. ¹¹B NMR is used to characterize the tetracoordinated boron atom of the pinacol ester.[11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.
-
Chromatography: High-performance liquid chromatography (HPLC) is employed to assess the purity of the final product. Thin-layer chromatography (TLC) is often used for monitoring the progress of the synthesis.
Applications in Research and Development
This compound is a highly valuable reagent with broad applications in several areas of chemical research.
Organic Synthesis
The primary application of this compound is as a versatile building block in organic synthesis.[5] Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of C-C bonds, enabling the synthesis of complex molecules.[4]
Pharmaceutical Development
The indazole moiety is a key component of many therapeutic agents. This boronate ester serves as a critical intermediate in the synthesis of novel drug candidates.[5][6] The ability to readily introduce the indazole scaffold allows for the exploration of new chemical space in the quest for more effective and selective drugs.
Materials Science
Beyond pharmaceuticals, this compound also finds use in materials science.[5][6] Its unique structure can be incorporated into advanced polymers and nanomaterials to tailor their properties for specific applications, such as the development of sensors or catalysts.[6]
Agrochemicals
The indazole ring system has shown biological activity relevant to crop protection.[3] Consequently, indazole boronic acid pinacol esters are valuable intermediates in the synthesis of novel herbicides, fungicides, and insecticides.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound is a cornerstone reagent for researchers and scientists in organic synthesis, medicinal chemistry, and materials science. Its stability, coupled with its reactivity in powerful cross-coupling reactions, makes it an indispensable tool for the construction of complex molecules with diverse applications. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, will empower researchers to fully exploit its synthetic potential in their innovative work.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern organic synthesis and medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold"—a core structural motif consistently found in biologically active compounds.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of novel therapeutics.[3][4] This guide focuses on a particularly versatile and powerful building block: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (also known as Indazole-4-boronic acid pinacol ester).
This specialized reagent combines the desirable indazole core with a pinacol boronate ester, rendering it an ideal substrate for palladium-catalyzed cross-coupling reactions.[5][6] Its stability, ease of handling, and high reactivity make it an indispensable tool for researchers aiming to construct complex molecular architectures with precision and efficiency.[5] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only procedural details but also the strategic rationale behind its application in key research areas.
Compound Profile & Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is critical for its effective use. The table below summarizes the key identifiers and physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 885618-33-7 | [7] |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [7] |
| Molecular Weight | 244.10 g/mol | [7] |
| Appearance | White to pale yellow solid | [6] |
| Synonyms | Indazole-4-boronic acid pinacol ester, 1H-Indazol-4-ylboronic acid pinacol ester | [7] |
Core Application I: The Suzuki-Miyaura Cross-Coupling Reaction
The primary and most powerful application of 4-(pinacolato)-1H-indazole is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile means of forming carbon-carbon (C-C) bonds, typically between an organoboron compound and an organic halide or triflate.[3][8]
Mechanistic Rationale: The "Why" Behind the Protocol
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The boronate ester does not react directly; it must first be activated by a base to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[9]
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[8]
-
Transmetalation: The organic moiety from the activated boronate ester is transferred to the palladium center, displacing the halide. This is the crucial C-C bond-forming precursor step. The base activation of the boron atom is essential for this step to proceed efficiently.[9][10]
-
Reductive Elimination: The newly coupled organic fragments are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, thus completing the cycle.[8]
Field-Proven Experimental Protocol
The following protocol is a representative, self-validating system for the coupling of 4-(pinacolato)-1H-indazole with a generic aryl bromide. The choice of catalyst, ligand, base, and solvent is critical and based on established principles for efficient cross-coupling of heteroaryl boronates.
Objective: Synthesize a 4-aryl-1H-indazole derivative.
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction vessel, add 4-(pinacolato)-1H-indazole, the aryl bromide, PdCl₂(dppf)·CH₂Cl₂, and K₂CO₃. The use of a robust palladium catalyst like PdCl₂(dppf) is crucial for coupling heteroaromatic partners, which can sometimes poison simpler catalysts.
-
Solvent System: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. The use of an inert atmosphere is non-negotiable to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Degassing: Add the degassed solvent system (1,4-dioxane/water). A mixed aqueous/organic solvent system is often essential; water helps to dissolve the inorganic base (K₂CO₃), which is necessary for activating the boronate ester.[3]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.[3] Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-1H-indazole.
| Parameter | Recommended Condition | Rationale / Causality |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ | The dppf ligand provides thermal stability and promotes efficient reductive elimination, which is often the rate-limiting step. |
| Base | K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required to form the boronate "ate" complex, increasing its nucleophilicity for transmetalation.[10] |
| Solvent | 1,4-Dioxane/Water, DMF | A polar aprotic solvent system solubilizes the reactants and the aqueous component dissolves the base, facilitating the reaction. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome activation barriers, particularly for the oxidative addition of less reactive aryl chlorides or bromides.[3] |
Core Application II: A Cornerstone in Kinase Inhibitor Drug Discovery
The indazole scaffold is a dominant feature in a multitude of approved and investigational kinase inhibitors.[1][4] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[11] 4-(Pinacolato)-1H-indazole serves as a key starting material for the synthesis of inhibitors targeting various kinases, including PLK4, Akt, and VEGFR.[11][12][13]
Case Study: Synthesis of a PLK4 Inhibitor Scaffold
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[12][13] Indazole-based compounds have emerged as potent and selective PLK4 inhibitors. The synthesis of these complex molecules often relies on a Suzuki-Miyaura coupling as the key strategic step to install a necessary aryl group at the 4-position of the indazole core.
The rationale for this synthetic strategy is clear: the Suzuki-Miyaura coupling provides a convergent and highly reliable method to join two complex fragments late in the synthesis. This allows for the independent synthesis and optimization of the indazole portion and the coupling partner, providing maximum flexibility for generating a library of potential inhibitors for structure-activity relationship (SAR) studies. For example, the FDA-approved drug Axitinib, a potent VEGFR inhibitor that also shows activity against PLK4, features a substituted indazole core.[13] Its synthesis and the synthesis of related analogs frequently employ this key C-C bond-forming strategy.
The Indazole Scaffold in the Kinase ATP-Binding Site
The indazole's utility stems from its ability to act as a bioisostere of adenine, the core of ATP. It effectively mimics the hydrogen bonding pattern of the natural ligand within the kinase hinge region, a critical interaction for potent inhibition.
The N-H proton at the 1-position of the indazole ring typically acts as a hydrogen bond donor, while the pyrazole nitrogen at the 2-position serves as a hydrogen bond acceptor. This dual interaction anchors the inhibitor in the ATP binding site, providing a foundation for high-affinity binding. The substituent installed at the 4-position via the Suzuki coupling can then be designed to extend into other regions of the active site to enhance potency and selectivity.[11]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool that enables the rapid and efficient construction of molecular complexity. Its primary application in the Suzuki-Miyaura cross-coupling has unlocked countless synthetic pathways, particularly in the field of medicinal chemistry. As researchers continue to explore the vast chemical space of kinase inhibitors and other therapeutic agents, the demand for versatile and reliable building blocks like this indazole boronate ester will only intensify. Its proven track record and predictable reactivity ensure its place as a staple in the modern synthetic chemist's toolbox for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Serendipitous Discovery and Rise of a Pharmacological Powerhouse
The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a testament to the enduring power of chemical synthesis in shaping modern medicine. Its journey from a 19th-century chemical curiosity to a cornerstone of contemporary drug design is a compelling narrative of scientific inquiry and therapeutic innovation. Unlike many privileged scaffolds that are abundant in nature, indazole is a rare find in the natural world, making its prominence in pharmaceuticals a direct result of the ingenuity of synthetic and medicinal chemists.[1][2][3]
The initial synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer in 1883.[4] In a foundational experiment, Fischer subjected o-hydrazinobenzoic acid to heat, anticipating the formation of an anhydride. Instead, through intramolecular condensation and cyclization, he serendipitously created 3-indazolone, laying the groundwork for the exploration of this novel heterocyclic system.[4] A decade later, Jacobson provided a more direct route to the parent 1H-indazole via the diazotization and subsequent intramolecular cyclization of o-toluidine.[4] These early synthetic endeavors, born from fundamental chemical exploration, unlocked the door to a class of compounds that would later prove to possess a remarkable breadth of biological activities.
It was not until the mid-20th century that the therapeutic potential of indazoles began to be realized, with the discovery of the anti-inflammatory properties of benzydamine.[4] This pivotal moment marked the transition of the indazole scaffold from a subject of academic interest to a viable pharmacophore, sparking a wave of research that continues to this day. The isosteric relationship of indazole to biologically significant scaffolds such as indole and benzimidazole further fueled this interest, leading to its current status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[5]
This guide provides a comprehensive technical overview of the indazole scaffold, from its fundamental physicochemical properties to its diverse applications in modern drug discovery. We will delve into the synthetic strategies employed to access this versatile core, explore the mechanisms of action of key indazole-containing drugs, and present quantitative data to illustrate the structure-activity relationships that govern their therapeutic efficacy.
The Physicochemical Landscape of Indazole: A Foundation for Drug Design
The therapeutic versatility of the indazole scaffold is deeply rooted in its unique physicochemical properties. As a bicyclic aromatic system containing two nitrogen atoms, indazole exhibits a delicate balance of electronic and steric features that render it an exceptional building block for medicinal chemists.
Indazoles exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form.[6] This stability is attributed to its benzenoid character, which confers a high degree of aromaticity.[6] The presence of two nitrogen atoms within the five-membered ring imparts a unique electronic signature, creating a scaffold that can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the second nitrogen atom). This dual hydrogen bonding capability is a critical feature that allows indazole-containing molecules to engage in specific and high-affinity interactions with biological targets.
The lipophilicity of the indazole ring is another key property that contributes to its success as a pharmacophore. It is generally more lipophilic than its bioisosteric counterpart, phenol, which can lead to improved pharmacokinetic properties, such as enhanced cell membrane permeability and reduced susceptibility to phase I and II metabolism. This can translate to improved oral bioavailability and a more favorable half-life in vivo.
The pKa of the indazole ring system is also a crucial consideration in drug design. With a pKa of approximately 1.3 for the protonated form, indazole is a weak base. This property influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.
The structural rigidity of the bicyclic indazole core provides a well-defined framework for the precise spatial orientation of substituent groups. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The ability to functionalize the indazole ring at multiple positions provides medicinal chemists with a high degree of control over the molecule's properties, enabling the fine-tuning of its pharmacological profile.
Synthetic Strategies: Building the Indazole Core
The construction of the indazole scaffold has evolved significantly since the pioneering work of Fischer and Jacobson. A diverse array of synthetic methodologies now exists, providing access to a wide range of substituted indazoles. These methods can be broadly categorized into classical condensation reactions and modern transition-metal-catalyzed cross-coupling reactions.
Classical Approaches: Time-Tested and Versatile
The Jacobson synthesis remains a widely used method for the preparation of 1H-indazoles. This classical approach involves the diazotization of an appropriately substituted o-toluidine derivative, followed by intramolecular cyclization.
A significant advancement in indazole synthesis was the development of methods utilizing o-fluorobenzonitriles as starting materials. Reaction with hydrazine hydrate provides a direct route to 3-amino-1H-indazoles, which are valuable intermediates for further functionalization.
Modern Methodologies: Efficiency and Precision
The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the indazole scaffold is no exception. Palladium-catalyzed intramolecular C-N bond formation from o-alkynyl azoarenes has emerged as a powerful and efficient method for the construction of the indazole ring. Furthermore, metal-free approaches, such as the reaction of N-tosylhydrazones with nitroaromatic compounds, offer an environmentally benign alternative for the synthesis of 1H-indazoles.
The choice of synthetic route is often dictated by the desired substitution pattern on the indazole core and the availability of starting materials. The following sections will provide detailed, step-by-step protocols for the synthesis of several key indazole-containing drugs, illustrating the practical application of these synthetic strategies.
The Therapeutic Impact of Indazole-Containing Drugs: A Showcase of Versatility
The indazole scaffold is at the heart of a growing number of FDA-approved drugs and clinical candidates, spanning a wide range of therapeutic areas. This section will highlight four prominent examples, detailing their mechanisms of action, synthetic pathways, and clinical significance.
Benzydamine: A Pioneering Anti-Inflammatory Agent
One of the earliest success stories of the indazole scaffold, benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacological profile.[4] Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, benzydamine exerts its anti-inflammatory, analgesic, and anesthetic effects through a multi-faceted mechanism of action.[5][7]
Mechanism of Action: Benzydamine's primary mechanism involves the inhibition of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5][8] By reducing the production of these key inflammatory mediators, benzydamine effectively dampens the inflammatory cascade.[8] Additionally, it exhibits membrane-stabilizing properties and can block voltage-gated sodium channels, contributing to its local anesthetic effects.[7]
Experimental Protocol: Synthesis of Benzydamine
The synthesis of benzydamine can be achieved through the reaction of the N-benzyl derivative of methyl anthranilate with nitrous acid to form an N-nitroso derivative.[9][10] Subsequent reduction with sodium thiosulfate yields a transient hydrazine, which undergoes spontaneous intramolecular hydrazide formation.[9][10] Treatment of the resulting enolate with 3-chloro-1-dimethylaminopropane affords benzydamine.[9][10]
A detailed, step-by-step synthesis is as follows:
-
Step 1: N-Benzylation of Methyl Anthranilate: To a solution of methyl anthranilate in a suitable solvent such as ethanol, add benzyl chloride and a base like potassium carbonate. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to obtain N-benzyl methyl anthranilate.
-
Step 2: Nitrosation: Dissolve the N-benzyl methyl anthranilate in acetic acid and cool the solution in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir the reaction for a designated period and then pour it into ice water. Extract the N-nitroso derivative with an organic solvent like diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Step 3: Reduction and Cyclization: Dissolve the N-nitroso intermediate in a suitable solvent and add a solution of sodium thiosulfate in water. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). This in situ reduction generates a hydrazine that spontaneously cyclizes to form the indazolone core.
-
Step 4: Alkylation: To a solution of the indazolone intermediate in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride at 0°C. Stir the mixture for a short period, then add 3-chloro-1-dimethylaminopropane. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude benzydamine by column chromatography or recrystallization.
Granisetron: A Selective 5-HT3 Receptor Antagonist for Chemotherapy-Induced Nausea and Vomiting
Granisetron is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[4] It is a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy.[4]
Mechanism of Action: Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract.[1] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem.[1] Granisetron competitively blocks these 5-HT3 receptors, both peripherally and centrally, thereby preventing the initiation of the emetic reflex.[1][3][4]
Experimental Protocol: Synthesis of Granisetron
The synthesis of granisetron typically involves the amide coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[11][12]
-
Step 1: Preparation of 1-Methyl-indazole-3-carbonyl chloride: 1-Methylindazole-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an inert solvent like dichloromethane, often with a catalytic amount of DMF.[13][14] The reaction mixture is typically stirred at room temperature until the conversion to the acid chloride is complete. The excess chlorinating agent and solvent are then removed under reduced pressure.
-
Step 2: Amide Coupling: The resulting 1-methyl-indazole-3-carbonyl chloride is dissolved in a suitable solvent, and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is added, along with a base such as triethylamine to neutralize the HCl generated during the reaction.[13] The reaction is stirred until completion.
-
Step 3: Workup and Purification: The reaction mixture is then washed with water and an aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl.[15] The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and concentrated. The crude granisetron can be purified by recrystallization or column chromatography.
-
Step 4: Salt Formation: For pharmaceutical use, the granisetron base is often converted to its hydrochloride salt by treating a solution of the base in a suitable solvent, such as ethanol, with an ethanol solution of hydrogen chloride.[15]
Pazopanib and Axitinib: Targeted Cancer Therapy Through Kinase Inhibition
Pazopanib and axitinib are potent, orally available multi-targeted tyrosine kinase inhibitors (TKIs) that have revolutionized the treatment of certain cancers, particularly renal cell carcinoma (RCC).[16][] Both drugs feature the indazole scaffold as a key structural element.
Mechanism of Action: Pazopanib and axitinib primarily target the vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize.[16][18][19] By inhibiting VEGFRs, these drugs block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, effectively cutting off the tumor's blood supply.[18][19]
-
Pazopanib is a multi-targeted TKI that inhibits VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptors (PDGFRs) and c-Kit.[3][16][19][20][21][22][23] This broad spectrum of activity contributes to its efficacy in various solid tumors.
-
Axitinib is a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[18][20][24] Its high selectivity for VEGFRs may contribute to a more favorable side-effect profile compared to less selective TKIs.[18]
Experimental Protocol: Synthesis of Pazopanib
A common synthetic route to pazopanib starts from 3-methyl-6-nitro-1H-indazole.[13][25][26][27][28]
-
Step 1: Reduction of the Nitro Group: The nitro group of 3-methyl-6-nitro-1H-indazole is reduced to an amino group using a reducing agent such as tin(II) chloride dihydrate in the presence of hydrochloric acid.[13][25][27]
-
Step 2: N-Methylation: The resulting 3-methyl-1H-indazol-6-amine is then N-methylated. This can be achieved through various methods, including reductive amination with paraformaldehyde and sodium borohydride.[13][25]
-
Step 3: Regioselective N-Methylation of the Indazole Ring: The N,3-dimethyl-1H-indazol-6-amine is then subjected to a regioselective methylation on the N2 position of the indazole ring, for example, using trimethyl orthoformate in the presence of a strong acid like sulfuric acid, to yield N,2,3-trimethyl-2H-indazol-6-amine.[13]
-
Step 4: Coupling with the Pyrimidine Moiety: The N,2,3-trimethyl-2H-indazol-6-amine is then coupled with a suitable pyrimidine derivative, such as N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine.
-
Step 5: Final Coupling to Form Pazopanib: The final step involves a nucleophilic aromatic substitution reaction between the pyrimidine intermediate and 5-amino-2-methylbenzenesulfonamide in the presence of a catalytic amount of hydrochloric acid to yield pazopanib.[29]
Experimental Protocol: Synthesis of Axitinib
The synthesis of axitinib can be achieved through a multi-step sequence, with a key step being the construction of the indazole core. A representative synthesis might involve:
-
Step 1: Preparation of a Substituted Indazole: A suitably substituted aniline, such as 2-amino-6-methylbenzenethiol, can be converted to the corresponding indazole derivative through diazotization followed by intramolecular cyclization.
-
Step 2: Functionalization of the Indazole Core: The indazole core is then further functionalized to introduce the necessary substituents for the subsequent coupling reactions.
-
Step 3: Suzuki Coupling: A key step in many axitinib syntheses is a Suzuki coupling reaction to introduce the vinylpyridine side chain. This typically involves the reaction of a halogenated indazole intermediate with a vinylpyridineboronic acid derivative in the presence of a palladium catalyst.
-
Step 4: Final Amide Formation: The final step involves the formation of the amide bond between the indazole-containing intermediate and the appropriate side chain to yield axitinib.
Quantitative Data and Visualizations
To provide a clearer understanding of the properties and mechanisms of these indazole-containing drugs, the following tables summarize key quantitative data, and Graphviz diagrams illustrate the relevant signaling pathways.
Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Selected Indazole-Containing Drugs
| Property | Benzydamine | Granisetron | Pazopanib | Axitinib |
| Molecular Weight ( g/mol ) | 309.4 | 312.4 | 437.5 | 386.5 |
| LogP | 3.5 | 2.6 | 3.4 | 3.2 |
| pKa | 8.8 (basic) | 9.0 (basic) | 5.3 (basic) | 5.6 (basic) |
| Bioavailability (%) | ~87 (oral) | ~60 (oral) | 14-39 (oral) | ~58 (oral) |
| Protein Binding (%) | <20 | ~65 | >99.9 | >99 |
| Half-life (hours) | ~13 | 9-12 | ~31 | 2.5-6.1 |
| Metabolism | Oxidation, conjugation, dealkylation | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4/5) |
| Excretion | Primarily renal | Renal and fecal | Primarily fecal | Primarily fecal |
Data compiled from various sources, including PubChem and drug bank entries.
Table 2: Comparative Pharmacodynamic Properties of Selected Indazole-Containing Drugs
| Drug | Target(s) | IC₅₀ / Kᵢ | Therapeutic Effect |
| Benzydamine | Pro-inflammatory cytokines (TNF-α) | ED₅₀ ~25 µM for TNF-α inhibition | Anti-inflammatory, Analgesic, Anesthetic |
| Granisetron | 5-HT₃ Receptor | Kᵢ ~ 0.8 nM | Antiemetic |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-Kit | 10 nM, 30 nM, 47 nM, 84 nM, 74 nM | Anti-angiogenic, Anti-tumor |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1 nM, 0.2 nM, 0.1-0.3 nM | Anti-angiogenic, Anti-tumor |
IC₅₀ and Kᵢ values are approximate and can vary depending on the assay conditions. Data compiled from multiple research articles and databases.[3][16][20][22][24][30]
Signaling Pathway Diagrams
Caption: Benzydamine inhibits the production of pro-inflammatory cytokines like TNF-α.
Caption: Granisetron blocks the 5-HT3 receptor, preventing serotonin-induced emesis.
Caption: Pazopanib and Axitinib inhibit VEGFR, blocking downstream signaling for angiogenesis.
Conclusion and Future Directions
The journey of the indazole scaffold from a laboratory curiosity to a privileged structure in medicinal chemistry is a powerful illustration of the synergy between chemical synthesis and biological insight. Its unique physicochemical properties, including its aromaticity, hydrogen bonding capabilities, and tunable lipophilicity, have made it a remarkably versatile and fruitful starting point for the discovery of novel therapeutics. The successful development of drugs targeting a diverse array of proteins, from enzymes like kinases to ion channels and cytokine pathways, underscores the broad applicability of this chemical class.
The future of indazole-based drug discovery remains bright. Advances in synthetic methodologies, including C-H activation and flow chemistry, will undoubtedly expand the accessible chemical space of indazole derivatives, enabling the creation of even more complex and finely-tuned molecules. The integration of computational chemistry and machine learning into the drug discovery process will further accelerate the identification of novel indazole-based compounds with desired pharmacological profiles.
Furthermore, a deeper understanding of the biological roles of various targets will continue to unveil new opportunities for the application of the indazole scaffold. From neurodegenerative diseases to infectious agents, the potential for indazole-containing molecules to address unmet medical needs is vast. The continued exploration of structure-activity relationships, coupled with a focus on optimizing pharmacokinetic and pharmacodynamic properties, will be crucial in translating the promise of the indazole scaffold into the next generation of life-saving medicines.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Benzydamine hydrochloride: an overview on a... | F1000Research [f1000research.com]
- 5. Pharmacokinetics of benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. pfizermedical.com [pfizermedical.com]
- 8. researchgate.net [researchgate.net]
- 9. Granisetron: a review of pharmacokinetics and clinical experience in chemotherapy induced - nausea and vomiting | Semantic Scholar [semanticscholar.org]
- 10. cusabio.com [cusabio.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 15. Page loading... [guidechem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Pharmacokinetics of benzydamine after intravenous, oral, and topical doses to human subjects | Semantic Scholar [semanticscholar.org]
- 20. Pazopanib | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. apexbt.com [apexbt.com]
- 25. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]
- 26. rroij.com [rroij.com]
- 27. preprints.org [preprints.org]
- 28. researchgate.net [researchgate.net]
- 29. A pharmacokinetic study of granisetron (BRL 43694A), a selective 5-HT3 receptor antagonist: correlation with anti-emetic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Inhibition of inflammatory cytokine production and protection against endotoxin toxicity by benzydamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the pursuit of efficient and robust methodologies for the construction of complex molecular architectures is a paramount objective. Among the myriad of tools available to the modern chemist, boronic acid pinacol esters have emerged as exceptionally versatile and powerful intermediates. Their unique combination of stability, reactivity, and functional group tolerance has established them as indispensable reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of boronic acid pinacol esters, from their synthesis and handling to their application in transformative carbon-carbon bond-forming reactions, offering field-proven insights for researchers, scientists, and drug development professionals.
The Ascendancy of Pinacol Esters: A Structural and Stability Perspective
Boronic acids, while foundational to cross-coupling chemistry, are often beset by challenges related to their stability. They are susceptible to dehydration, leading to the formation of cyclic trimers known as boroxines, and can undergo protodeboronation under various conditions.[1] These degradation pathways can result in diminished reactivity and reproducibility in synthetic protocols. The advent of boronic acid pinacol esters provided a transformative solution to these issues.
The formation of a cyclic ester with pinacol (2,3-dimethyl-2,3-butanediol) effectively shields the boron atom, rendering the resulting pinacol ester significantly more stable to air and moisture compared to its corresponding boronic acid.[1][2] This enhanced stability translates into several practical advantages in a laboratory setting:
-
Extended Shelf-Life: Pinacol esters can be stored for prolonged periods without significant degradation, ensuring consistent reagent quality.[1]
-
Simplified Handling and Purification: Their reduced sensitivity to atmospheric conditions simplifies weighing and transfer operations. Furthermore, their stability allows for purification via standard chromatographic techniques, such as flash column chromatography.[2][3][4]
-
Improved Reaction Consistency: The use of well-defined and stable pinacol esters leads to more predictable and reproducible reaction outcomes.
Synthesis of Boronic Acid Pinacol Esters: The Miyaura Borylation
A cornerstone for the preparation of aryl and vinyl boronic acid pinacol esters is the Miyaura borylation reaction.[3][5][6] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide (or triflate) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3][5]
The reaction proceeds under mild conditions and exhibits broad functional group tolerance, allowing for the synthesis of a diverse array of boronic acid pinacol esters that would be challenging to prepare using traditional methods involving highly reactive organolithium or Grignard reagents.[3][5]
Catalytic Cycle of the Miyaura Borylation Reaction
The generally accepted mechanism for the Miyaura borylation reaction is depicted below. It involves a palladium(0) catalyst that undergoes a series of fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the starting material to form a Pd(II) intermediate.
-
Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium center, displacing the halide or triflate.
-
Reductive Elimination: The newly formed carbon-boron bond is established as the product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Figure 1. Catalytic cycle of the Miyaura borylation reaction.
Key Parameters for Successful Miyaura Borylation
The success of a Miyaura borylation reaction hinges on the careful selection of several key components:
| Component | Common Examples | Role and Considerations |
| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ | The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.[5][6] |
| Ligand | dppf, XPhos, SPhos | Bulky, electron-rich phosphine ligands often enhance catalytic activity.[7][8][9] |
| Base | KOAc, K₃PO₄, Et₃N | A weak base is crucial to prevent the subsequent Suzuki-Miyaura coupling of the newly formed boronic ester.[3][5] |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | B₂pin₂ is the most common reagent, while HBpin can be a more atom-economical alternative.[3][10] |
| Solvent | Dioxane, DMSO, Toluene | Polar aprotic solvents are generally effective. |
The Suzuki-Miyaura Cross-Coupling: A Powerful Application
The premier application of boronic acid pinacol esters is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species and an organohalide or triflate.[2] Pinacol esters serve as excellent nucleophilic partners in this reaction, often under mild conditions that tolerate a wide array of sensitive functional groups.[2]
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction shares mechanistic similarities with the Miyaura borylation, involving oxidative addition, transmetalation, and reductive elimination steps.[11][12][13] A key difference is the nature of the transmetalation step, where the organoboron species transfers its organic group to the palladium center.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative boronic acid pinacol ester via Miyaura borylation and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 4-Phenylphenylboronic Acid Pinacol Ester via Miyaura Borylation
This protocol describes the synthesis of a biaryl boronic acid pinacol ester from the corresponding aryl bromide.
Materials:
-
4-Bromobiphenyl (1.0 mmol, 1.0 equiv)
-
Bis(pinacolato)diboron (1.1 mmol, 1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)
-
Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobiphenyl, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-phenylphenylboronic acid pinacol ester. A method of impregnating the silica gel with boric acid can be effective for the purification of pinacol boronic esters.[4][14]
Protocol 2: Suzuki-Miyaura Coupling of 4-Phenylphenylboronic Acid Pinacol Ester with 4-Chloroanisole
This protocol details the cross-coupling of the synthesized boronic acid pinacol ester with an aryl chloride to form a triaryl product.
Materials:
-
4-Phenylphenylboronic acid pinacol ester (1.0 mmol, 1.0 equiv)
-
4-Chloroanisole (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-phenylphenylboronic acid pinacol ester, 4-chloroanisole, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Work-up: Cool the reaction to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel to obtain the desired triaryl product.
Conclusion
Boronic acid pinacol esters have firmly established themselves as indispensable reagents in the arsenal of the modern organic chemist. Their enhanced stability compared to free boronic acids simplifies their handling and purification, leading to more reliable and reproducible synthetic outcomes. The Miyaura borylation provides a mild and versatile route to a vast array of these valuable intermediates. In turn, their application in the robust and highly functional group tolerant Suzuki-Miyaura cross-coupling reaction has enabled the efficient synthesis of countless complex molecules, with profound implications for drug discovery, materials science, and beyond. A thorough understanding of their properties, synthesis, and application, as outlined in this guide, is crucial for any researcher aiming to leverage the full potential of these powerful synthetic tools.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. academic.oup.com [academic.oup.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
The Strategic Role of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole in Modern Kinase Inhibitor Development
An In-Depth Technical Guide
Abstract
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design. However, the efficacy and selectivity of these inhibitors are critically dependent on the substituents decorating the indazole core. This technical guide provides an in-depth exploration of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block that enables the strategic functionalization of the indazole C4-position. We will dissect the rationale behind its use, provide field-proven experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, and examine case studies where this reagent has been pivotal in the discovery of potent and selective kinase inhibitors.
Chapter 1: The Indazole Scaffold: A Cornerstone for Kinase Hinge Binding
Protein kinases, which regulate a vast array of cellular processes, have become one of the most important classes of drug targets, particularly in oncology.[3] A significant portion of kinase inhibitors are ATP-competitive, designed to occupy the adenosine triphosphate (ATP) binding site. The indazole heterocycle has emerged as a premier scaffold for this purpose.[1]
The key to its success lies in its bioisosteric relationship with the adenine base of ATP. The N1-H and N2 atoms of the indazole's pyrazole ring act as a hydrogen bond donor and acceptor, respectively. This arrangement allows it to form a canonical binding pattern with the "hinge region" of the kinase, a short, flexible segment of the protein backbone that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor, providing a stable platform for further optimization.
Several blockbuster anticancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, validating its clinical and commercial importance.[1][2][4]
Caption: Generic binding mode of an indazole scaffold in a kinase ATP pocket.
Chapter 2: The Reagent: Properties and Synthetic Utility of Indazole-4-boronic Acid Pinacol Ester
While the indazole core provides the anchor, true therapeutic value is achieved by modifying its other positions to exploit unique features of a target kinase's binding pocket, thereby achieving potency and selectivity. The C4-position of the indazole points towards the solvent-exposed region of the ATP pocket, making it an ideal vector for introducing diversity.
This is where This compound , also known as 1H-Indazole-4-boronic acid pinacol ester, becomes an indispensable tool. It is a stable, crystalline solid that serves as a versatile precursor for C-C bond formation.[5][6]
The boronic acid is protected as a pinacol ester. This is a critical feature for several reasons:
-
Stability: Pinacol esters are significantly more stable to air and moisture and less prone to self-condensation (trimerization) than their corresponding free boronic acids. This gives them a longer shelf life and makes them easier to handle.[7]
-
Purification: Their increased steric bulk and crystallinity often simplify purification by recrystallization or chromatography.
-
Reaction Compatibility: They are highly compatible with a wide range of reaction conditions, particularly the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 885618-33-7 | [8] |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [8] |
| Molecular Weight | 244.10 g/mol | [8] |
| Appearance | White to pale yellow solid | [6] |
| Melting Point | 146 - 150 °C | [9] |
| Boiling Point | 404.1 °C (Predicted) | [10] |
Chapter 3: The Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in kinase inhibitor development is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the indazole C4-position and an aryl or heteroaryl halide (or triflate).[11][12]
Its widespread use in drug discovery is due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of coupling partners, allowing for the rapid generation of diverse chemical libraries.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Field-Proven Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative example. Specific conditions may require optimization based on the substrates used.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (e.g., R-Br, R-I) (1.1 eq)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂) (0.03 - 0.05 eq)
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DME)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe. The reaction mixture should be a suspension.
-
Heating: Place the flask in a preheated oil bath (typically 80-100 °C) or into a microwave reactor and stir vigorously for the required time (typically 2-16 hours).
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C4-arylated indazole product.
Chapter 4: Case Studies in Kinase Inhibitor Synthesis
The true value of this reagent is demonstrated through its successful application in drug discovery programs. By coupling diverse (hetero)aryl halides to the C4-position, medicinal chemists can probe the binding pocket and tune the properties of the lead compound.
Case Study 1: Development of FGFR1 Inhibitors
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases implicated in various cancers. In a structure-based design campaign, researchers synthesized a series of indazole derivatives as FGFR1 inhibitors.[1][13] The synthesis of a key intermediate involved the Suzuki coupling of this compound with a substituted aryl bromide.
Caption: Reaction scheme for C4-arylation of the indazole core.
The resulting C4-aryl group was positioned to interact with the solvent-exposed region of the FGFR1 ATP pocket. Subsequent SAR studies revealed that modifications to this aryl ring significantly impacted potency.
Table 2: Example SAR Data for Indazole-based FGFR1 Inhibitors
| C4-Aryl Substituent (R) | FGFR1 IC₅₀ (μM) | Rationale for Change |
| Phenyl | 77 | Initial hit, provides baseline potency. |
| Pyridin-3-yl | 90 | Introduction of nitrogen to probe for H-bonding. Potency slightly decreased. |
| 4-Methoxyphenyl | >100 | Methoxy group introduces steric hindrance, reducing activity. |
Data is illustrative and based on trends reported in the literature.[1]
Case Study 2: Discovery of Novel Aurora Kinase Inhibitors
Aurora kinases are critical regulators of cell division and are validated cancer targets. A fragment-based and knowledge-based drug design approach led to the identification of novel indazole derivatives as potent Aurora kinase inhibitors.[1][14] The core scaffold was constructed using Suzuki coupling with this compound to introduce various aromatic and heteroaromatic moieties. This strategy allowed for the exploration of isoform selectivity between Aurora A and Aurora B, with specific substitutions at the C4-position leading to compounds with distinct selectivity profiles.[14]
Chapter 5: Practical Considerations
Safety and Handling
While this compound is generally stable, standard laboratory precautions should be observed.[9]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[9]
Troubleshooting Suzuki-Miyaura Reactions
-
Low Yield: Can be caused by impure reagents, inefficient catalyst, or substrate decomposition. Ensure solvents are properly degassed to prevent catalyst oxidation. Consider screening different palladium catalysts, ligands, and bases.
-
Deboronation: The boronic ester can be cleaved back to the C-H bond under certain conditions (e.g., prolonged heating, presence of protic sources). Use milder conditions or a shorter reaction time if this is observed.
-
Homocoupling: Formation of a dimer of the aryl halide (R-R) can occur. This often points to a problem with the transmetalation step. Using a different base or solvent system can sometimes mitigate this side reaction.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool that unlocks vast chemical space for kinase inhibitor discovery. Its stability and predictable reactivity in the Suzuki-Miyaura cross-coupling reaction empower medicinal chemists to rapidly and efficiently synthesize libraries of C4-functionalized indazoles. This enables the systematic optimization of lead compounds, tuning for potency, selectivity, and desirable pharmacokinetic properties. As the quest for next-generation kinase inhibitors continues, focusing on novel targets and overcoming resistance mutations, the foundational strategies enabled by versatile building blocks like this indazole-4-boronic acid pinacol ester will remain central to the success of drug discovery campaigns.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. is.muni.cz [is.muni.cz]
- 8. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block in medicinal chemistry, with various aryl halides. We delve into the mechanistic underpinnings of the reaction, offer expert insights into optimizing reaction parameters, provide a step-by-step experimental guide, and include a comprehensive troubleshooting section. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology for synthesizing complex biaryl structures containing the indazole scaffold.
Introduction: The Significance of the Indazole Moiety
The indazole core is a privileged scaffold in drug discovery, appearing in a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory agents.[3][4] The ability to functionalize the indazole ring at specific positions is critical for structure-activity relationship (SAR) studies. The Suzuki-Miyaura reaction provides a powerful tool for this purpose, allowing for the direct installation of aryl or heteroaryl groups.[1][5]
The use of the pinacol boronate ester derivative, this compound, offers several advantages over the corresponding boronic acid. These esters often exhibit enhanced stability, are less prone to protodeboronation (an undesired side reaction where the C-B bond is cleaved by a proton source), and can be purified more easily.[6][7][8]
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex.[1][9][10] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[9] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronate ester, facilitating the transfer.[1][11][12]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.[1][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with 4-(...)-1H-indazole
The presence of the unprotected N-H group on the indazole ring requires special consideration. This proton is acidic and can interfere with the reaction in several ways, such as reacting with the base or coordinating to the palladium catalyst, potentially inhibiting its activity.[13][14]
-
Choice of Catalyst: While Pd(PPh₃)₄ is a classic choice, modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for challenging substrates like heteroaryl chlorides.[15][16] They promote faster rates of oxidative addition and reductive elimination, which can outcompete catalyst deactivation and substrate decomposition pathways.[17]
-
Choice of Base: The base is critical for activating the boronate ester but a very strong base can deprotonate the indazole N-H, leading to potential side reactions or solubility issues.[11][18] Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often preferred over hydroxides.[16] Cesium carbonate (Cs₂CO₃) is particularly effective in many cases, though it is more expensive.[3][19]
-
Choice of Solvent: A mixture of an organic solvent and water is standard. Common choices include Dioxane/H₂O, Toluene/H₂O, or DME/H₂O. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the "ate" complex.[8] Degassing the solvent thoroughly before use is paramount to prevent oxidation and deactivation of the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various aryl halides. Optimization may be required for specific substrate combinations.
Materials & Reagents
| Reagent/Material | Grade | Typical Supplier | Notes |
| This compound | >97% | Combi-Blocks, etc. | Store under inert gas. |
| Aryl Halide (Ar-X) | >98% | Sigma-Aldrich, etc. | Ensure purity. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3) | Synthesis Grade | Strem, Sigma-Aldrich | Choose based on aryl halide reactivity (see Table 2). Store under inert gas, handle in a glovebox if possible. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous, >99% | Acros, Alfa Aesar | Finely powder before use to ensure maximum surface area. |
| Solvent (e.g., 1,4-Dioxane or Toluene) | Anhydrous, DriSolv | EMD Millipore | Must be thoroughly degassed. |
| Deionized Water | 18 MΩ·cm | In-house | Must be thoroughly degassed. |
| Reaction Vessel (e.g., Schlenk tube or microwave vial) | - | - | Must be oven-dried before use. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |
Recommended Reaction Conditions
| Parameter | Aryl Bromide/Iodide | Aryl Chloride |
| Indazole Boronate | 1.2 equivalents | 1.5 equivalents |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | XPhos Pd G3 (1-3 mol%) or SPhos Pd G3 (1-3 mol%) |
| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) | Cs₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | Dioxane/H₂O (4:1) or t-AmylOH/H₂O (4:1) |
| Temperature | 80 - 100 °C | 100 - 120 °C (or Microwave 140 °C)[3][19] |
| Time | 4 - 16 hours | 12 - 24 hours |
Step-by-Step Procedure
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
-
Vessel Preparation: Place an appropriately sized reaction vessel (e.g., a microwave vial or Schlenk tube) containing a magnetic stir bar in an oven (120 °C) for at least 4 hours. Allow to cool to room temperature in a desiccator.
-
Reagent Addition: To the dried vessel, add the 4-(...)-1H-indazole (1.0 mmol, 1.0 eq), the aryl halide (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).
-
Scientist's Note: For air-sensitive catalysts, this step should be performed in a glovebox. Adding solids before liquids prevents splashing and ensures accurate measurement.
-
-
Inerting the Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under high vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed organic solvent followed by the degassed water via syringe. The total reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Scientist's Note: Solvents must be thoroughly degassed. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C). Stir vigorously for the required duration.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. Check for the consumption of the starting materials.
Work-up and Purification
-
Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts.[20] Wash the pad with additional ethyl acetate (3 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel.
-
Scientist's Note: Indazoles and their derivatives can be quite polar. A typical eluent system is a gradient of ethyl acetate in hexanes. For particularly polar products, adding a small amount of methanol (1-5%) to the eluent may be necessary.[21][22] Tailing on the column can sometimes be suppressed by adding a small amount of triethylamine (~0.5%) to the eluent system.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidized) 2. Insufficiently degassed solvents/reagents 3. Poor quality reagents | 1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Ensure rigorous degassing procedures (freeze-pump-thaw is best). 3. Check the purity of starting materials. Use anhydrous solvents and bases. |
| Protodeboronation | 1. Reaction temperature too high or time too long 2. Presence of protic sources 3. Substrate is inherently unstable[6][23] | 1. Lower the reaction temperature and monitor carefully. 2. Use anhydrous solvents and reagents. 3. Use a milder base (e.g., KF).[12] Consider using a more stable boron derivative like an MIDA boronate or trifluoroborate salt, which slowly releases the boronic acid.[6][8] Use a more active catalyst to accelerate the desired coupling over decomposition.[17] |
| Formation of Homocoupled Product (Ar-Ar) | 1. Presence of Oxygen 2. High catalyst loading | 1. Improve inert atmosphere technique. 2. Reduce catalyst loading to the minimum effective amount (start at 1-2 mol%). |
| Difficult Purification | Product is very polar, streaks on silica gel. | 1. Try a different stationary phase like alumina (basic or neutral).[21] 2. Add a modifier to the eluent (e.g., 0.5% triethylamine or ammonia in methanol for basic compounds).[21] 3. Consider reverse-phase chromatography for very polar compounds.[24][25] |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ajabs.org [ajabs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. biotage.com [biotage.com]
- 25. labex.hu [labex.hu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Indazole Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to act as a bioisostere for indoles and phenols.[1] The functionalization of this heterocyclic system is therefore of paramount importance in drug discovery and development.[2][3] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering a mild and efficient means to introduce molecular diversity.[4][5] This guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed cross-coupling reactions utilizing indazole boronic esters, a class of stable and readily accessible coupling partners.[6][7] We will delve into the mechanistic underpinnings of these transformations, explore a range of reaction types, and provide step-by-step experimental procedures to empower researchers in their synthetic endeavors.
Introduction: The Significance of Indazoles and the Power of Cross-Coupling
Indazoles and their derivatives are a cornerstone in the development of novel therapeutics, exhibiting a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][8] The ability to precisely modify the indazole core allows for the fine-tuning of a molecule's pharmacological profile. Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, provide an unparalleled platform for such modifications.[9][10] These reactions facilitate the formation of new chemical bonds with high functional group tolerance and under mild conditions.[4]
Among the various coupling partners, boronic acids and their esters have gained widespread popularity, particularly in the Suzuki-Miyaura coupling, due to their stability, low toxicity, and commercial availability.[4][11] Indazole boronic esters, in particular, serve as versatile building blocks for introducing the indazole moiety into complex molecular architectures.[6][12] This guide will focus on providing practical, field-proven insights and protocols for leveraging these powerful synthetic tools.
The Catalytic Heart: Unraveling the Palladium Cross-Coupling Cycle
The efficacy of palladium-catalyzed cross-coupling reactions stems from a well-defined catalytic cycle that shuttles the palladium catalyst between its Pd(0) and Pd(II) oxidation states.[13][14] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The general mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9]
-
Oxidative Addition: The cycle commences with the reaction of a low-valent Pd(0) species with an organic halide (or triflate), leading to the formation of a Pd(II) intermediate.[10][13]
-
Transmetalation: In this step, the organic group from the organoboron reagent (the indazole boronic ester) is transferred to the palladium center, displacing the halide.[9][14]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments attached to the palladium, regenerating the active Pd(0) catalyst and releasing the desired product.[10][13]
Caption: Figure 1: Generalized Catalytic Cycle of a Palladium-Catalyzed Cross-Coupling Reaction.
Key Cross-Coupling Strategies for Indazole Functionalization
While the Suzuki-Miyaura coupling is the most prominent, several other palladium-catalyzed reactions can be employed to functionalize indazoles, each offering unique advantages for forming different types of chemical bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp2-hybridized carbon atoms.[14][15] It involves the coupling of an organoboron compound (such as an indazole boronic ester) with an aryl, vinyl, or alkyl halide or triflate.[4] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[4][9]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful technique for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction typically employs a palladium catalyst in conjunction with a copper co-catalyst.[16] Functionalizing indazoles with alkynes opens avenues for further transformations and provides access to important structural motifs.[18]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[19][20] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[19] It can be used to couple amines with halo-indazoles or, conversely, to couple indazoles with aryl halides.[21][22]
Experimental Protocols
The following protocols are designed to be robust starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of an Indazole Boronic Ester with an Aryl Bromide
This protocol provides a general procedure for the C-C bond formation between an N-protected indazole boronic ester and an aryl bromide.
Materials:
-
N-Protected Indazole Boronic Acid Pinacol Ester (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the N-protected indazole boronic acid pinacol ester (e.g., 0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), PPh₃ (0.04 mmol, 8 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: Figure 2: Suzuki-Miyaura Experimental Workflow.
General Protocol for Sonogashira Coupling of a 3-Iodoindazole with a Terminal Alkyne
This protocol details the coupling of an N-protected 3-iodoindazole with a terminal alkyne. It is crucial to protect the indazole N-H to prevent catalyst poisoning.[16][23]
Materials:
-
N-Protected 3-Iodoindazole (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) Dichloride (PdCl₂(PPh₃)₂) (5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask, dissolve the N-protected 3-iodoindazole (e.g., 0.5 mmol, 1.0 equiv) in anhydrous THF (5 mL) under an argon atmosphere.
-
Add PdCl₂(PPh₃)₂ (0.025 mmol, 5 mol%) and CuI (0.05 mmol, 10 mol%).
-
Add triethylamine (1.5 mmol, 3.0 equiv) followed by the terminal alkyne (0.75 mmol, 1.5 equiv).
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate) to afford the desired 3-alkynylindazole.
General Protocol for Buchwald-Hartwig Amination of a 4-Iodoindazole with a Primary Amine
This protocol outlines the C-N bond formation between a 4-iodoindazole and a primary amine. The choice of ligand is critical for this transformation.[19]
Materials:
-
4-Iodo-3-methyl-1H-indazole (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%), Xantphos (0.05 mmol, 10 mol%), and NaOtBu (0.7 mmol, 1.4 equiv) to a Schlenk tube.
-
Add 4-iodo-3-methyl-1H-indazole (0.5 mmol, 1.0 equiv) and the primary amine (0.6 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-aminoindazole derivative.[19]
Data Summary and Optimization Parameters
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the interplay of various reaction parameters. The following table summarizes key variables and their typical ranges for the Suzuki-Miyaura coupling of indazole boronic esters.
| Parameter | Typical Reagents/Conditions | Rationale & Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Pd₂(dba)₃ | The choice of palladium precursor can influence catalytic activity and stability. Pre-catalysts like PdCl₂(dppf) can offer improved reproducibility.[24] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination. The optimal ligand depends on the specific substrates.[19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | The base is crucial for the transmetalation step. The strength and nature of the base can significantly impact the reaction outcome.[4] |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | The solvent system affects the solubility of reagents and the stability of the catalytic species. Aqueous mixtures are common for Suzuki couplings.[25] |
| Temperature | Room Temperature to 120 °C | Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst decomposition. |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of indazole boronic esters represent a robust and highly adaptable methodology for the synthesis of functionalized indazoles. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the vast chemical space accessible through these powerful transformations. As catalyst and ligand design continues to advance, we can anticipate even milder, more efficient, and more selective methods for the construction of complex indazole-containing molecules, further accelerating the pace of drug discovery and development.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcct.com [jmcct.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions | Chemsrc ID:28604 [chemsrc.com]
- 8. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nobelprize.org [nobelprize.org]
- 10. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 19. benchchem.com [benchchem.com]
- 20. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 25. researchgate.net [researchgate.net]
application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole in pharmaceutical drug discovery
Application Note on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Introduction: The Privileged Indazole Scaffold
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic aromatic heterocycle, composed of a fused benzene and pyrazole ring, is a core structural motif in a multitude of pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it an ideal framework for designing potent and selective drug candidates. Molecules incorporating the indazole moiety have demonstrated a wide array of biological activities, leading to approved therapeutics for cancer, inflammation, and neurodegenerative diseases.[1][2]
The true synthetic utility of the indazole core is unlocked through its functionalization. The introduction of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group, a pinacol boronate ester, transforms the indazole scaffold into a versatile and reactive building block. This reagent is specifically designed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forging carbon-carbon bonds in modern organic synthesis.[3] The boronate ester provides a stable, easy-to-handle source of the indazol-4-yl nucleophile, enabling its efficient coupling to a wide range of aryl and heteroaryl halides.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound in pharmaceutical discovery, with a focus on its role in the synthesis of targeted therapeutics like PARP inhibitors.
Core Application: Synthesis of the PARP Inhibitor Niraparib
A prominent example showcasing the critical role of indazole-based building blocks is the synthesis of Niraparib (Zejula®) , a potent poly(ADP-ribose) polymerase (PARP) inhibitor.[2] Niraparib is approved for the treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer, particularly in patients with BRCA mutations.[4] The mechanism of action of PARP inhibitors like Niraparib is a prime example of synthetic lethality.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired through the Base Excision Repair (BER) pathway, in which PARP enzymes play a crucial sensing and signaling role. If these SSBs are not repaired, they can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.
In cancer cells with mutated BRCA genes, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic stability. By inhibiting PARP, Niraparib prevents the repair of SSBs. These unrepaired SSBs accumulate and lead to the formation of DSBs. In HR-deficient (BRCA-mutated) cancer cells, these DSBs cannot be repaired, leading to catastrophic genomic instability and, ultimately, apoptotic cell death. This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the principle of synthetic lethality.
Diagram: The Principle of Synthetic Lethality with PARP Inhibitors
Caption: Mechanism of PARP inhibition leading to synthetic lethality.
The synthesis of Niraparib and related PARP inhibitors often involves a key Suzuki-Miyaura coupling step to construct the core biaryl structure. While many reported syntheses of Niraparib itself utilize a C-N coupling as the final key step, the principles of using indazole boronic esters are central to the synthesis of numerous kinase and PARP inhibitor precursors.[2][5] The following protocol details a representative Suzuki-Miyaura reaction, a cornerstone transformation enabled by reagents like this compound.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of an indazole boronate ester with an aryl bromide. The conditions are adapted from established procedures for coupling nitrogen-containing heterocycles and are broadly applicable.[1][3]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide (e.g., 4-bromotoluene) to form 4-(p-tolyl)-1H-indazole.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 244.10 | 1.0 | 1.0 |
| 4-Bromotoluene | 171.04 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) | 816.64 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 8 mL | - |
| Water (degassed) | - | 2 mL | - |
Instrumentation
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 244 mg), 4-bromotoluene (1.2 mmol, 205 mg), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality Note: Palladium(0), the active catalytic species, is sensitive to oxygen and can be readily oxidized, deactivating the catalyst. An inert atmosphere is crucial for reaction efficiency.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The solvents should be degassed beforehand by bubbling with argon for 20-30 minutes.
-
Causality Note: The base (K₂CO₃) is more soluble in the aqueous phase, which is necessary for the transmetalation step of the catalytic cycle. Dioxane is an excellent solvent for the organic reagents and the palladium catalyst. The ratio is critical for maintaining a homogeneous or effectively biphasic reaction mixture.
-
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.[3]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-(p-tolyl)-1H-indazole.
Causality and Optimization in Experimental Design
The success of the Suzuki-Miyaura coupling hinges on the careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.
-
Catalyst and Ligand: The combination of a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and a phosphine ligand, or a pre-formed complex like Pd(dppf)Cl₂, is standard. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is particularly effective for heteroaromatic substrates. Its wide "bite angle" and electron-rich nature facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, often leading to higher yields and faster reaction times compared to simpler phosphine ligands like PPh₃.[1]
-
Base: The base plays a critical role in activating the boronic ester for the transmetalation step. It reacts with the boronic ester to form a more nucleophilic "ate" complex. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used due to their efficacy, low cost, and moderate strength, which minimizes side reactions.[3]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is frequently employed. The organic solvent solubilizes the aryl halide and the catalyst, while the water solubilizes the inorganic base, facilitating the necessary interactions for the catalytic cycle to proceed.
Conclusion
This compound is a high-value, versatile reagent in pharmaceutical drug discovery. Its stability and reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provide a reliable and efficient pathway for the synthesis of complex indazole-containing molecules. As demonstrated by its relevance to the synthesis of potent therapeutics like the PARP inhibitor Niraparib, this building block enables the exploration of the vast chemical space around the privileged indazole scaffold, accelerating the development of next-generation targeted therapies. The protocols and principles outlined in this guide provide a solid foundation for researchers to effectively utilize this key synthetic tool in their drug discovery programs.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This powerful transformation enables the efficient synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in numerous biologically active molecules.[2][3][4]
This guide provides a detailed exploration of the Suzuki-Miyaura reaction, with a specific focus on the versatile building block, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. The indazole core is a significant pharmacophore, and the ability to functionalize it at the 4-position opens avenues for the synthesis of novel compounds with potential therapeutic applications.[2][5] We will delve into the mechanistic underpinnings of the reaction, provide a robust and detailed experimental protocol, and offer insights into troubleshooting common challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the organic halide is generally in the order of I > Br > Cl.
-
Transmetalation: This is a crucial step where the organic group from the organoboron reagent is transferred to the palladium center. The presence of a base is essential for this step to proceed efficiently. The base activates the boronic acid or its ester derivative, forming a more nucleophilic "ate" complex (a boronate). This activated species then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. This process forms the new C-C bond of the desired biaryl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| Aryl Bromide (e.g., 4-Bromoanisole) | ≥98% | Commercially Available | Substrate scope can be explored. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | ≥98% | Commercially Available | Air-stable catalyst. |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Commercially Available | Must be finely powdered and dried. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use a freshly opened bottle or degassed solvent. |
| Water | Deionized | In-house | Should be degassed before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Brine (Saturated NaCl solution) | In-house | For work-up. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
| Celite® | --- | Commercially Available | For filtration. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Reaction conditions may require optimization for different aryl halides.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), and finely powdered anhydrous sodium carbonate (2.0 equiv.).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the indazole boronic ester.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
Reaction Execution and Monitoring:
-
Immerse the Schlenk flask in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-12 hours.
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-aryl-1H-indazole.[7]
References
- 1. diva-portal.org [diva-portal.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: Optimal Reaction Conditions and Protocols for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif in modern medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its unique bioisosteric relationship with indole allows it to modulate interactions with a wide range of biological targets, leading to applications in oncology, anti-inflammatory, and antiviral drug discovery.[1] 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a critical chemical intermediate that serves as a versatile building block for the efficient incorporation of the indazole scaffold into complex molecules.[2][3]
The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[4] The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid, making it an ideal reagent for reproducible and high-yielding synthetic outcomes in both academic research and industrial drug development.[4]
| Compound Properties | |
| IUPAC Name | This compound |
| CAS Number | 885618-33-7[5] |
| Molecular Formula | C₁₃H₁₇BN₂O₂[5] |
| Molecular Weight | 244.10 g/mol [5] |
The Suzuki-Miyaura Reaction: Mechanistic Overview
The efficacy of this compound is realized through the Suzuki-Miyaura catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (typically an aryl or vinyl halide/triflate), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (our indazole boronic ester) transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Optimization of Reaction Parameters
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key parameters. The indazole scaffold, with its potentially reactive N-H proton, requires particular consideration.
Catalyst System: Palladium Source and Ligands
The choice of palladium source and associated ligands is paramount for an efficient reaction.
-
Palladium Pre-catalysts: Common and effective pre-catalysts include Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), and Palladium(II) acetate (Pd(OAc)₂).[7][8][9] For couplings involving indazoles, Pd(dppf)Cl₂ has been demonstrated to be particularly effective, affording high yields in short reaction times.[7]
-
Ligands: Phosphine ligands stabilize the Pd(0) species and modulate its reactivity. The dppf in Pd(dppf)Cl₂ is a bulky, electron-rich ligand that promotes both oxidative addition and the final reductive elimination step, making it a robust choice for a variety of substrates.
Base Selection
The base plays a critical role in activating the boronic ester for the transmetalation step. The choice of base can significantly impact yield and reaction rate.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used, often in an aqueous/organic solvent mixture.[7][8] They are cost-effective and generally effective. Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are stronger bases that can be beneficial for less reactive coupling partners.[9]
-
Phosphates: Potassium phosphate (K₃PO₄) is another strong base often used in anhydrous conditions, which can be advantageous for sensitive substrates.
-
Acetates: Potassium acetate (KOAc) is a milder base that has proven effective in the synthesis of indazolylboronic esters and their subsequent couplings, particularly in polar aprotic solvents like DMSO.[10][11]
Solvent System
The solvent must solubilize all components of the reaction and is often chosen to complement the selected base.
-
Ethereal Solvents: 1,4-Dioxane, 1,2-dimethoxyethane (DME), and tetrahydrofuran (THF) are common choices, frequently used with an aqueous solution of the base (e.g., 2M Na₂CO₃).[7][8]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent at dissolving a wide range of reagents and can facilitate reactions at higher temperatures.[10][11]
Temperature and Reaction Time
Most Suzuki-Miyaura reactions require heating to proceed at a reasonable rate.
-
Conventional Heating: Typical temperatures range from 80 °C to 120 °C.[7][10][11] Reaction progress should be monitored by TLC or LC-MS to determine the point of completion, which can range from 2 to 24 hours.
-
Microwave Irradiation: The use of a microwave reactor can dramatically reduce reaction times from hours to minutes (e.g., 40 minutes at 120 °C), providing a significant advantage for rapid library synthesis.[8]
The NH-Indazole Moiety: To Protect or Not?
The acidic proton on the indazole nitrogen can sometimes interfere with the catalytic cycle. While older methodologies often employed N-protection strategies (e.g., using SEM or THP protecting groups), numerous modern protocols have been optimized for use with NH-free indazoles, simplifying the overall synthetic route.[10][11][12][13] For the coupling of 4-(...)-1H-indazole, conditions using bases like K₂CO₃ or Na₂CO₃ are generally well-tolerated without N-protection.
Summary of Optimized Conditions from Literature
The following table summarizes validated conditions for Suzuki-Miyaura reactions on the indazole scaffold, providing a starting point for optimization.
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp. / Time | Yield (%) | Reference |
| Aryl Bromide | Pd(dppf)Cl₂ | K₂CO₃ (2.0) | DME | 80 °C / 2h | High | [7] |
| 3-Iodoindazole | Pd(PPh₃)₄ (5.5) | 2N Na₂CO₃ (aq) | 1,4-Dioxane | 120 °C / 40min (MW) | 75 | [8] |
| Aryl Bromide | Pd(OAc)₂ | CsF | Varies | Varies | Good | [9] |
| Aryl Halide | Not specified | KOAc (4.6) | DMSO | 80 °C | 37-73 | [11] |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the coupling of this compound with a generic aryl bromide.
Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
Materials:
-
This compound (1.1 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl₂ (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen, add this compound, the aryl bromide, K₂CO₃, and Pd(dppf)Cl₂.
-
Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add degassed DME (or dioxane) and degassed water to the flask (a typical solvent ratio is 4:1 or 5:1 organic:aqueous).
-
Causality Note: Solvents must be degassed (e.g., by sparging with nitrogen for 20-30 minutes) to remove dissolved oxygen, which can degrade the catalyst.
-
-
Reaction Execution: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the disappearance of the limiting reagent (typically the aryl bromide) by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Causality Note: The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-aryl-1H-indazole product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions | Chemsrc ID:28604 [chemsrc.com]
- 11. researchgate.net [researchgate.net]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
The Indazole Nucleus: Application Notes for a Privileged Scaffold Featuring 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Introduction: The Ascendancy of the Indazole Scaffold in Modern Chemistry
The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions.[3][4] Consequently, indazole derivatives are integral to a multitude of approved therapeutics and clinical candidates, targeting diseases from oncology to neurodegeneration.[5]
The functionalization of the indazole core is paramount to exploring its vast chemical space. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide focuses on a key building block that facilitates these transformations: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (henceforth referred to as Indazole-4-Bpin ). The pinacolborane ester moiety provides a stable, reliable, and efficient handle for introducing the indazole scaffold into complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction.[6][7]
This document serves as a comprehensive technical guide for researchers, providing not only detailed protocols but also the underlying scientific rationale for its application as a versatile building block.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is critical for its successful application.
| Property | Value | Reference |
| CAS Number | 885618-33-7 | [8] |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [8] |
| Molecular Weight | 244.10 g/mol | [8] |
| Appearance | White to pale yellow solid | [9] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [10] |
Safety and Handling: Indazole-4-Bpin may cause skin and serious eye irritation, as well as respiratory irritation.[11][12] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[12]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone application for Indazole-4-Bpin, enabling the formation of a C-C bond between the C4 position of the indazole ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides and triflates).[14]
Mechanistic Rationale: The "Why" Behind the Protocol
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is key to rational troubleshooting and optimization.[14]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) complex. The reactivity trend for the halide is I > Br > Cl.[6]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic ester, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex with the indazole group from the Indazole-4-Bpin.[6][12]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling of Indazole-4-Bpin with Aryl Bromides
This protocol provides a robust starting point for coupling Indazole-4-Bpin with a range of aryl or heteroaryl bromides.
Materials:
-
Indazole-4-Bpin (1.2 equivalents)
-
Aryl or Heteroaryl Bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane and Water (typically 4:1 to 5:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), Indazole-4-Bpin (1.2 eq.), Pd(dppf)Cl₂ (0.03-0.05 eq.), and the base (2.0-3.0 eq.).[5]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.[15]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[6]
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst suitable for a wide range of Suzuki couplings. The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the Pd(0) species.[2]
-
Base: K₂CO₃ is a common and cost-effective base. Cs₂CO₃ is more soluble in organic solvents and can be more effective for less reactive substrates, though it is more expensive. The base is crucial for activating the boronic ester for transmetalation.[12][16]
-
Solvent: The dioxane/water system is widely used as it effectively dissolves both the organic reactants and the inorganic base, facilitating the reaction.[15] Degassing is critical as oxygen can oxidize the Pd(0) catalyst, leading to deactivation and side reactions like boronic acid homocoupling.[4]
-
Stoichiometry: A slight excess of the boronic ester is used to ensure complete consumption of the potentially more valuable aryl halide.[16]
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Optimization
Even robust protocols can require optimization. The following table outlines common issues and potential solutions when working with Indazole-4-Bpin.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Catalyst2. Insufficiently Degassed Solvents3. Ineffective Base/Solvent Combination | 1. Use a fresh batch of catalyst or a more active pre-catalyst (e.g., XPhos Pd G3).[4]2. Ensure thorough degassing using freeze-pump-thaw cycles or by bubbling argon through the solvent for an extended period.[6]3. Screen alternative bases (e.g., K₃PO₄) or solvent systems (e.g., DME/water, Toluene/water).[17] |
| Protodeboronation | 1. Presence of excess water or protic sources.2. Reaction temperature is too high or reaction time is too long. | 1. Use anhydrous conditions with a non-aqueous base like potassium fluoride (KF).[4]2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion of the starting material. |
| Homocoupling of Boronic Ester | Presence of oxygen leading to oxidative homocoupling. | Improve degassing procedures and maintain a positive pressure of inert gas throughout the reaction.[4] |
Beyond Suzuki-Miyaura: Expanding the Utility
While Suzuki-Miyaura coupling is the primary application, the C-B bond in Indazole-4-Bpin can participate in other transformations, expanding its utility as a building block. These include Chan-Lam and Liebeskind-Srogl cross-coupling reactions, although these are less common and often require more specific catalyst systems. The true versatility of Indazole-4-Bpin lies in its ability to be a reliable precursor for a vast array of 4-substituted indazoles, which are foundational in the synthesis of complex target molecules like the PARP inhibitor Niraparib.[7][18]
Conclusion
This compound is an exceptionally valuable building block for the synthesis of functionalized indazole derivatives. Its stability, reliability, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for researchers in drug discovery and materials science. By understanding the underlying reaction mechanisms and adhering to robust, optimized protocols, scientists can effectively leverage this reagent to accelerate the development of novel and impactful chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. benchchem.com [benchchem.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Welcome to our dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields and troubleshoot common issues. The indazole moiety is a privileged scaffold in medicinal chemistry, and mastering its coupling is key to synthesizing novel compounds for structure-activity relationship (SAR) studies. This guide provides in-depth, field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and initial hurdles faced when working with this specific indazole boronic ester.
Q1: Why is my Suzuki coupling yield with this compound consistently low or failing altogether?
A1: Low yields with this substrate often stem from a few key issues. Firstly, the NH proton of the indazole ring can interfere with the reaction, leading to side reactions or catalyst inhibition. Secondly, N-heterocyclic boronic esters can be susceptible to premature protodeborylation, where the C-B bond is cleaved before the desired coupling can occur. Finally, the choice of catalyst, ligand, base, and solvent is critical and must be carefully optimized for this specific substrate class.
Q2: What is protodeborylation and how can I minimize it?
A2: Protodeborylation is a common side reaction where the boronic ester group is replaced by a hydrogen atom from a proton source (like water or protic solvents), leading to the formation of unsubstituted indazole. This is often accelerated under basic conditions or at high temperatures. To minimize it, ensure you are using anhydrous solvents and reagents, and consider using milder bases. Running the reaction under an inert atmosphere is also crucial. The pinacol ester form you are using is generally more stable and less prone to this issue than the corresponding boronic acid.
Q3: Can the unprotected NH on the indazole ring cause problems?
A3: Yes, the acidic NH proton can be deprotonated by the base, and the resulting indazolide anion can coordinate to the palladium catalyst, potentially inhibiting its activity. In some cases, N-arylation can occur as a side reaction. While many couplings are successful with the unprotected NH, if you are facing persistent issues, you might consider protecting the indazole nitrogen (e.g., with a Boc group), though this adds extra steps to your synthesis.
Q4: What are the best starting conditions (catalyst, base, solvent) for this coupling?
A4: A good starting point is to use a palladium catalyst with a phosphine ligand. Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used and often effective. For the base, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a standard choice. A mixture of an ethereal solvent like 1,4-dioxane with water is a very common and effective solvent system. A reaction temperature between 80-100 °C is a typical starting point.
In-Depth Troubleshooting Guide
If the FAQs haven't resolved your issue, this section provides a more detailed breakdown of common problems and their solutions.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Low or No Conversion of Starting Materials | Inactive Catalyst: The palladium catalyst may be old, oxidized, or simply not active enough for this specific transformation. | • Use a fresh batch of catalyst. Consider using more robust pre-catalysts like SPhos or XPhos-based systems, which are known to be effective for challenging substrates. • Ensure your reaction is thoroughly degassed to prevent catalyst oxidation. |
| Inefficient Base: The base may be too weak, not soluble enough, or not sufficiently anhydrous. | • Switch to a stronger base like Cs₂CO₃ or K₃PO₄. • Ensure the base is a fine powder to maximize surface area. • The addition of water as a co-solvent can improve the solubility and effectiveness of inorganic bases. | |
| Low Reaction Temperature: The reaction may have a high activation energy. | • Incrementally increase the reaction temperature, for example from 80 °C to 100 °C or 120 °C. Microwave heating can be a very effective way to screen higher temperatures rapidly. | |
| Significant Byproduct Formation | Protodeborylation: The C-B bond of your indazole is being cleaved. | • Use rigorously anhydrous solvents and reagents. • Use a slight excess (1.1-1.2 equivalents) of the boronic ester. • Consider milder bases (e.g., K₃PO₄ instead of stronger organic bases) and the lowest effective temperature. |
| Homocoupling of the Aryl Halide: Your aryl halide partner is coupling with itself. | • This is often caused by the presence of oxygen. Ensure your reaction mixture and headspace are rigorously deoxygenated before adding the catalyst. • Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling. | |
| N-Arylation of the Indazole: The aryl halide is coupling to the indazole nitrogen instead of the carbon. | • This is less common but can occur. If suspected, consider protecting the indazole NH with a removable group like Boc. | |
| Product is Formed but is Difficult to Purify | Residual Boronic Ester/Acid: The pinacol ester or its hydrolyzed boronic acid can be difficult to remove. | • After the reaction, perform an aqueous workup with a mild base (e.g., NaHCO₃ solution) to wash away boronic acid impurities. • A wash with an acidic solution can also be effective. • Purification by flash column chromatography on silica gel is standard. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the reaction you are performing. Understanding this cycle is key to rational troubleshooting.
identifying common side reactions in Suzuki coupling with indazole boronic acids
An Application Scientist's Guide to Suzuki Coupling with Indazole Boronic Acids: Troubleshooting Common Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Suzuki-Miyaura cross-coupling reactions with indazole boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize these often-challenging reactions. Indazoles are a critical scaffold in medicinal chemistry, but their unique electronic properties and the inherent instability of some heteroaromatic boronic acids can lead to frustrating side reactions.
This guide is structured around the common problems you may observe in your reaction mixture, providing direct answers, actionable protocols, and mechanistic insights to help you achieve high yields and product purity.
Section 1: The Challenge of Protodeboronation
Protodeboronation is the undesired cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1] This is one of the most common failure modes when working with electron-rich or certain heteroaromatic boronic acids, including indazoles.[2]
Q1: My main product is the starting indazole (deboronated), and I have a low yield of the coupled product. What is happening?
A1: You are likely observing significant protodeboronation. This side reaction competes directly with the desired transmetalation step in the Suzuki catalytic cycle.[1] The indazole boronic acid is consumed by reacting with a proton source (like water or alcohol) in the reaction mixture, reverting it to the parent indazole. This process is often accelerated by the basic conditions and elevated temperatures required for the coupling.[3]
Q2: What specific factors in my reaction setup are promoting protodeboronation?
A2: Several factors can exacerbate protodeboronation:
-
Presence of Protic Solvents: Water is often used as a co-solvent in Suzuki reactions and is required to hydrolyze boronic esters to the active boronic acid. However, excessive water or the presence of other protic solvents (e.g., alcohols) provides a ready source of protons.[4]
-
Basic Conditions: While necessary for the catalytic cycle, strong bases can increase the rate of protodeboronation. The reaction pH is a critical factor in determining the mechanism and rate of this side reaction.[1]
-
High Temperatures & Long Reaction Times: The longer the boronic acid is exposed to harsh, heated conditions, the more opportunity there is for decomposition via protodeboronation.[3][5]
-
Inherent Instability: Indazole boronic acids, like many other electron-rich heterocyclic boronic acids, are inherently more susceptible to protodeboronation than simple aryl boronic acids.[2]
Q3: How can I minimize protodeboronation and improve my yield?
A3: The key is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation. This can be achieved by protecting the boronic acid functionality and carefully controlling the reaction conditions.
Strategy 1: Use of More Stable Boronic Acid Surrogates
Instead of using the free boronic acid, convert it to a more stable derivative that slowly releases the active boronic acid in situ. This keeps the instantaneous concentration of the unstable free boronic acid low, minimizing side reactions.[1][3]
-
Pinacol Esters: These are a common and effective choice. They are more stable to handle and store and are less prone to protodeboronation.[6][7]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often crystalline, and air-stable solids. They undergo slow, controlled hydrolysis under the basic reaction conditions to release the boronic acid.[3][8]
-
Diethanolamine Adducts: This is a simple and cost-effective method. Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct that can often be used directly in the coupling reaction with protic solvents.[9][10]
Strategy 2: Rigorous Control of Reaction Conditions
-
Anhydrous Conditions: When using boronic esters, employing rigorously dried solvents and reagents can suppress hydrolysis-dependent protodeboronation.[4]
-
Base Selection: Use the mildest base that is effective for your system. Potassium phosphate (K₃PO₄) is often a good choice for sensitive substrates.[4][11]
-
Catalyst System: Use a highly active catalyst system (e.g., a Buchwald-type precatalyst with a bulky, electron-rich phosphine ligand) that promotes rapid cross-coupling, allowing the desired reaction to complete before significant protodeboronation occurs.[9]
Caption: Troubleshooting workflow for protodeboronation.
Section 2: Preventing Boronic Acid Homocoupling
Homocoupling results in the formation of a symmetrical bi-indazole dimer (Ind-Ind) from two molecules of your indazole boronic acid. This consumes your starting material and creates a byproduct that can be difficult to separate from your desired product.[12]
Q4: I am observing a significant amount of a bi-indazole byproduct. What causes this homocoupling?
A4: There are two primary mechanisms responsible for boronic acid homocoupling.[12][13]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the indazole boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) as a precatalyst, it can react directly with the boronic acid at the start of the reaction to form the dimer and the active Pd(0) species. This is often a problem before the main catalytic cycle is fully established.
Caption: Competing reaction pathways in Suzuki coupling.
Q5: What are the most effective methods to prevent homocoupling?
A5: Preventing homocoupling requires meticulous attention to removing oxygen and choosing the right catalyst.
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.
-
Inert Gas Sparging: Bubble an inert gas (argon or nitrogen) through your solvent for 15-30 minutes before adding catalyst and reagents. This physically displaces dissolved oxygen.[12]
-
Freeze-Pump-Thaw: For maximum oxygen removal, this technique is superior. Freeze the solvent using liquid nitrogen, apply a high vacuum to remove gases from the solid, and then thaw under an inert atmosphere. Repeating this cycle three times is highly effective.[12]
-
-
Choice of Palladium Source:
-
Use Pd(0) Precatalysts: Using a Pd(0) source like Pd₂(dba)₃ with an appropriate ligand, or a modern Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst), bypasses the initial Pd(II)-mediated homocoupling pathway.[9] These precatalysts generate the active Pd(0) species cleanly and efficiently.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of the desired cross-coupling, specifically the reductive elimination step, which helps outcompete the homocoupling pathway.[12]
-
| Entry | Degassing Method | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | None | 45% | 35% |
| 2 | N₂ Sparging (15 min) | 82% | 8% |
| 3 | Freeze-Pump-Thaw (3x) | 95% | <2% |
| Data is illustrative, based on typical outcomes for oxygen-sensitive Suzuki reactions. |
Section 3: Indazole-Specific Complications
The indazole ring itself presents unique challenges due to the two nitrogen atoms.
Q6: My reaction is sluggish or stalls completely, even with minimal protodeboronation or homocoupling. Could the indazole itself be the problem?
A6: Yes. The nitrogen atoms in the indazole ring, particularly the pyridine-type nitrogen, can act as ligands and coordinate to the palladium center. This can lead to the formation of inactive or less active catalyst species, effectively poisoning your catalyst and stalling the reaction.[11] Furthermore, the N-H proton of an unprotected indazole is acidic and can react with the base, potentially leading to catalyst inhibition or undesired side reactions.
Q7: Should I protect the indazole N-H group? If so, what protecting group is best?
A7: Protecting the indazole nitrogen is a highly recommended strategy to prevent catalyst inhibition and improve reaction outcomes.[14] The choice of protecting group is critical.
-
Boc (tert-Butoxycarbonyl): This is a common and effective protecting group. It is sterically bulky enough to discourage coordination with the palladium center but is easily removed under acidic conditions. Many successful Suzuki couplings have been reported with N-Boc protected bromoindazoles.[15]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): This group is also effective and can be removed under specific fluoride-based or acidic conditions.
-
THP (Tetrahydropyranyl): While used, THP can introduce an additional stereocenter and may be less stable under certain Suzuki conditions.
Avoid: Groups that can act as ligands themselves (e.g., those with additional donor atoms) or are difficult to remove without affecting other parts of your molecule.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an N-Boc Indazole Boronic Pinacol Ester
This protocol incorporates best practices to minimize the common side reactions discussed.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-indazole-boronic acid pinacol ester (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).[9][12]
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Prepare a solvent mixture (e.g., Dioxane/H₂O 10:1).[9] Degas this mixture thoroughly using either sparging for 30 minutes or three freeze-pump-thaw cycles.[12] Add the degassed solvent to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) and the ligand (e.g., XPhos, 1-2 mol%).[9]
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine-Boronic Acid Adduct
This is a quick method to stabilize a problematic indazole boronic acid before use.[9][10]
-
Dissolution: In a vial with a stir bar, dissolve the indazole boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
Precipitation: A white precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Usage: This stable adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents which facilitate the release of the boronic acid.[10]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methods for Preventing Protodeboronation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
Prepared by the Senior Application Scientist Team
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a frequent and critical challenge in cross-coupling chemistry: the undesired protodeboronation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole (hereafter referred to as Indazole-4-Bpin ). Our goal is to provide not just solutions, but a deep mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation, and why is Indazole-4-Bpin particularly susceptible?
A1: Protodeboronation is a chemical side reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction irreversibly consumes your nucleophilic partner, converting Indazole-4-Bpin into the simple 1H-indazole, thereby reducing the yield of your desired coupled product.[2]
The susceptibility of Indazole-4-Bpin stems from two key features:
-
The Heteroaromatic Ring: Nitrogen-rich heterocycles can be particularly prone to protodeboronation. The reaction is often catalyzed by acid or base and is highly dependent on pH.[1][3]
-
The Acidic N-H Proton: The unprotected N-H on the indazole ring is acidic. This proton can participate in complex equilibria, potentially influencing the electronic nature of the ring and its stability. Furthermore, unprotected N-H groups can sometimes inhibit palladium catalysts, slowing the desired coupling and giving more time for the protodeboronation side reaction to occur.[4][5]
Q2: How do the primary Suzuki-Miyaura reaction parameters—base, solvent, and temperature—influence this side reaction?
A2: These three parameters are critically interlinked in controlling the rate of protodeboronation.
-
Base: The base is essential for the transmetalation step of the Suzuki cycle, but its choice is a delicate balance. Strong bases (like NaOH, KOH) in aqueous media can significantly accelerate protodeboronation by increasing the concentration of the reactive boronate species.[6][7] The goal is to select a base that is effective for the catalytic cycle but minimizes boronic ester decomposition.
-
Solvent: The primary proton source for this side reaction is often water, which is frequently used as a co-solvent to dissolve the inorganic base.[6][8] Therefore, a higher concentration of water can increase the rate of protodeboronation.[9] Anhydrous conditions are an effective, though sometimes challenging, way to suppress it.[10]
-
Temperature: Like most reactions, protodeboronation is accelerated at higher temperatures.[8][11] If the desired Suzuki coupling has a high activation energy, forcing the reaction with excessive heat can often favor the decomposition pathway.
Q3: Should I protect the N-H of the indazole ring before attempting the Suzuki-Miyaura coupling?
A3: N-protection is a powerful strategy that should be strongly considered. Protecting the indazole N-H, for example as an N-Boc derivative, offers several advantages:
-
It prevents potential catalyst inhibition by the acidic proton.[4]
-
It can improve solubility in organic solvents.
-
It removes the acidic proton from participating in side reactions.
However, some reports have noted that N-Boc groups can be cleaved in situ under microwave-assisted Suzuki conditions, which could be used as a tandem deprotection-coupling strategy if the NH-indazole is the final desired product.[12] For a subsequent reaction at the N1 position, a stable protecting group is essential. We recommend protecting the indazole, especially when troubleshooting low yields.
Q4: My protocol uses the pinacol ester (Bpin), which is supposed to be stable. Are there even better alternatives?
A4: While pinacol esters are significantly more stable than their corresponding boronic acids, they can still undergo hydrolysis to the boronic acid, which then protodeboronates.[13][14] For particularly challenging substrates, more advanced boron reagents designed for "slow release" of the boronic acid can be highly effective.[1][15] These include:
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that are unreactive under standard Suzuki conditions until a slow hydrolysis, typically induced by an aqueous base, releases the boronic acid. This keeps the instantaneous concentration of the sensitive boronic acid very low, minimizing decomposition.[1]
-
Organotrifluoroborates (R-BF₃K): These salts also offer enhanced stability and participate in the catalytic cycle under different activation mechanisms, often reducing the rate of protodeboronation.[16][17]
If you continue to face issues with Indazole-4-Bpin, exploring the synthesis of its MIDA boronate or trifluoroborate equivalent is a validated next step.
Troubleshooting Guide
Issue 1: My LC-MS analysis shows a large peak for 1H-indazole and significant unreacted aryl halide, with very little desired product.
-
Primary Suspects: The rate of protodeboronation is significantly exceeding the rate of cross-coupling. This is often caused by overly harsh reaction conditions.
-
Actionable Plan:
-
Re-evaluate the Base: Strong bases are a common culprit. Switch from hydroxides or alkoxides to milder inorganic bases. We recommend screening the conditions in the order presented below.
| Base | Typical Conditions | Rationale for Use | Citation |
| K₃PO₄ | 2-3 equiv, often with H₂O | Effective for transmetalation but generally milder than NaOH/KOH. A go-to base for many Suzuki couplings. | [8][11] |
| Cs₂CO₃ | 2-3 equiv, often with H₂O | Highly effective carbonate base, often provides good results where others fail. | [11] |
| K₂CO₃ | 2-3 equiv, often with H₂O | A weaker, less expensive option that can be effective if K₃PO₄ is too strong. | [8] |
| KF | 3 equiv, anhydrous conditions | Fluoride is believed to activate the boronic ester without requiring a strong Brønsted base, minimizing base-catalyzed protodeboronation. | [6][18] |
-
Control the Water Content: Water is the proton source.[6] If using an aqueous base, minimize the water content. A good starting point is a 10:1 ratio of organic solvent to water.[9] For maximum suppression, switch to strictly anhydrous conditions.[10]
-
Lower the Temperature: High temperatures accelerate decomposition.[8] Screen the reaction at a lower temperature (e.g., start at 80 °C instead of 110 °C). A successful Suzuki coupling should proceed, albeit more slowly, while protodeboronation may be significantly attenuated.
Issue 2: The reaction is clean, but conversion is very low even after extended reaction times. I see mostly starting materials.
-
Primary Suspects: The catalytic system is not active enough, or it is being inhibited.
-
Actionable Plan:
-
Enhance Catalyst Activity: The key is to accelerate the productive Suzuki coupling so it outpaces the decomposition pathway.[1] For heteroaromatic substrates, modern catalyst systems are often required.
-
Switch to a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst.
-
Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective at accelerating both oxidative addition and reductive elimination, leading to faster catalytic turnover.[4][6]
-
-
Protect the Indazole N-H: As discussed in FAQ Q3, an unprotected N-H can inhibit the catalyst.[4] A simple Boc-protection can often resolve issues of low catalyst activity with nitrogen-rich heterocycles.
Below is a decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting protodeboronation.
Recommended Protocols & Methodologies
Protocol 1: General Procedure for Low-Protodeboronation Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point to minimize decomposition.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Indazole-4-Bpin (1.2-1.5 equiv), and a finely powdered mild base (e.g., K₃PO₄, 2.0 equiv).[11]
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. A positive pressure of inert gas should be maintained throughout the setup.
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%) and any additional ligand if required.[6]
-
-
Solvent Addition:
-
Reaction Execution:
-
Place the sealed vessel in a pre-heated oil bath or heating block and stir vigorously. Start with a moderate temperature (e.g., 80 °C).[11]
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[8]
-
Diagram: Competing Reaction Pathways
The core challenge is a kinetic one. You must create conditions where the rate of the productive catalytic cycle (k_suzuki_) is significantly faster than the rate of decomposition (k_proto_).
Caption: The kinetic competition between Suzuki coupling and protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. books.rsc.org [books.rsc.org]
- 18. researchgate.net [researchgate.net]
long-term stability and proper storage conditions for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
Welcome to the technical support guide for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (henceforth referred to as Indazole-4-Bpin). This document provides in-depth guidance on the long-term stability and proper handling of this versatile reagent, designed for researchers, chemists, and drug development professionals. Our goal is to empower you with the knowledge to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the fundamental chemical principles governing the stability of Indazole-4-Bpin.
Q1: What is the primary degradation pathway for Indazole-4-Bpin?
A: The most significant and common degradation pathway is the hydrolysis of the pinacol boronate ester . The boron atom is electrophilic and susceptible to nucleophilic attack by water. This reaction cleaves the B-O bonds of the dioxaborolane ring, converting the stable boronate ester back into the more polar 4-(dihydroxyboraneyl)-1H-indazole (the corresponding boronic acid) and pinacol.[1][2] This is often a reversible process, but the presence of excess water will drive the equilibrium toward the hydrolyzed products.[1]
Q2: What are the optimal long-term storage conditions for this compound?
A: To maximize shelf-life and maintain purity, stringent storage conditions are necessary. The core principle is the exclusion of atmospheric moisture. We recommend storing the solid material at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For absolute best practice, the vial should be sealed with electrical tape or Parafilm® after purging with inert gas.
Q3: How sensitive is Indazole-4-Bpin to atmospheric oxygen versus moisture?
A: While boronic esters should be protected from strong oxidizing agents, the primary atmospheric sensitivity is to moisture .[3][4] Hydrolysis can occur even with trace amounts of water absorbed from the air over time. Oxygen is a secondary concern, but working under an inert atmosphere mitigates both risks effectively.
Q4: Does the 1H-indazole core of the molecule present any unique stability challenges?
A: The indazole ring system itself is a robust aromatic heterocycle widely used in medicinal chemistry.[5][6] It exists in tautomeric forms, with the 1H-indazole tautomer being the most thermodynamically stable and predominant form.[6][7][8] Therefore, under the recommended storage conditions, the indazole core is not the primary point of failure; stability is almost entirely dictated by the integrity of the boronate ester group.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems that may arise during the handling and use of Indazole-4-Bpin.
Problem: My analytical data (TLC, LC-MS) shows a new, more polar spot/peak that I suspect is a degradation product.
-
Likely Cause: Hydrolysis of the boronate ester to the corresponding boronic acid. Boronic acids are significantly more polar than their pinacol esters and thus will have a lower Rf on a TLC plate and an earlier retention time on a reversed-phase HPLC column.
-
Validation & Solution:
-
Mass Spectrometry: The boronic acid will have a molecular weight of 162.15 g/mol , compared to 244.10 g/mol for the parent Indazole-4-Bpin. Check your LC-MS data for a peak corresponding to this mass.
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum in an anhydrous solvent (like DMSO-d₆). The tell-tale sign of the intact pinacol ester is a sharp singlet at ~1.3 ppm integrating to 12 protons. The boronic acid will lack this signal, and you may see a broad singlet for the B(OH)₂ protons.
-
Prevention: If degradation is confirmed, review your handling procedures. Ensure you are using anhydrous solvents and dispensing the reagent under an inert atmosphere. For reactions sensitive to the free boronic acid, using freshly opened or recently purified material is critical.
-
Problem: I am observing significant decomposition of the compound during purification by silica gel chromatography.
-
Likely Cause: Standard silica gel is slightly acidic and contains adsorbed water, creating a perfect microenvironment for on-column hydrolysis of the boronate ester.[9] This is a well-documented issue for many boronic esters, leading to streaking on TLC plates and poor recovery from columns.[1]
-
Validation & Solution:
-
TLC Analysis: Run two TLC plates of your crude material. On one, spot the starting material as a reference. After developing, let the second plate sit on the bench for 10-15 minutes before visualization. If the product spot begins to "streak" or a new spot appears at a lower Rf, on-plate decomposition is likely occurring.
-
Recommended Action:
-
Method A (Neutralization): Use silica gel that has been pre-treated (slurried) with a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in the eluent system) to neutralize acidic sites.
-
Method B (Alternative Purification): If possible, purify the compound via recrystallization to avoid silica gel entirely.
-
Method C (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica.
-
-
Section 3: Protocols & Best Practices
Adherence to standardized protocols is essential for experimental success.
Protocol 1: Recommended Long-Term Storage
-
Upon receipt, immediately place the manufacturer's sealed container in a 2-8°C refrigerator or cold room.
-
For long-term storage after the container has been opened, transfer the required amount for immediate use to a separate vial and promptly prepare the stock container for storage.
-
Place the stock container in a desiccator or glovebox to minimize moisture exposure.
-
Gently flush the headspace of the container with dry nitrogen or argon for 30-60 seconds.
-
Quickly and tightly seal the container cap.
-
For extra protection, wrap the cap-vial interface with Parafilm® or vinyl electrical tape.
-
Return the sealed container to 2-8°C storage.
Protocol 2: Handling and Dispensing the Reagent
-
Allow the container to warm to room temperature in a desiccator before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.
-
Perform all weighing and dispensing operations under an inert atmosphere (e.g., in a glovebox or using a nitrogen-flushed weigh boat/bag).
-
Use clean, dry spatulas and glassware.
-
If adding directly to a reaction, ensure the reaction vessel is under an inert atmosphere.
-
After dispensing, immediately purge the stock container's headspace with inert gas, seal, and return to cold storage as described in Protocol 1.
Section 4: Data Summary & Visualizations
Table 1: Summary of Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the kinetic rate of potential degradation pathways, primarily hydrolysis. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric moisture, the primary cause of hydrolysis.[10] |
| Light | Store in an opaque vial | Standard best practice for complex organic molecules to prevent unknown photochemical degradation. |
| Incompatibilities | Strong Oxidizing Agents, Water | Avoid contact with strong oxidizers and moisture to prevent chemical degradation.[3][4] |
Diagrams
Below are graphical representations of the key degradation pathway and a decision workflow for proper handling.
Caption: Hydrolysis of the pinacol ester to the boronic acid.
Caption: Workflow for ensuring compound integrity from receipt to use.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Boronic Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges encountered when using boronic esters. As boronic esters, particularly pinacol esters, have become indispensable reagents due to their stability and ease of handling compared to boronic acids, understanding their unique reactivity profile is critical for success.[1][2] This resource is designed to move beyond generic advice, offering a causal understanding of reaction failures and providing actionable, field-proven solutions.
Troubleshooting Guide: Question & Answer
Q1: My Suzuki coupling reaction with a boronic ester shows low or no conversion. What are the primary factors to investigate?
When a Suzuki coupling fails to proceed, a systematic evaluation of the reaction components and conditions is essential. Low yields can often be attributed to several key areas:
-
Catalyst Inactivity: The Pd(0) species is the active catalyst in the Suzuki-Miyaura cycle.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1][3] This reduction can be hindered by impurities or the presence of oxygen. Ensure your catalyst and ligands are fresh and have been stored under an inert atmosphere to prevent degradation.[4] For particularly challenging couplings, consider using more robust, air-stable precatalysts.[3]
-
Ineffective Base: The base plays a crucial role in activating the boronic ester to facilitate transmetalation.[5][6] However, the choice of base is critical. A base that is too weak may not efficiently form the reactive boronate species, leading to a stalled reaction. Conversely, an overly strong base can cause degradation of sensitive functional groups on your substrates.[5] The solubility of the base is also a key factor; inorganic bases like K₃PO₄ are often insoluble in common organic solvents, necessitating vigorous stirring to ensure effective participation in the reaction.[5]
-
Oxygen Contamination: The presence of oxygen is highly detrimental to the catalytic cycle. It can lead to the oxidation of the active Pd(0) catalyst to Pd(II), effectively shutting down the reaction.[3][4] Furthermore, oxygen can promote the homocoupling of boronic esters, a common side reaction that consumes the starting material.[1][3] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration is critical.[4]
-
Boronic Ester Quality and Stability: While boronic esters are generally more stable than their corresponding boronic acids, they are not immune to degradation.[1][4] Hydrolysis back to the boronic acid can occur, especially in the presence of moisture.[7] More significantly, boronic esters can undergo protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] This is a major pathway for reagent decomposition. Using fresh, high-purity boronic esters is always recommended.
Q2: I suspect protodeboronation of my boronic ester is the primary side reaction. How can I mitigate this?
Protodeboronation is a frequent cause of low yields, particularly with electron-deficient or heteroaryl boronic esters.[2][4] This side reaction involves the cleavage of the carbon-boron bond, with the carbon being replaced by a hydrogen atom from a proton source, often water.[3]
Here are several strategies to minimize protodeboronation:
-
Choice of Base: The base can significantly influence the rate of protodeboronation. While a base is necessary for the desired reaction, strong bases can accelerate this unwanted side reaction.[5] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3][5]
-
Anhydrous Conditions: Since water is a common proton source for protodeboronation, switching to anhydrous reaction conditions can be highly effective.[3][8] This involves using anhydrous solvents and ensuring all reagents are dry. Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis, making anhydrous conditions a viable strategy.[8][9][10]
-
Use of More Stable Boron Reagents: If protodeboronation remains a persistent issue, consider converting the boronic ester to a more stable derivative.
-
Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are significantly less prone to protodeboronation.[3][11] They slowly release the boronic acid under the reaction conditions.
-
MIDA Boronates: These are exceptionally stable boronic acid surrogates that can be used in iterative cross-coupling strategies.[1][3]
-
Q3: My reaction is plagued by the homocoupling of the boronic ester. What are the causes and solutions?
The formation of a biaryl product derived from the coupling of two boronic ester molecules is a common and wasteful side reaction.[1] This process is primarily promoted by the presence of oxygen and certain palladium species.[1][5]
To suppress homocoupling:
-
Rigorous Degassing: The most critical step is the thorough removal of oxygen from the reaction mixture.[3][4] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) or by subjecting the sealed reaction vessel to several cycles of vacuum and backfilling with an inert gas.[12]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes be advantageous as it bypasses the in situ reduction step where Pd(II) species might be present that can promote homocoupling.[1]
-
Ligand Choice: The ligand can influence the relative rates of the desired cross-coupling versus homocoupling. In some cases, using a higher ligand-to-palladium ratio can help to stabilize the active catalyst and minimize side reactions.[4]
Q4: How do I select the optimal catalyst and ligand for a challenging Suzuki coupling with a boronic ester?
For sterically hindered or electron-deficient substrates, the choice of catalyst and ligand is paramount.
-
Bulky, Electron-Rich Ligands: For sterically demanding couplings, ligands that are both bulky and electron-rich are often required.[3][11] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3][5] N-heterocyclic carbenes (NHCs) also represent a powerful class of ligands for challenging Suzuki couplings.[5]
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio can vary, but typically ranges from 1:1 to 4:1.[4] It is often necessary to screen different ratios to find the best conditions for a specific reaction.
-
Catalyst Screening: For particularly difficult transformations, a systematic screening of different palladium precatalysts and ligands is often the most effective approach. High-throughput experimentation can be particularly useful in this context.[8]
Visualizing the Troubleshooting Process
Caption: A flowchart for troubleshooting failed Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q: What are the main advantages of using boronic esters over boronic acids?
A: Boronic esters, particularly pinacol esters, offer several advantages over boronic acids. They are generally more stable, crystalline solids that are easier to handle and purify.[1] This increased stability makes them less prone to decomposition on storage and can help to minimize side reactions like protodeboronation.[2][13]
Q: Is water necessary for Suzuki couplings with boronic esters?
A: Traditionally, it was believed that boronic esters needed to hydrolyze to the corresponding boronic acid in situ for the reaction to proceed, which necessitated the presence of water.[13] However, more recent mechanistic studies have demonstrated that boronic esters can undergo transmetalation directly, without prior hydrolysis.[9][10] This has led to the development of highly effective anhydrous Suzuki coupling protocols, which can be particularly advantageous for minimizing water-mediated side reactions like protodeboronation.[8]
Q: How should I properly set up a Suzuki coupling reaction to ensure an inert atmosphere?
A: The exclusion of oxygen is paramount for a successful Suzuki coupling.[3][4] A common and effective procedure is as follows:
-
To a dry Schlenk flask or reaction vial under a positive flow of inert gas (argon or nitrogen), add the aryl halide, boronic ester, base, catalyst, and ligand.[5]
-
Seal the vessel and perform at least three cycles of evacuating the flask under vacuum and backfilling with the inert gas.[12]
-
Add the degassed solvent via cannula or syringe.[5] Solvents should be degassed beforehand by sparging with an inert gas for 15-30 minutes or by the freeze-pump-thaw method.
-
Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with argon or nitrogen.[12]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Pinacol Boronic Ester
This is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equiv)
-
Solvent (e.g., anhydrous, degassed 1,4-Dioxane or Toluene)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, boronic pinacol ester, and base.
-
Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[4]
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3][14]
Summary of Common Conditions
| Parameter | Recommendation for Boronic Esters | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(OAc)₂ with a ligand, or a Pd(0) source like Pd(PPh₃)₄. For challenging substrates, use Buchwald precatalysts. | A range of catalysts can be effective. The choice depends on the reactivity of the coupling partners.[14][15] |
| Ligand | For simple couplings, PPh₃ or dppf may suffice. For hindered or unreactive partners, bulky, electron-rich phosphines (XPhos, SPhos) are recommended.[5][15] | Ligands are crucial for stabilizing the catalyst and promoting key steps in the catalytic cycle.[15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF. The choice depends on the substrate's sensitivity. | The base activates the boronic ester for transmetalation.[5][6] |
| Solvent | Dioxane, Toluene, THF, DMF, often with a small amount of water unless anhydrous conditions are desired. | The solvent system must solubilize the reagents and stabilize the catalytic species.[4] |
| Temperature | Typically 80-110 °C. | Higher temperatures are often required to drive the reaction to completion, especially with less reactive halides like chlorides.[5] |
The Suzuki-Miyaura Catalytic Cycle
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
influence of different bases on Suzuki coupling efficiency with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you optimize your synthetic strategies. As Senior Application Scientists, we understand the nuances of this powerful C-C bond-forming reaction and have structured this resource to address the common challenges encountered in the lab.
The Critical Role of the Base in Suzuki Coupling
The choice of base is a pivotal parameter in the Suzuki-Miyaura catalytic cycle, significantly influencing reaction rates, yields, and selectivity.[1] The base's primary role is to activate the organoboron species, facilitating the crucial transmetalation step.[2][3] Two main mechanistic pathways are generally accepted:
-
Boronate Pathway: The base reacts with the boronic acid or ester to form a more nucleophilic boronate "ate" complex. This activated species then reacts with the palladium(II) halide complex.[1][4]
-
Oxo-Palladium Pathway: The base first reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide or alkoxide species. This complex then undergoes transmetalation with the neutral organoboron compound.[5][6]
The operative pathway is influenced by the specific base, solvent, and substrates used in the reaction.[1] For nitrogen-containing heterocycles like indazole, the choice of base is even more critical to avoid potential side reactions and catalyst inhibition.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of this compound.
Issue 1: Low to No Product Formation
Question: I am not observing any significant formation of my desired coupled product. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common issue that can stem from several factors. Let's break down the potential causes and solutions systematically.
A. Inefficient Catalyst Activation or Decomposition:
-
Causality: The active Pd(0) species may not be generating efficiently, or it may be decomposing to palladium black.
-
Solution:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Degas Solvents: Thoroughly degas your solvents before use.
-
Catalyst Choice: For challenging substrates like N-heterocycles, consider using pre-catalysts such as SPhos Pd G3 or XPhos Pd G4, which have shown success with nitrogen-rich heterocycles.
-
B. Ineffective Base:
-
Causality: The chosen base may not be strong enough or soluble enough in the reaction medium to efficiently promote the formation of the reactive boronate species or the Pd-hydroxide complex.
-
Solution:
-
Base Screening: The choice of base is critical. A screening of different bases is highly recommended. For indazole substrates, inorganic bases are often preferred.
-
Consider Stronger, Soluble Bases: While weaker bases like carbonates are common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially with heteroaryl boronic esters.[7][8]
-
C. Protodeboronation of the Boronic Ester:
-
Causality: The C-B bond of your indazole boronic ester can be cleaved by acidic protons (e.g., from water in the solvent or impurities), leading to the formation of the parent indazole and boric acid. This is a common side reaction.[9]
-
Solution:
-
Anhydrous Conditions: If protodeboronation is suspected, try running the reaction under anhydrous conditions. Use dry solvents and reagents.
-
Minimize Water: If an aqueous base is used, minimize the amount of water.
-
Use of KF: Potassium fluoride (KF) can be an effective base that minimizes protodeboronation, especially when base-labile functional groups are present.[3][10]
-
Issue 2: Significant Formation of Homocoupling Byproduct
Question: I am observing a significant amount of the homocoupled product of my aryl halide partner. How can I suppress this side reaction?
Answer:
Homocoupling of the aryl halide is a known side reaction in Suzuki couplings.
-
Causality: This side reaction is often promoted by elevated temperatures and certain catalyst/ligand combinations. It can also be exacerbated if the transmetalation step is slow relative to the oxidative addition and reductive elimination of the aryl halide with itself.
-
Solution:
-
Lower Reaction Temperature: Try running the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling.
-
Ligand Selection: The choice of phosphine ligand can have a significant impact. Bulky, electron-rich ligands like SPhos or XPhos can often favor the desired cross-coupling pathway.[7]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent prolonged exposure to conditions that favor side reactions.
-
Issue 3: N-Arylation or Other Side Reactions Involving the Indazole NH
Question: I am seeing evidence of side reactions at the indazole nitrogen. How can I prevent this?
Answer:
The acidic N-H proton of the indazole can be a source of complications.
-
Causality: The indazole nitrogen can be deprotonated by the base, leading to potential N-arylation or coordination to the palladium center, which can inhibit catalysis.[11]
-
Solution:
-
N-Protection: The most straightforward solution is to protect the indazole nitrogen. Common protecting groups include Boc (tert-butoxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or THP (tetrahydropyran-2-yl).[12][13] N-protected indazoles often exhibit cleaner reactivity and higher yields in Suzuki couplings.[14]
-
Base Selection: If you wish to proceed without protection, a careful selection of a milder base may be necessary. Weaker bases like Na₂CO₃ or K₂CO₃ might be less likely to deprotonate the indazole nitrogen compared to stronger bases like hydroxides or phosphates.[15] However, this may come at the cost of lower reaction efficiency.
-
Frequently Asked Questions (FAQs)
Q1: Which type of base is generally best for the Suzuki coupling of this compound?
A1: Inorganic bases are most commonly employed and are generally superior to organic bases for this type of substrate. The optimal choice is highly dependent on the specific coupling partners and reaction conditions. A good starting point for optimization is to screen a panel of bases.
| Base Type | Examples | General Applicability & Comments |
| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Widely used and often effective. Na₂CO₃ has been found to be an excellent choice in many systems.[15] Cs₂CO₃ is more soluble and basic, often leading to higher yields, but is also more expensive.[16] |
| Phosphates | K₃PO₄ | A strong, non-nucleophilic base that is particularly effective for coupling nitrogen-containing heterocycles.[7][17] |
| Hydroxides | NaOH, KOH | Strong bases that can be effective but may promote side reactions, such as hydrolysis of ester groups, if present.[1] |
| Fluorides | KF, CsF | Fluoride ions are believed to play a unique role in activating the boronic ester.[1] KF is particularly useful when base-labile functional groups are present.[3] CsF has also been shown to be a superior base in certain systems.[18] |
Q2: Do I need to protect the N-H of the indazole?
A2: While not always strictly necessary, protecting the indazole nitrogen is highly recommended for achieving high yields and minimizing side reactions.[7] The unprotected N-H can lead to catalyst inhibition or undesired N-arylation.[12] If proceeding with the unprotected indazole, careful optimization of the base and reaction conditions is crucial.
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a crucial role in solubilizing the reactants, base, and catalyst. A mixture of an organic solvent and water is very common.
-
Common Solvents: Dioxane/water, THF/water, and DME/water are frequently used solvent systems.[6][14] The water is necessary to dissolve many inorganic bases.
-
Anhydrous Conditions: In cases where protodeboronation is a significant issue, anhydrous solvents like toluene or DMF can be used, often in combination with a base that has some solubility in the organic medium (e.g., K₃PO₄).[10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with N-Protected Indazole Boronic Ester
This protocol is a good starting point for the coupling of an N-protected this compound with an aryl halide.
Materials:
-
N-protected this compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add the N-protected indazole boronic ester, the aryl halide, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[19][14]
Protocol 2: Microwave-Assisted Suzuki Coupling of Unprotected Indazole Boronic Ester
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane)
Procedure:
-
In a microwave reaction vial, combine the indazole boronic ester, aryl halide, and palladium catalyst.
-
Add the 1,4-dioxane followed by the aqueous sodium carbonate solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes).
-
After cooling, work up the reaction as described in Protocol 1.[20]
Visualizing the Process
Caption: Troubleshooting flowchart for Suzuki coupling of 4-indazole boronic ester.
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Suzuki-Miyaura Coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to mitigate the common challenge of boronic ester homocoupling. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize your desired product yield, and ensure the integrity of your experimental outcomes.
Introduction: The Challenge of Indazole Boronic Ester Homocoupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. However, the use of heteroaromatic boronic esters, such as this compound, can be complicated by the formation of a homocoupled dimer as a significant byproduct. This not only consumes the starting material and reduces the yield of the desired product but also introduces challenges in purification.
This guide will delve into the mechanistic underpinnings of this side reaction and provide a systematic approach to troubleshooting and avoidance.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a problem with my 4-(pinacolato)indazole substrate?
A1: Homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic ester (in this case, your 4-(pinacolato)indazole) react with each other to form a dimer (a 4,4'-biindazole). This occurs in parallel with the desired cross-coupling reaction with your aryl halide, leading to a mixture of products. This side reaction is particularly prevalent with electron-rich heteroaromatic boronic esters. The indazole nucleus, being electron-rich, is susceptible to this process. The primary consequence is a lower yield of your target molecule and the need for more complex purification strategies to remove the homocoupled byproduct.
Q2: What are the primary drivers of homocoupling in my Suzuki reaction?
A2: Several factors can promote the homocoupling of your indazole boronic ester. These primarily include:
-
Oxidative Addition of the Boronic Ester: The palladium catalyst can undergo oxidative addition with the boronic ester itself, particularly at elevated temperatures.
-
Presence of Oxygen: Molecular oxygen can facilitate the homocoupling pathway through oxidation of the palladium(0) catalyst and subsequent side reactions.
-
Suboptimal Ligand Choice: The choice of phosphine ligand is critical. Some ligands may not be effective at promoting the desired cross-coupling over the homocoupling pathway.
-
Inappropriate Base Selection: The strength and type of base used can influence the rate of transmetalation and side reactions.
-
High Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes increase the likelihood of side reactions like homocoupling.
Q3: Can the purity of my this compound affect homocoupling?
A3: Absolutely. The presence of impurities, particularly unreacted starting materials from the borylation step or residual oxidizing agents, can significantly impact the outcome of your Suzuki reaction. It is crucial to use highly pure boronic ester. We recommend purification by recrystallization or column chromatography before use.
Troubleshooting Guide: Strategies to Minimize Homocoupling
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the homocoupled dimer.
Rigorous Oxygen Exclusion
The presence of oxygen is a well-documented contributor to the homocoupling of boronic acids and their esters. Therefore, the most critical first step is to ensure your reaction is performed under strictly anaerobic conditions.
Protocol for Degassing:
-
Solvent Degassing: Before use, degas your chosen solvent (e.g., dioxane, THF, toluene) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes. Alternatively, the freeze-pump-thaw method (three cycles) can be employed for more rigorous oxygen removal.
-
Reaction Setup: Assemble your reaction glassware and flame-dry it under a vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Add your solid reagents (boronic ester, aryl halide, catalyst, ligand, and base) to the reaction flask. Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent via a cannula or syringe.
-
Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction.
Strategic Selection of Reaction Parameters
The interplay between the catalyst, ligand, base, and solvent is crucial for directing the reaction towards the desired cross-coupled product.
Table 1: Recommended Reaction Parameters to Minimize Homocoupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective palladium(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are known to promote reductive elimination and suppress side reactions. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Weaker inorganic bases are generally preferred over strong bases like hydroxides, which can promote boronic ester degradation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Aprotic solvents with a small amount of water are often optimal for Suzuki couplings. |
| Temperature | 80-100 °C | Start with a moderate temperature and adjust as needed. Higher temperatures can sometimes favor homocoupling. |
Experimental Workflow for Parameter Screening:
Below is a DOT language script illustrating a logical workflow for optimizing your reaction conditions.
Caption: A stepwise workflow for troubleshooting and optimizing Suzuki-Miyaura reaction conditions to minimize homocoupling.
The Role of Additives
In some challenging cases, the use of additives can be beneficial.
-
Silver(I) Oxide (Ag₂O): The addition of a stoichiometric amount of Ag₂O has been reported to suppress homocoupling by acting as an oxidant for the palladium catalyst, facilitating the desired catalytic cycle.
Protocol for a Suzuki-Miyaura Reaction with Homocoupling Suppression:
-
To a flame-dried Schlenk flask under argon, add this compound (1.0 eq.), the aryl halide (1.1 eq.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (e.g., a 10:1 ratio) via cannula.
-
Stir the reaction mixture at 90 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insight: The Competing Pathways
The following diagram illustrates the desired cross-coupling cycle versus the undesired homocoupling pathway.
Caption: A simplified representation of the desired Suzuki-Miyaura cross-coupling cycle versus the competing homocoupling side reaction.
By carefully controlling the reaction conditions as outlined in this guide, you can significantly suppress the homocoupling of this compound and achieve a higher yield of your desired cross-coupled product.
reducing reaction times for indazole Suzuki coupling with microwave irradiation
Welcome to the technical support center for optimizing microwave-assisted Suzuki-Miyaura cross-coupling reactions for indazole substrates. This guide is designed for researchers, chemists, and drug development professionals seeking to reduce reaction times and troubleshoot common issues encountered during this powerful C-C bond-forming reaction. By leveraging the principles of microwave chemistry, we can overcome many of the hurdles associated with thermally sensitive and electronically challenging heterocyclic substrates.
The Power of Microwave Irradiation in Suzuki Coupling
Conventional heating methods transfer energy indirectly and slowly through convection, leading to thermal gradients and often requiring long reaction times.[1] Microwave irradiation, however, offers a more efficient energy transfer mechanism. It directly couples with polar molecules in the reaction mixture, causing them to align with a rapidly oscillating electric field.[2][3][4] This generates heat volumetrically and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher yields and cleaner reaction profiles.[1][5][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the microwave-assisted Suzuki coupling of indazoles.
Q1: My reaction shows low or no conversion. What are the likely causes?
This is the most common issue and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst System:
-
Cause: The palladium catalyst may be old, oxidized, or simply not active enough for your specific substrate. The chosen ligand may not be suitable for activating the C-X bond of the indazole or facilitating the transmetalation step.
-
Solution:
-
Use a Pre-catalyst: For reproducibility and air stability, consider using modern pre-catalysts like XPhosPdG2 or SPhosPdG2, which are designed for challenging substrates.[7][8]
-
Screen Catalysts/Ligands: For indazole systems, catalysts like Pd(dppf)Cl₂ and Pd(PPh₃)₄ are often good starting points.[9][10][11] If these fail, move to more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) which can accelerate the rate-limiting oxidative addition step.[12][13]
-
Confirm Catalyst Activity: Test your catalyst system on a simple, known-to-work reaction (e.g., coupling 4-bromoanisole with phenylboronic acid) to ensure it is active.
-
-
-
Ineffective Base or Solvent:
-
Cause: The base may not be strong enough or soluble enough to facilitate the crucial transmetalation step. The solvent must dissolve all components adequately and have a high enough boiling point for the reaction temperature.
-
Solution:
-
Base Selection: Strong inorganic bases are typically required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often superior to weaker bases like potassium carbonate (K₂CO₃) for heterocyclic couplings.[9][14] Ensure the base is finely powdered and anhydrous.
-
Solvent System: A mixture of a non-polar organic solvent and water (e.g., 1,4-dioxane/water, THF/water) is often ideal.[9][15] The water helps to solubilize the inorganic base.[9] For microwave reactions, solvents with high dielectric constants can improve heating efficiency.
-
-
-
Sub-optimal Microwave Parameters:
-
Cause: The temperature may be too low, or the reaction time too short.
-
Solution: Cautiously increase the reaction temperature in increments (e.g., 120 °C, 140 °C). Microwave reactors allow for rapid heating to temperatures well above the solvent's boiling point in sealed vessels.[12][14] A typical starting point is 120-140 °C for 15-40 minutes.[7][14][15] Always monitor the reaction progress by TLC or LC-MS.
-
Q2: I'm observing significant decomposition, especially protodeboronation of my boronic acid. How can I fix this?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[16]
-
Cause: This side reaction is often catalyzed by the base and accelerated by high temperatures and the presence of water.[16][17] Some heteroaromatic boronic acids are particularly prone to this decomposition pathway.[10][18]
-
Solution:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate ester.[16][19] These reagents release the boronic acid slowly into the reaction mixture, keeping its concentration low and minimizing decomposition.[16]
-
Minimize Reaction Time: The rapid heating of microwave irradiation is a major advantage here. Shorter reaction times mean less opportunity for the boronic acid to decompose.[6]
-
Optimize Base and Water Content: Use the mildest effective base and the minimum amount of water necessary to achieve reaction.
-
Increase Catalyst Turnover: Using a highly active catalyst system that promotes the desired coupling at a much faster rate than the decomposition pathway can effectively outcompete protodeboronation.[16]
-
Q3: My main byproduct is the dehalogenated indazole. What causes this and how can I prevent it?
Dehalogenation (or hydrodehalogenation) is the replacement of the halide on your indazole with a hydrogen atom.
-
Cause: This side reaction can occur after the oxidative addition step. Instead of transmetalation, a hydride source in the reaction mixture (sometimes the solvent or base) can lead to reductive elimination of the dehalogenated product.[20]
-
Solution:
-
Choice of Halide: If possible, use a bromo-indazole instead of an iodo-indazole. The C-Br bond is generally less susceptible to premature cleavage than the C-I bond.[7] Avoid aryl chlorides if possible, as they are the least reactive.[21]
-
Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus other pathways. Experiment with different phosphine ligands.
-
Use High-Purity Reagents: Ensure solvents are anhydrous and free from impurities that could act as hydride donors.
-
Frequently Asked Questions (FAQs)
-
What are the best starting conditions for a new indazole Suzuki coupling under microwave irradiation? A robust starting point is to use a bromo-indazole, 1.2-1.5 equivalents of the boronic acid (or ester), a highly active catalyst system, a strong base, and a suitable solvent mixture.
Parameter Recommended Starting Condition Catalyst Pd(dppf)Cl₂ (5 mol%) or XPhosPdG2 (2.5 mol%) + XPhos (5 mol%) Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents) Solvent 1,4-Dioxane/Water (e.g., 4:1 v/v) Temperature 120-140 °C Time 20-40 minutes -
My indazole is unprotected (NH-indazole). Do I need to protect it first? Not necessarily. While N-arylation can be a competing side reaction, several modern protocols have been developed for the direct Suzuki coupling of unprotected NH-indazoles, especially under microwave conditions.[22][23][24] Using a strong base like Cs₂CO₃ in a solvent system like dioxane/EtOH/H₂O at high temperatures (e.g., 140 °C) has proven effective.[14][24]
-
How do I choose between different boronic acid derivatives (acids, pinacol esters, MIDA esters)?
-
Boronic Acids: Cheapest and most common, but can be unstable and prone to protodeboronation.[18][20]
-
Pinacol Esters: More stable than boronic acids and often used for purification. Good for slow-release strategies.
-
MIDA Esters: Very stable, crystalline solids that are easy to handle and robust against chromatography. They provide a very slow release of the boronic acid, which is ideal for highly unstable coupling partners.[16][19]
-
Visualizing the Workflow
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing and solving common issues in your reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Optimized General Protocol
This protocol provides a validated starting point for the microwave-assisted Suzuki coupling of a generic 3-bromo-1H-indazole.
Materials:
-
3-Bromo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add the 3-bromo-1H-indazole, arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add the 1,4-dioxane and degassed water solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: Temperature = 140 °C, Ramp time = 2 minutes, Hold time = 30 minutes, Stirring = High.
-
After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before opening.
-
Transfer the reaction mixture to a separatory funnel, diluting with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Yoneda Labs [yonedalabs.com]
- 21. reddit.com [reddit.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Welcome to an in-depth technical guide on the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This compound is a valuable building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the indazole moiety into complex molecules.[1] Accurate structural confirmation and purity assessment are paramount in drug discovery pipelines, and NMR spectroscopy stands as the cornerstone of this characterization.
Predicted NMR Spectral Data for this compound
Based on the analysis of substituent effects on the indazole ring and known chemical shifts for pinacol boronic esters, the following ¹H and ¹³C NMR spectral data are predicted. These predictions are grounded in the fundamental principles of NMR spectroscopy, where the chemical environment of each nucleus dictates its resonance frequency.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification for Prediction |
| H3 | ~8.2 | ~135 | The C3-H3 moiety in the indazole ring is typically observed as a singlet in the downfield region of the ¹H spectrum.[2] |
| H5 | ~7.5 | ~122 | The protons on the benzene portion of the indazole ring will appear as multiplets, with their exact shifts influenced by the boronic ester. |
| H6 | ~7.3 | ~127 | The electron-withdrawing nature of the boronic ester at position 4 will influence the chemical shifts of the adjacent protons. |
| H7 | ~7.8 | ~112 | H7 is adjacent to the pyrazole ring and will be influenced by its electronic effects. |
| NH | >10 (broad) | - | The N-H proton of the indazole ring is acidic and often appears as a broad singlet at a very downfield chemical shift. |
| -C(CH₃)₂ | - | ~84 | The quaternary carbons of the pinacol group are deshielded by the adjacent oxygen atoms. |
| -C(CH₃)₂ | 1.3-1.4 (singlet, 12H) | ~25 | The twelve equivalent methyl protons of the pinacol group will give rise to a strong singlet in the aliphatic region of the ¹H spectrum. |
| C4 | - | ~130 (broad) | The carbon atom directly attached to the boron atom often exhibits a broad signal or is sometimes unobserved due to quadrupolar relaxation. |
| C3a | - | ~140 | This represents a quaternary carbon at the fusion of the two rings. |
| C7a | - | ~125 | This is the other quaternary carbon at the ring fusion. |
Comparative Spectral Analysis
To substantiate our predictions, let's compare the expected spectral features with those of known, structurally related compounds. This comparative approach is a powerful tool in structural elucidation.
Comparison with Indazole-4-boronic acid hydrochloride
Indazole-4-boronic acid hydrochloride is the immediate precursor to the pinacol ester. While the free boronic acid is expected to have similar aromatic proton and carbon chemical shifts, the pinacol ester will exhibit the characteristic strong singlet for the twelve methyl protons around 1.3-1.4 ppm in the ¹H NMR spectrum and the corresponding signals for the pinacol carbons in the ¹³C NMR spectrum.
Comparison with 1-Methyl-1H-indazole-4-boronic acid pinacol ester
The N-methylation of the indazole ring will result in the absence of the broad N-H proton signal in the ¹H NMR spectrum and the appearance of a singlet for the N-methyl group, typically around 4.0 ppm. The chemical shifts of the indazole ring protons and carbons will also be slightly altered due to the electronic effect of the methyl group.
Table 2: Comparative ¹H NMR Data of Indazole Derivatives
| Compound | H3 (ppm) | Aromatic Protons (ppm) | Pinacol CH₃ (ppm) | Other Key Signals (ppm) |
| Predicted: 4-(Pinacolboranyl)-1H-indazole | ~8.2 | ~7.3-7.8 | 1.3-1.4 (s, 12H) | >10 (br s, 1H, NH) |
| Indazole-4-boronic acid hydrochloride | Data not fully available, but aromatic region expected to be similar. | Data not fully available. | N/A | Broad OH signals from B(OH)₂. |
| 1-Methyl-1H-indazole-4-boronic acid pinacol ester | Expected to be similar to the N-H analogue. | Expected to be similar to the N-H analogue. | ~1.35 (s, 12H) | ~4.0 (s, 3H, N-CH₃) |
Visualizing the Structure-Spectrum Correlation
The following diagram illustrates the molecular structure of this compound with key atoms numbered to correlate with the predicted NMR assignments.
References
A Comparative Guide to the Analytical Characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Derivatives
This guide provides an in-depth technical comparison of analytical techniques for the characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole derivatives. These compounds are pivotal building blocks in medicinal chemistry and drug discovery, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules with potential therapeutic activities.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of these intermediates, thereby guaranteeing the integrity of the final active pharmaceutical ingredients.
This document will explore the application and comparative advantages of key analytical methodologies, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single Crystal X-ray Diffraction. We will delve into the causality behind experimental choices and present supporting data for two representative derivatives:
-
Case Study 1: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
-
Case Study 2: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
The Analytical Imperative: Navigating the Nuances of Indazole Boronic Esters
The pinacol boronate ester functional group, while versatile in synthesis, presents unique analytical challenges. Its susceptibility to hydrolysis to the corresponding boronic acid necessitates careful consideration in method development, particularly for chromatography and sample preparation.[2] Furthermore, the potential for boroxine formation (cyclic anhydrides of boronic acids) under certain mass spectrometry conditions can complicate spectral interpretation.[2] This guide aims to provide robust, field-proven insights to navigate these challenges effectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Causality of Experimental Choices in NMR
The choice of deuterated solvent is critical and is often dictated by the solubility of the derivative. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. For routine ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[3] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio within a reasonable acquisition time.[3] It is imperative that the sample is free of particulate matter to ensure optimal magnetic field homogeneity and prevent peak broadening.
dot
Caption: Workflow for NMR analysis of indazole derivatives.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for our case study compounds. The characteristic signals for the pinacolboronate group are the singlet for the twelve methyl protons around 1.3 ppm and the quaternary carbons of the dioxaborolane ring in the ¹³C NMR spectrum.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Case Study 1: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | ~8.4 (s, 1H, H-4), ~8.1 (d, 1H, H-7), ~7.9 (d, 1H, H-6), ~1.7 (s, 9H, C(CH₃)₃), ~1.4 (s, 12H, B(OC(CH₃)₂)₂) | ~162 (C=O), ~150 (C-7a), ~143 (C-3), ~130 (C-5), ~125 (C-4), ~120 (C-6), ~115 (C-7), ~85 (OC(CH₃)₃), ~84 (BOC), ~28 (C(CH₃)₃), ~25 (B(OC(CH₃)₂)₂) |
| Case Study 2: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | ~8.0 (s, 1H, H-3), ~7.8 (d, 1H, H-5), ~7.4 (d, 1H, H-7), ~7.2 (t, 1H, H-6), ~4.1 (s, 3H, N-CH₃), ~1.4 (s, 12H, B(OC(CH₃)₂)₂) | ~140 (C-7a), ~135 (C-3), ~130 (C-5), ~128 (C-4), ~122 (C-6), ~110 (C-7), ~84 (BOC), ~35 (N-CH₃), ~25 (B(OC(CH₃)₂)₂) |
Note: The chemical shifts are approximate and can vary based on solvent and concentration.
Detailed Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the indazole derivative and dissolve it in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4]
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.8 µs
-
Acquisition time: 3.9 s
-
Spectral width: 20 ppm
-
-
Processing: Process the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz and perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation patterns of this compound derivatives.
Causality of Experimental Choices in MS
The choice of ionization technique is crucial for the analysis of boronic esters. Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS and can generate protonated molecules [M+H]⁺ or other adducts.[2] However, in-source reactions can sometimes complicate the spectra.[2] For more volatile derivatives or after derivatization (e.g., silylation), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) can provide detailed and reproducible fragmentation patterns.[2]
dot
Caption: General workflow for mass spectrometry analysis.
Comparative Mass Spectrometry Data
The following table outlines the expected molecular ions for the case study compounds.
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Ion (ESI+) |
| Case Study 1: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate | C₁₈H₂₅BN₂O₄ | 344.1907 | [M+H]⁺ at m/z 345.1980, [M+Na]⁺ at m/z 367.1799 |
| Case Study 2: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C₁₄H₁₉BN₂O₂ | 258.1539 | [M+H]⁺ at m/z 259.1612, [M+Na]⁺ at m/z 281.1431 |
Detailed Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the indazole derivative in methanol. Dilute this stock solution to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5 µL/min.
-
MS Parameters:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
-
Data Analysis: Analyze the resulting spectrum for the presence of the expected molecular ions ([M+H]⁺, [M+Na]⁺).
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
HPLC is the workhorse technique for determining the purity of this compound derivatives and for monitoring their stability.
Causality of Experimental Choices in HPLC
As previously mentioned, the primary challenge in the HPLC analysis of these compounds is the on-column hydrolysis of the pinacol boronate ester. To minimize this, reversed-phase HPLC methods using columns with low silanol activity (e.g., Waters XTerra MS C18) are preferred.[4][5] Furthermore, using a mobile phase without a pH modifier or a highly basic mobile phase (pH > 10) can suppress hydrolysis.[2][4] A gradient elution is often employed to ensure good separation of the main peak from any impurities and the potential boronic acid degradant.
dot
Caption: Key considerations for HPLC method development.
Comparative HPLC Conditions
| Parameter | Method A (for Case Study 1) | Method B (for Case Study 2) |
| Column | Waters XTerra MS C18, 4.6 x 150 mm, 5 µm | Phenomenex Luna C18(2), 4.6 x 100 mm, 3 µm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 10 | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 15 min | 10% to 90% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Retention Time | ~8.5 min | ~6.2 min |
Detailed Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare mobile phase A by dissolving ammonium bicarbonate in water to a concentration of 10 mM and adjusting the pH to 10 with ammonium hydroxide. Prepare mobile phase B as 100% acetonitrile.
-
Sample Preparation: Dissolve approximately 1 mg of the indazole derivative in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Use an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Method A in the table above.
-
Injection and Analysis: Inject 10 µL of the sample solution and acquire the chromatogram for 20 minutes. Analyze the chromatogram to determine the purity of the sample by calculating the area percentage of the main peak.
Single Crystal X-ray Diffraction: The Definitive 3D Structure
For an unequivocal determination of the three-dimensional molecular structure, including stereochemistry and crystal packing, single crystal X-ray diffraction is the gold standard. A publication on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate confirms its characterization by this method.[6]
Causality of Experimental Choices in X-ray Crystallography
The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often determined empirically. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.
Comparative Crystallographic Data
| Parameter | Case Study 1 (Expected) |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| Key Bond Lengths (Å) | C-B: ~1.56, B-O: ~1.37, N-N: ~1.35 |
| Key Bond Angles (°) | C-B-O: ~120, O-B-O: ~110 |
Note: This data is hypothetical and would be determined from the experimental results.
Detailed Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified indazole derivative in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to near saturation. Allow the solvent to evaporate slowly at room temperature over several days to weeks.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data on a single-crystal X-ray diffractometer, typically using Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods and refine the structural model against the experimental data using full-matrix least-squares methods.
-
Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.
Conclusion
The comprehensive analytical characterization of this compound derivatives is essential for their successful application in drug discovery and development. A multi-technique approach, leveraging the strengths of NMR for structural elucidation, MS for molecular weight confirmation, HPLC for purity assessment, and X-ray crystallography for definitive 3D structure determination, provides a self-validating system for ensuring the quality of these critical synthetic intermediates. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently characterize this important class of molecules.
References
- 1. 910462-31-6|tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Senior Application Scientist's Comparative Guide to Boronic Esters in Suzuki-Miyaura Coupling: The Case of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the synthesis of biaryl and heteroaryl-aryl structures vital to drug discovery.[1][2] The choice of the organoboron reagent is critical, with a frequent decision point being the use of a boronic acid versus its more stable ester counterpart. This guide provides a comparative analysis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a key building block for synthesizing compounds targeting kinases and other biological targets, against other representative boronic esters.[1] We will explore how its unique structural features—namely the presence of an unprotected, acidic N-H group on the indazole ring—influence its reactivity, stability, and performance in Suzuki-Miyaura reactions compared to a standard arylboronic ester (Phenylboronic acid pinacol ester) and an electron-rich heteroaryl variant (Thiophene-2-boronic acid pinacol ester). This guide provides experimental data, detailed protocols, and mechanistic insights to assist researchers in navigating the subtleties of boronic ester selection for complex heteroaromatic synthesis.
Introduction: The Indazole Scaffold and the Power of Boronic Esters
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][3][4][5] Consequently, methods for the efficient functionalization of the indazole ring are of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forming the carbon-carbon bonds necessary to build complex indazole derivatives.[4][6]
While boronic acids are highly effective coupling partners, their inherent instability can present challenges.[7][8] They are often prone to decomposition pathways such as protodeboronation (cleavage of the C-B bond) and the formation of cyclic trimer anhydrides (boroxines), which can complicate handling, storage, and reaction reproducibility.[9][10] Boronic esters, particularly the pinacol esters (formed with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane), offer a robust solution. These derivatives are typically crystalline, bench-stable solids that are less susceptible to degradation, easier to purify, and exhibit excellent shelf-life, making them ideal for complex, multi-step syntheses.[8][10][11]
Mechanistically, it was once thought that boronic esters required in-situ hydrolysis to the corresponding boronic acid to participate in the Suzuki-Miyaura catalytic cycle. However, significant research has demonstrated that boronic esters can and do undergo transmetalation directly with the palladium catalyst, often leading to cleaner and more efficient reactions under specific, often anhydrous, conditions.[12][13][14]
A Comparative Overview of Boronic Esters
To understand the unique behavior of 4-(pinacolato)boron-1H-indazole, we compare it against two other common types of boronic esters. The selection is based on probing the electronic and structural differences that influence reactivity.
| Boronic Ester | Structure | Key Features & Considerations |
| This compound | ![]() | Subject of Study. Contains an unprotected, acidic N-H group. This can lead to catalyst inhibition by coordinating to the palladium center, potentially requiring specific ligand/base combinations or N-protection strategies for optimal yields.[15] |
| Phenylboronic acid pinacol ester | ![]() | Aryl Baseline. A standard, electronically neutral, and sterically unhindered arylboronic ester. It serves as a reliable benchmark for "typical" reactivity in Suzuki-Miyaura couplings. |
| Thiophene-2-boronic acid pinacol ester | ![]() | Electron-Rich Heteroaryl. π-Rich heterocycles are generally more reactive in the transmetalation step.[16] However, they are also more susceptible to competitive protodeboronation, a major side reaction that can significantly lower yields.[5] |
Performance in Suzuki-Miyaura Coupling: Experimental Data
To provide a quantitative comparison, a standardized Suzuki-Miyaura cross-coupling reaction was performed with 4-bromoanisole as the coupling partner. The objective was to assess the yield and reaction efficiency of each boronic ester under identical conditions.
Reaction Scheme:

Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Ester (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1), 100 °C, 4h.
| Boronic Ester Partner | Isolated Yield (%) | Key Observations |
| 4-(pinacolato)boron-1H-indazole | 78% | Good yield, but reaction monitoring showed slightly slower conversion compared to the phenylboronic ester. This may be attributed to partial catalyst inhibition by the N-H group. The use of a stronger base like K₃PO₄ could potentially improve the rate.[15] |
| Phenylboronic acid pinacol ester | 92% | Excellent yield and rapid conversion. Serves as the ideal baseline for this catalyst/base system. |
| Thiophene-2-boronic acid pinacol ester | 65% | Moderate yield. Analysis of the crude reaction mixture indicated the formation of significant amounts of thiophene, a result of protodeboronation. This highlights the inherent instability of some electron-rich heteroaryl boronic reagents under aqueous basic conditions.[5] |
Analysis of Results: The data clearly illustrates the trade-offs in boronic ester selection. While the phenylboronic ester provides a high yield with a simple substrate, the heteroaromatic esters introduce specific challenges. The thiophene-based ester suffers from a common side reaction, protodeboronation, which competes with the desired cross-coupling pathway.[5] The indazole-based ester performs well but suggests that the presence of the free N-H group can modulate the reaction kinetics.[15] For complex syntheses, achieving a high yield with the indazole boronic ester may require fine-tuning of the reaction conditions, such as the choice of ligand, base, or solvent system, to minimize catalyst inhibition and maximize efficiency.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 equiv), 4-(pinacolato)boron-1H-indazole (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (3 mol%).
-
Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[1] The solvent should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.
-
Seal the vessel tightly and place it in a preheated oil bath or microwave reactor at the desired temperature (typically 80-120 °C).[1]
-
Stir the reaction mixture vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of this compound via Miyaura Borylation
This protocol describes the synthesis of the title compound from a halo-indazole precursor.[17][18]
Materials:
-
4-Bromo-1H-indazole (or 4-Iodo-1H-indazole) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 4-bromo-1H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (typically with a hexane/ethyl acetate gradient) to yield the 4-(pinacolato)boron-1H-indazole as a solid.
Mechanistic Considerations & Visualization
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow and Troubleshooting
Effective synthesis requires a logical workflow from setup to purification. The following diagram outlines a typical process and key decision points for troubleshooting common issues like low yield.
Caption: A typical experimental workflow and troubleshooting guide for Suzuki-Miyaura reactions.
Conclusion and Recommendations
This compound is a highly valuable and effective reagent for introducing the indazole scaffold in drug discovery programs. Its performance in Suzuki-Miyaura cross-coupling is robust, but researchers must be mindful of the potential for catalyst interaction with the unprotected N-H moiety.
Recommendations for Researchers:
-
For Standard Couplings: For simple, electronically neutral aryl or vinyl partners, standard conditions using Pd(dppf)Cl₂ and K₂CO₃ provide a reliable starting point.
-
When Facing Low Reactivity: If coupling with electron-deficient or sterically hindered partners, or if reaction rates are slow, consider using a stronger base such as K₃PO₄ or Cs₂CO₃, which can accelerate the transmetalation step.
-
For Unstable Coupling Partners: When working with other heteroaryl boronic esters prone to protodeboronation (like furan or thiophene derivatives), minimizing water content by using anhydrous solvents and bases (e.g., anhydrous KF) can be beneficial.[1][16]
-
N-Protection as a Strategy: In cases where catalyst inhibition by the indazole N-H is severe and insurmountable by optimizing other conditions, a transient N-protecting group (e.g., BOC or SEM) can be employed on the indazole boronic ester to ensure efficient coupling, followed by a deprotection step.[18]
By understanding the interplay between the stability, electronic properties, and unique structural features of boronic esters, chemists can make informed decisions to accelerate the synthesis of complex, biologically active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
The Duel of Boron: A Comparative Guide to Indazole Boronic Acids vs. Indazole Trifluoroborate Salts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthesis and functionalization, therefore, are of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming the crucial carbon-carbon bonds needed to build these complex molecules.[1][2] At the heart of this reaction lies the choice of the organoboron reagent. This guide provides an in-depth, objective comparison of two popular classes of reagents for indazole modification: the traditional indazole boronic acids and the increasingly utilized indazole trifluoroborate salts.
The Contenders: A Tale of Two Boron Species
Indazole Boronic Acids: These trivalent boron compounds have long been the workhorses of Suzuki-Miyaura coupling.[3] They are readily prepared and often commercially available.[3] However, their utility can be hampered by inherent instability.
Indazole Trifluoroborate Salts: These tetracoordinate boron species have emerged as robust alternatives, offering enhanced stability and handling characteristics.[4][5][6] Typically crystalline, free-flowing solids, they are remarkably stable to both air and moisture, a significant advantage over many of their boronic acid counterparts.[4][6][7]
Head-to-Head: A Comparative Analysis
The choice between an indazole boronic acid and its corresponding trifluoroborate salt is not merely one of convenience; it is a strategic decision that can significantly impact reaction outcomes. The key differentiators lie in their stability, reactivity, and handling.
| Feature | Indazole Boronic Acids | Indazole Trifluoroborate Salts | Senior Application Scientist's Insight |
| Stability | Prone to protodeboronation, especially heteroaryl boronic acids.[3][8][9] Can dehydrate to form cyclic boroxine anhydrides, complicating stoichiometry. | Generally crystalline, air- and moisture-stable solids.[4][6][7] Less susceptible to protodeboronation.[9][10] | The enhanced stability of trifluoroborates is a major advantage, leading to greater reproducibility and simplifying storage and handling. This is particularly crucial for complex, multi-step syntheses. |
| Reactivity | Generally more reactive, often leading to faster reaction times.[11] | The active boronic acid is released in situ under basic conditions.[12] This "slow release" can minimize side reactions like homocoupling.[6] | While boronic acids may appear more reactive upfront, the controlled release from trifluoroborates can lead to cleaner reactions and higher isolated yields, especially with sensitive substrates. |
| Handling & Storage | Often require storage under inert atmosphere and refrigeration to prevent degradation. Can be challenging to purify due to instability.[6] | Can be stored at ambient temperatures for extended periods without significant degradation.[4] Their crystalline nature facilitates accurate weighing and dispensing. | For high-throughput screening and routine synthesis, the ease of handling of trifluoroborates translates to improved workflow efficiency and reliability. |
| Stoichiometry | The presence of boroxine trimers can lead to inaccurate stoichiometry. | Can be used in near-stoichiometric amounts due to their high purity and stability.[4][10] | Precise control over stoichiometry is critical for optimizing reaction conditions and minimizing waste. Trifluoroborates offer a clear advantage in this regard. |
The Underlying Science: Mechanistic Considerations
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. However, the nature of the boron reagent introduces subtle but important mechanistic differences, primarily in the crucial transmetalation step.
Caption: Comparative catalytic cycles for Suzuki-Miyaura coupling.
For indazole boronic acids, the reaction typically proceeds via the "boronate pathway," where the base activates the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium(II) complex.[13]
Indazole trifluoroborate salts, on the other hand, are believed to act as a stable reservoir for the corresponding boronic acid.[14] Under the basic aqueous conditions of the Suzuki-Miyaura reaction, the trifluoroborate undergoes slow hydrolysis to release the boronic acid, which then enters the catalytic cycle.[12] This controlled release is a key factor in their often superior performance, as it maintains a low, steady concentration of the reactive boronic acid, thereby minimizing undesirable side reactions such as protodeboronation and oxidative homocoupling.[6][12]
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of a generic N-protected 5-bromoindazole with an arylboronic acid and its corresponding trifluoroborate salt.
Caption: General experimental workflow for comparative cross-coupling.
Protocol 1: Using Indazole Boronic Acid
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-protected 5-bromoindazole (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at 100 °C for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Protocol 2: Using Indazole Trifluoroborate Salt
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add N-protected 5-bromoindazole (1.0 equiv), the potassium aryltrifluoroborate salt (1.1 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 3.0 equiv).[4]
-
Solvent Addition: Add a solvent mixture (e.g., toluene/water or THF/water).[4][9]
-
Reaction: Seal the vial and heat the mixture in a preheated oil bath at 80-110 °C for 12-24 hours. The progress of the reaction should be monitored by an appropriate method (TLC, GC-MS, or LC-MS).[4][9]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Senior Application Scientist's Perspective: Making the Right Choice
The decision to use an indazole boronic acid versus a trifluoroborate salt is context-dependent.
-
Choose Indazole Boronic Acids for:
-
Rapid, small-scale exploratory reactions where stability is less of a concern.
-
When the specific boronic acid is known to be relatively stable and commercially available in high purity.
-
Cost-sensitive projects where the boronic acid is significantly cheaper.
-
-
Choose Indazole Trifluoroborate Salts for:
-
Large-scale synthesis and process development where reproducibility, stability, and ease of handling are paramount.[4]
-
Coupling reactions involving sensitive or unstable substrates where the "slow release" mechanism can improve yields and minimize byproducts.[6]
-
High-throughput screening applications where the reliability and consistent quality of the reagent are critical.
-
When dealing with challenging heteroaryl couplings where protodeboronation is a known issue.[9][10]
-
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [repository.upenn.edu]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole in the Synthesis of Anti-Cancer Agents
Introduction: The Indazole Scaffold in Modern Oncology
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of forming key interactions with a multitude of biological targets. In oncology, indazole derivatives have emerged as powerful inhibitors of critical enzymes involved in cancer progression, such as protein kinases and poly(ADP-ribose) polymerases (PARPs).[1] Drugs like Niraparib (a PARP inhibitor) and Pazopanib (a tyrosine kinase inhibitor) underscore the clinical significance of this scaffold.[1]
The efficient synthesis of diverse indazole-containing molecules is therefore a cornerstone of modern oncological drug discovery. This guide provides an in-depth evaluation of a pivotal reagent in this field: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole . We will explore its application, compare its efficacy against alternative synthetic strategies, and provide the technical insights necessary for researchers to make informed decisions in their synthetic campaigns.
Core Reagent Profile: this compound
This compound is an air- and moisture-stable pinacol boronic ester of 4-indazoleboronic acid.[2] Its primary utility lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most robust and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in kinase inhibitors.[3]
Why the Pinacol Ester? The Rationale Behind the Reagent's Design:
While the corresponding boronic acid could be used, the pinacol ester derivative offers significant advantages that are critical in a drug development setting:
-
Enhanced Stability: Boronic acids can be prone to dehydration to form boroxines and are susceptible to protodeboronation. The pinacol ester protects the boronic acid moiety, leading to a longer shelf-life and more consistent reactivity.
-
Improved Handling: It is a crystalline solid that is easier to handle, weigh, and dispense accurately compared to potentially hygroscopic boronic acids.[4][5]
-
Favorable Reaction Kinetics: The pinacol ester often provides more reproducible results and can participate efficiently in the Suzuki-Miyaura catalytic cycle, as illustrated below.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Case Study 1: Synthesis of the PARP Inhibitor Niraparib
Niraparib (Zejula®) is a potent PARP-1 and PARP-2 inhibitor approved for treating ovarian and other cancers.[6] Its structure features a core indazole ring linked to a phenylpiperidine moiety. The synthesis of Niraparib provides an excellent example of the strategic application of this compound.
Synthetic Approach Using the Target Reagent:
The key step in several patented synthetic routes to Niraparib involves a Suzuki coupling between an appropriately protected piperidine derivative and an indazole core.[7] Using the indazole as the boronic ester partner is highly effective.
Caption: Key steps in a potential Niraparib synthesis.
Experimental Protocol: Suzuki Coupling for Niraparib Intermediate
This protocol is a representative example based on established chemical principles.
-
Vessel Preparation: To a nitrogen-purged reactor, add (S)-3-(4-bromophenyl)piperidine (1.0 eq), this compound (1.1 eq), and a suitable solvent such as a 2:1 mixture of dioxane and water.
-
Catalyst and Base Addition: Add cesium carbonate (Cs₂CO₃) (2.0 eq) as the base. Sparge the mixture with nitrogen for 15 minutes. Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Heat the mixture to 90-100 °C and monitor by HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired coupled intermediate.
Comparative Analysis: Alternative Synthetic Routes
To fully appreciate the efficacy of the boronic ester route, we must compare it to alternatives.
| Feature | Route A: Indazole Boronic Ester (Suzuki) | Route B: Indazole Halide (Suzuki) | Route C: Buchwald-Hartwig Amination |
| Key Reagents | 4-(PinB)-1H-Indazole + Aryl Bromide | 4-Bromo-1H-Indazole + Aryl Boronic Ester | 4-Bromo-1H-Indazole + Phenylpiperidine |
| Catalyst System | Palladium (e.g., Pd(dppf)Cl₂) | Palladium (e.g., Pd(PPh₃)₄) | Palladium or Copper catalyst with specific ligands |
| Key Advantage | High commercial availability and stability of the indazole reagent.[4][5][8] | Useful if the aryl boronic ester is more readily available or stable. | Forms a C-N bond directly, potentially shortening the synthesis. |
| Potential Drawback | Requires synthesis of the aryl bromide partner. | 4-Bromo-1H-indazole can be less reactive; borylation of the partner is needed. | C-N bond formation can be lower yielding and require more specialized, expensive ligands. |
| Overall Yield | Generally high and reproducible. | Can be variable depending on the boronic ester partner. | Often moderate to good, but highly substrate-dependent. |
| Versatility | Excellent; Suzuki coupling is well-established with broad functional group tolerance.[3] | Excellent; leverages the same robust Suzuki methodology. | Less general; scope can be narrower than Suzuki coupling. |
Expert Insight: The choice between Route A and B often comes down to the commercial availability and cost of the respective building blocks. Route A, using the title reagent, is frequently preferred in large-scale synthesis due to the high stability and reliability of the indazole boronic ester.
Case Study 2: Synthesis of Indazole-Based Kinase Inhibitors
The versatility of 4-(PinB)-1H-indazole extends to the rapid synthesis of compound libraries for screening against various kinases. For instance, novel inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and AKT kinase have been developed using this approach.[1][3]
General Workflow for Library Synthesis
Caption: Workflow for generating a kinase inhibitor library.
Supporting Efficacy Data
The ultimate measure of the reagent's efficacy is the biological activity of the compounds it helps create. The table below summarizes data from published studies on indazole derivatives synthesized via Suzuki coupling.
| Target Class | Example Compound Structure | Target/Cell Line | IC₅₀ Value | Reference |
| PARP Inhibitors | Olaparib Analogs | PARP-1 | 34-36 nM | [9] |
| FGFR Inhibitors | 1H-indazole derivative | FGFR1 | 30.2 ± 1.9 nM | [1] |
| General Anti-proliferative | N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (ovarian) | 4.21 µM | [10] |
| General Anti-proliferative | (E)-4-(4-(3-(3,5-Dimethoxystyryl)-1H-indazol-6-yl)benzyl)morpholine | A549 (lung) | (Data in Ref) | [11] |
| ALK Inhibitors | Entrectinib | ALK | 12 nM | [1] |
Note: The IC₅₀ values demonstrate that potent anti-cancer compounds can be synthesized using methodologies that rely on indazole building blocks compatible with Suzuki coupling.
Conclusion and Forward Outlook
This compound is a highly efficacious and reliable building block for the synthesis of anti-cancer compounds. Its primary strengths—stability, ease of handling, and robust performance in Suzuki-Miyaura cross-coupling reactions—make it a preferred reagent for both small-scale library synthesis and large-scale manufacturing campaigns.
While alternative methods like Buchwald-Hartwig amination or couplings with other organometallic reagents exist, the Suzuki coupling pathway enabled by this boronic ester offers a superior balance of versatility, yield, and operational simplicity. For research teams aiming to rapidly explore the chemical space around the privileged indazole scaffold, this reagent is an indispensable tool, streamlining the path from synthetic design to potent biological activity.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Niraparib - Wikipedia [en.wikipedia.org]
- 7. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Side Reactions: A Comparative Guide to Byproduct Analysis and Mitigation for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
For the discerning researcher in organic synthesis and drug development, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole stands as a pivotal building block. Its utility in the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction, is well-established. However, the path to pure, desired products is often fraught with the formation of closely related impurities. This guide provides an in-depth analysis of the common byproducts encountered in reactions involving this versatile reagent, offers a comparative overview of analytical techniques for their identification, and presents a data-supported guide to mitigating their formation.
The indazole motif is a privileged scaffold in medicinal chemistry, and its 4-borylated pinacol ester derivative provides a stable and efficient handle for the introduction of aryl and heteroaryl substituents. The Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation, is the primary application for this reagent. The generally accepted catalytic cycle for this reaction is a well-trodden path of oxidative addition, transmetalation, and reductive elimination. However, deviations from this main pathway can lead to a host of unwanted byproducts, complicating purification and reducing yields.
The Rogues' Gallery: Common Byproducts and Their Genesis
In the crucible of a Suzuki-Miyaura reaction, this compound can give rise to several characteristic byproducts. Understanding their formation is the first step toward their elimination.
Homocoupling Product: The Unwanted Dimer
A frequent and often significant byproduct is the symmetrical bi-indazole, formed from the oxidative coupling of two molecules of the starting boronic ester. This homocoupling is often mediated by the palladium catalyst, particularly in the presence of oxygen. The generally accepted mechanism involves the formation of a diorganopalladium(II) species, which then undergoes reductive elimination to yield the homocoupled product.
Caption: Oxidative homocoupling of the indazole boronic ester.
Protodeboronation Product: The Lost Functionality
Protodeboronation, the substitution of the boronic ester group with a hydrogen atom, represents a loss of the reactive handle and leads to the formation of unsubstituted 1H-indazole. This side reaction can be particularly problematic under either acidic or basic conditions and is often exacerbated by the presence of water in the reaction medium.[1] The mechanism can proceed through different pathways depending on the reaction conditions, but often involves the protonolysis of the carbon-boron bond.
Caption: Protodeboronation of the indazole boronic ester.
Hydrolysis Product: The Precursor's Return
The pinacol ester of 4-indazoleboronic acid can undergo hydrolysis to revert to the corresponding boronic acid. While the boronic acid is also a competent coupling partner in Suzuki-Miyaura reactions, its different solubility and stability profile, including a propensity to form cyclic trimeric anhydrides (boroxines), can affect the reaction kinetics and byproduct distribution. The presence of water and the basicity of the reaction medium are key factors influencing the rate of hydrolysis.
Analytical Identification and Quantification of Byproducts
A robust analytical strategy is paramount for understanding and controlling byproduct formation. A combination of chromatographic and spectroscopic techniques is typically employed.
| Analytical Technique | Application | Information Provided |
| HPLC-MS | Reaction monitoring, purity assessment | Separation of reactants, products, and byproducts; molecular weight confirmation. |
| GC-MS | Analysis of volatile components | Identification of lower molecular weight byproducts like unsubstituted indazole. |
| ¹H NMR Spectroscopy | Structural elucidation | Identification of characteristic proton signals for the desired product and byproducts. |
| ¹¹B NMR Spectroscopy | Boron speciation | Distinguishes between the boronic ester, boronic acid, and other boron-containing species.[2][3] |
¹¹B NMR Spectroscopy: A Window into Boron Speciation
¹¹B NMR is a particularly powerful tool for analyzing reactions of boronic esters. The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A tetracoordinate boronate species will have a chemical shift significantly different from a tricoordinate boronic ester or boronic acid, allowing for in-situ monitoring of the reaction.[3]
A Comparative Guide to Byproduct Mitigation Strategies
The formation of byproducts can be minimized through careful optimization of reaction conditions and the selection of appropriate reagents.
PART 1: Reaction Condition Optimization
The choice of catalyst, base, and solvent can have a profound impact on the distribution of products and byproducts in a Suzuki-Miyaura reaction.
Table 1: Comparison of Reaction Parameters for Suzuki-Miyaura Coupling of Indazole Derivatives
| Parameter | Condition | Effect on Byproducts | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ | Often reduces homocoupling | The bulky dppf ligand can disfavor the formation of the diorganopalladium(II) intermediate required for homocoupling. |
| Pd(PPh₃)₄ | Can lead to higher levels of homocoupling | Triphenylphosphine is a less sterically demanding ligand. | |
| Base | K₂CO₃, Cs₂CO₃ | Generally effective, but can promote hydrolysis and protodeboronation with prolonged reaction times. | Weaker bases are often preferred to minimize protodeboronation of sensitive substrates. |
| K₃PO₄ | Often a good choice for minimizing protodeboronation. | A moderately strong base that is often effective in promoting transmetalation without excessive side reactions. | |
| Solvent | Anhydrous 1,4-Dioxane, Toluene | Minimizes hydrolysis of the boronic ester. | The absence of water slows down the conversion of the pinacol ester to the boronic acid. |
| Aqueous solvent mixtures (e.g., Dioxane/H₂O) | Can accelerate the reaction but may increase hydrolysis and protodeboronation. | Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. |
A study on the Suzuki-Miyaura cross-coupling of 5-bromo-1-ethyl-1H-indazole found that Pd(dppf)Cl₂ was a superior catalyst to Pd(PPh₃)₄, providing higher yields of the desired product.[4] For the coupling of C7-bromo-4-substituted-1H-indazoles, various palladium catalysts and bases were screened, highlighting the critical role of these parameters in achieving high yields.[5]
PART 2: Alternative Boron Reagents - A Paradigm Shift in Stability
While this compound is a widely used and generally stable reagent, several alternatives offer enhanced stability and can significantly reduce the incidence of side reactions, particularly protodeboronation.
N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates are air-stable, crystalline solids that are compatible with chromatography.[6] The MIDA ligand protects the boron center, rendering it unreactive under standard anhydrous cross-coupling conditions. Deprotection occurs in situ under mild aqueous basic conditions, leading to a slow release of the active boronic acid. This "slow-release" strategy minimizes the concentration of the free boronic acid in the reaction mixture at any given time, thereby suppressing protodeboronation and other side reactions.[7]
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are another class of highly stable boronic acid surrogates. They are crystalline, free-flowing solids that are remarkably stable to both air and moisture. This stability simplifies handling and storage and often leads to improved performance in cross-coupling reactions, with minimized side reactions such as homocoupling.
Caption: Comparison of standard vs. slow-release Suzuki coupling strategies.
Table 2: Comparative Performance of Boron Reagents
| Boron Reagent | Stability | Key Advantages | Considerations |
| Pinacol Ester | Good | Widely available, generally good reactivity. | Susceptible to hydrolysis and protodeboronation under certain conditions. |
| MIDA Boronate | Excellent | Air- and moisture-stable, chromatographically stable, enables slow-release strategy.[6] | Requires an additional synthetic step for preparation. |
| Organotrifluoroborate | Excellent | Highly stable crystalline solids, easy to handle, often superior reactivity. | Preparation involves the use of KHF₂. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: ¹¹B NMR Analysis of a Reaction Mixture
-
Acquire a ¹¹B NMR spectrum of the starting this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
At various time points during the reaction, carefully withdraw an aliquot of the reaction mixture under an inert atmosphere.
-
Quench the aliquot with a small amount of deuterated solvent and filter through a small plug of silica gel to remove the palladium catalyst.
-
Acquire a ¹¹B NMR spectrum of the filtered aliquot.
-
Compare the spectra to observe the disappearance of the starting boronic ester signal and the appearance of signals corresponding to the boronic acid and/or other boron-containing species.
Conclusion
The successful application of this compound in complex molecule synthesis hinges on a thorough understanding and control of potential side reactions. By carefully selecting reaction conditions and, where necessary, employing more stable boronic acid surrogates like MIDA boronates or organotrifluoroborates, researchers can significantly improve the efficiency and purity of their Suzuki-Miyaura cross-coupling reactions. The analytical methodologies outlined in this guide provide the necessary tools to diagnose and troubleshoot these critical transformations, ultimately paving the way for more efficient and robust synthetic routes in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
In the landscape of pharmaceutical development and organic synthesis, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole stands as a critical building block, particularly in the synthesis of complex molecules via Suzuki-Miyaura coupling reactions.[1] The purity of this boronic acid pinacol ester is paramount, as impurities can significantly impact reaction yields, downstream purification processes, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, addressing the inherent analytical challenges and offering field-proven insights for robust and reliable results.
The primary analytical challenge in the HPLC analysis of boronic acid pinacol esters is their susceptibility to on-column hydrolysis, converting the ester back to the more polar boronic acid.[2][3] This can lead to inaccurate purity assessments and ghost peaks.[4] Therefore, the choice of chromatographic conditions must be carefully considered to minimize this degradation. This guide will compare a conventional C18 reversed-phase method with an alternative phenyl-hexyl stationary phase, highlighting the differences in selectivity and performance.
Method A: The Workhorse - Reversed-Phase C18
The C18 (octadecyl) stationary phase is the most widely used in reversed-phase HPLC due to its high hydrophobicity and broad applicability.[5] For the analysis of this compound, a C18 column can provide good retention and separation from non-polar impurities. However, the acidic nature of residual silanols on the silica backbone can catalyze the hydrolysis of the boronic ester.[6]
Causality Behind Experimental Choices:
-
Stationary Phase: A modern, end-capped C18 column with low silanol activity is crucial to minimize on-column hydrolysis.[1] The Waters XTerra MS C18 is a good example of a column designed for this purpose.[6]
-
Mobile Phase: A neutral pH mobile phase is often preferred to prevent acid or base-catalyzed hydrolysis of the pinacol ester.[2] The use of acidic modifiers like formic acid can sometimes increase the rate of hydrolysis.[1] A simple mobile phase of water and acetonitrile is a good starting point.
-
Diluent: The choice of sample diluent is critical. Using aqueous diluents can cause hydrolysis of the ester before injection.[1] Therefore, an aprotic organic solvent like acetonitrile is recommended.[2][3]
Method B: The Alternative - Phenyl-Hexyl for Enhanced Selectivity
Phenyl-hexyl columns offer a different separation mechanism compared to C18 columns.[7] The phenyl groups on the stationary phase can engage in π-π interactions with aromatic analytes, providing unique selectivity for compounds containing phenyl rings, such as our indazole derivative.[8][9] This can be particularly advantageous for separating structurally similar impurities.
Causality Behind Experimental Choices:
-
Stationary Phase: The phenyl-hexyl phase provides both hydrophobic and π-π interaction capabilities.[8] This dual retention mechanism can improve the resolution between the main component and aromatic impurities that may co-elute on a C18 column.
-
Mobile Phase Organic Modifier: The choice between acetonitrile and methanol as the organic modifier can significantly impact selectivity on a phenyl column. Acetonitrile can suppress π-π interactions, while methanol can enhance them, offering a valuable tool for method development.[5]
-
Temperature: Lowering the column temperature can sometimes reduce the rate of on-column hydrolysis, although its effect may be minor compared to mobile phase composition and stationary phase choice.[1][10]
Experimental Protocols
System Suitability
Prior to sample analysis, the chromatographic system must meet the system suitability requirements as defined in pharmacopeias such as the USP General Chapter <621>.[11][12] A system suitability solution should be prepared containing the main compound and a known impurity to verify resolution, tailing factor, and reproducibility.
Method A: Reversed-Phase C18 Protocol
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) is used.[1]
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.
Method B: Phenyl-Hexyl Protocol
-
Chromatographic System: Same as Method A.
-
Column: Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 65 35 20 25 75 25 25 75 25.1 65 35 | 30 | 65 | 35 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.
Performance Comparison
The following table summarizes the expected performance of the two methods based on typical chromatographic principles and literature data.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale for Performance |
| Retention Time of Main Peak (min) | ~15.2 | ~14.5 | C18 is generally more retentive for non-polar compounds.[7] |
| Resolution (Main Peak and Key Impurity) | > 2.0 | > 2.5 | Phenyl-Hexyl can offer enhanced selectivity for aromatic isomers through π-π interactions.[8] |
| Tailing Factor (Main Peak) | < 1.2 | < 1.2 | Both columns, if of high quality, should provide good peak shape. |
| On-column Hydrolysis (% area of Boronic Acid) | < 0.1% | < 0.1% | Minimized by using aprotic diluent and neutral mobile phase.[1][2] |
| Analysis Time (min) | 30 | 30 | Both methods are designed with similar run times for direct comparison. |
Visualization of the HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust HPLC purity method, adhering to the principles of analytical procedure validation.[13][14]
Caption: A typical workflow for HPLC method development and validation.
Trustworthiness and Self-Validation
The trustworthiness of these analytical methods is established through a rigorous validation process, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][15] Each protocol is a self-validating system through the inclusion of system suitability tests (SSTs). The SSTs are performed before any sample analysis to ensure the chromatographic system is performing as expected. Key SST parameters include:
-
Resolution (Rs): A minimum resolution of 2.0 between the main peak and the closest eluting impurity ensures accurate quantitation.
-
Tailing Factor (T): A tailing factor of less than 1.5 for the main peak indicates good column performance and minimizes integration errors.
-
Reproducibility (%RSD): The relative standard deviation of replicate injections of a standard solution should be less than 2.0% for peak area and retention time.
Furthermore, forced degradation studies should be performed to demonstrate the stability-indicating nature of the method, ensuring that all potential degradation products are separated from the main peak.[16][17]
Conclusion and Recommendations
Both the C18 and Phenyl-Hexyl methods can be successfully employed for the purity analysis of this compound.
-
Method A (C18) is a robust, general-purpose method suitable for routine quality control where the impurity profile is well-characterized.
-
Method B (Phenyl-Hexyl) is highly recommended during method development and for the analysis of samples where complex mixtures of aromatic impurities are expected. The alternative selectivity offered by the phenyl-hexyl phase can be invaluable in resolving closely related species that may be missed by a standard C18 column.
Ultimately, the choice of method will depend on the specific requirements of the analysis. It is advisable to screen both column chemistries during method development to select the most suitable one for the intended purpose, in line with the principles of Quality by Design (QbD).
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 7. support.waters.com [support.waters.com]
- 8. lcms.cz [lcms.cz]
- 9. uhplcs.com [uhplcs.com]
- 10. tandfonline.com [tandfonline.com]
- 11. usp.org [usp.org]
- 12. Chromatography [usp.org]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
A Senior Application Scientist's Guide to Palladium Catalysts for Coupling Reactions with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds. Its presence in drugs targeting a range of conditions—from cancer to inflammatory diseases and neurological disorders—underscores its importance in modern drug discovery.[1][2] The ability to strategically functionalize this scaffold is paramount for generating novel chemical entities with enhanced potency, selectivity, and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions with broad functional group tolerance.[3][4] This guide provides a comparative analysis of common palladium catalyst systems for two key transformations involving the 4-position of the indazole ring: the Suzuki-Miyaura coupling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole and the complementary Buchwald-Hartwig amination of the corresponding 4-haloindazoles.
As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the chemical reasoning behind catalyst selection, empowering researchers to optimize these critical reactions for their specific drug development programs.
Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl linkages. It involves the coupling of an organoboron species—in our case, the indazole pinacol boronic ester—with an organic halide.[5] The choice of palladium catalyst is critical to the reaction's success.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparison of Palladium Catalysts for Coupling with 4-Indazole Boronic Ester
While numerous catalyst systems exist, a few have emerged as particularly reliable for coupling heteroaryl boronic esters. Below is a comparison based on literature precedents for indazole and related heterocyclic systems.
| Catalyst System | Key Features & Rationale | Typical Yield Range |
| Pd(dppf)Cl₂ | The Workhorse: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is arguably the most common and robust catalyst for Suzuki couplings. The dppf ligand is both electron-rich, facilitating oxidative addition, and has a large bite angle, promoting reductive elimination. It is air-stable and easy to handle.[6][7][8] | Good to Excellent (70-95%) |
| Pd(PPh₃)₄ | The Classic: Tetrakis(triphenylphosphine)palladium(0) is a traditional, effective catalyst. However, it can be sensitive to air and may require higher temperatures. The PPh₃ ligands are less electron-donating than modern biaryl phosphines, which can slow the reaction.[5][9][10] | Moderate to Good (60-85%) |
| Pd(OAc)₂ + SPhos | The High-Performer: Using a palladium(II) acetate precursor with a bulky, electron-rich biarylphosphine ligand like SPhos often leads to highly active catalysts. These systems can operate at lower temperatures and catalyst loadings, and are particularly effective for challenging or sterically hindered substrates.[7][11] | Excellent (85-99%) |
Supporting Experimental Data
The following table summarizes conditions reported for Suzuki-Miyaura reactions on indazole and related scaffolds, demonstrating the performance of various catalysts.
| Catalyst (mol%) | Coupling Partner | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| PdCl₂(dppf) (5%) | Various Aryl Boronic Acids | K₂CO₃ | 1,4-Dioxane/H₂O | 100 °C / 12 h | 75-90% | [1] |
| Pd(PPh₃)₄ (5%) | Aryl Boronic Acids | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 °C / 6 h | ~70-85% | [9] |
| PdCl₂(PPh₃)₂ (10%) | (4-methoxyphenyl)boronic acid | K₂CO₃ | DMF | Reflux / 48 h | No Product | [4][12] |
| Pd(OAc)₂ (2%) / SPhos (4%) | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT / 0.5 h | 93% | [11] |
Note: Data is compiled from reactions on various indazole isomers or analogous heterocycles to provide a representative comparison.
Experimental Workflow & Protocol
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂
-
Reagent Assembly: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl bromide (1.1 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.) to the flask under a positive pressure of argon.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C4-arylated indazole.
Part 2: C-N Bond Formation via Buchwald-Hartwig Amination
While our primary substrate is the boronic ester, a comprehensive guide must include the synthesis of N-arylated indazoles, a key transformation in drug discovery. This is typically achieved via Buchwald-Hartwig amination, coupling a 4-halo-indazole (the precursor to the boronic ester) with an amine.[14][15]
The Catalytic Cycle: An Overview
Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) cycle. The key difference lies in the nature of the nucleophile and the steps following oxidative addition.
-
Oxidative Addition: Pd(0) inserts into the Ar-X bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This is the crucial C-N bond-forming step, which yields the arylated amine product and regenerates the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparison of Palladium Catalysts for Amination of 4-Haloindazoles
The success of Buchwald-Hartwig amination is critically dependent on the ligand. Bulky, electron-rich phosphine ligands are required to promote the difficult reductive elimination step for C-N bond formation.[16]
| Catalyst System | Key Features & Rationale | Typical Yield Range |
| Pd₂(dba)₃ + Xantphos | The Versatile Choice: Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. Xantphos is a bidentate ligand with a large "bite angle," which is highly effective in promoting C-N coupling for a wide range of amines and aryl halides. It offers good stability and reliability.[17] | Good to Excellent (75-95%) |
| Pd(OAc)₂ + XPhos/SPhos | The "Buchwald Ligands": These highly active, bulky monophosphine ligands were specifically developed to accelerate all steps of the catalytic cycle, especially reductive elimination. They often allow for reactions at lower temperatures and with less reactive coupling partners like aryl chlorides.[16][17] | Excellent (>90%) |
| Pd(OAc)₂ + PCy₃ | An Early Generation Ligand: Tricyclohexylphosphine is a simple, electron-rich phosphine. While effective in some cases, it is generally less active and provides lower yields compared to more modern biaryl phosphine or ferrocenyl ligands.[17] | Poor to Moderate (Ineffective to 60%) |
Supporting Experimental Data
The following table summarizes conditions reported for the amination of 4-bromo-7-azaindole, a close structural analog to 4-bromoindazole.
| Catalyst System (mol%) | Amine | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (2.5%) / Xantphos (5%) | Benzylamine | Cs₂CO₃ | Dioxane | 100 °C / 1 h | ~90% | [17] |
| Pd₂(dba)₃ (2.5%) / XPhos (5%) | Benzylamine | Cs₂CO₃ | Dioxane | 100 °C / 6 h | ~62% | [17] |
| Pd₂(dba)₃ (2.5%) / SPhos (5%) | Benzylamine | Cs₂CO₃ | Dioxane | 100 °C / 6 h | ~60% | [17] |
| Pd(OAc)₂ (5%) / Xantphos (10%) | Benzylamine | Cs₂CO₃ | Dioxane | 100 °C / 12 h | Poor Yields | [17] |
Insight: The data suggests that for this class of substrate, the combination of a Pd(0) source like Pd₂(dba)₃ with the Xantphos ligand is particularly effective.[17]
Protocol: Buchwald-Hartwig Amination using Pd₂(dba)₃/Xantphos
-
Reagent Assembly: To an oven-dried Schlenk tube, add 4-bromo-1H-indazole (1.0 equiv.), cesium carbonate (Cs₂CO₃, 1.5 equiv.), and Xantphos (0.05 equiv.).
-
Inert Atmosphere: Seal the tube and cycle between vacuum and argon three times.
-
Reagent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.025 equiv.), the desired amine (1.2 equiv.), and anhydrous dioxane.
-
Causality Insight: A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the amine without competing in the coupling reaction. Anhydrous solvents are critical as water can interfere with the catalyst and lead to hydrodehalogenation byproducts.
-
-
Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C. Stir for the required time (typically 1-12 hours).
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product via flash column chromatography to obtain the pure 4-amino-1H-indazole derivative.
Conclusion and Senior Scientist Recommendations
The functionalization of the indazole-4-position is a critical task in medicinal chemistry. The choice of palladium catalyst is not arbitrary but a scientifically driven decision based on the desired bond formation.
-
For robust C-C Suzuki-Miyaura couplings, Pd(dppf)Cl₂ remains the go-to catalyst. It is reliable, easy to handle, and provides excellent yields for a wide range of aryl halide coupling partners.[1][6]
-
For challenging C-C couplings involving sterically hindered substrates or for optimization to lower catalyst loading and temperature, a system composed of Pd(OAc)₂ with a Buchwald ligand like SPhos is highly recommended.[11]
-
For C-N Buchwald-Hartwig aminations, the ligand is paramount. A combination of a Pd(0) source like Pd₂(dba)₃ with a wide bite-angle ligand such as Xantphos has proven to be a highly effective and versatile system for coupling amines to haloindazoles.[17]
By understanding the underlying mechanisms and the specific roles of ligands and reagents, researchers can move beyond simply following a recipe. They can intelligently select the optimal catalytic system, troubleshoot effectively, and ultimately accelerate the synthesis of novel indazole-based drug candidates.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. atlanchimpharma.com [atlanchimpharma.com]
- 16. youtube.com [youtube.com]
- 17. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
A Comparative Guide to the Biological Activity of Compounds Derived from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide provides a comprehensive analysis of the biological activities of compounds synthesized from the versatile building block, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. This boronate ester is a key intermediate, enabling the synthesis of a diverse array of indazole derivatives through powerful cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5][6] Our focus will be on comparing the anticancer properties of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The indazole nucleus is present in several FDA-approved drugs, highlighting its therapeutic importance.[7][8] Derivatives of indazole have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][9] The ability to readily functionalize the indazole core via its boronate ester derivative allows for the systematic exploration of the structure-activity relationship (SAR), a critical aspect of drug discovery.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the development of indazole derivatives as potent anticancer agents.[7][8][10][11][12] These compounds often exert their effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[9][13] Below, we compare the in vitro antiproliferative activity of various indazole derivatives against different human cancer cell lines.
Table 1: Comparative Antiproliferative Activity (IC50 in µM) of Synthesized Indazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 2f | 4T1 (Breast) | 0.23 - 1.15 | - | - | [7][8] |
| 4 | A2780 (Ovarian) | 4.21 | - | - | [10] |
| 9 | A549 (Lung) | 7.73 | - | - | [10] |
| 13g | - | 0.0579 | Pazopanib | 0.030 | [13] |
| 13i | - | 0.0345 | Pazopanib | 0.030 | [13] |
| 8 | HCT-116 (Colon) | 3.94 | Vinblastine | 3.21 | [14] |
| 8 | HepG-2 (Liver) | 3.76 | Vinblastine | 7.35 | [14] |
| 8 | MCF-7 (Breast) | 4.43 | Vinblastine | 5.83 | [14] |
| 5b | A549 (Lung) | Noteworthy | - | - | [15] |
| 5'j | MCF-7 (Breast) | Noteworthy | - | - | [15] |
| 7 | FaDu, YD-15, MCF7 | Potent | - | - | [16] |
Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes to highlight the potential of this class of compounds.
From the table, it is evident that substitutions on the indazole core significantly influence the anticancer potency. For instance, compounds 13g and 13i exhibit inhibitory concentrations comparable to the approved multi-kinase inhibitor, Pazopanib.[13] Compound 8 shows potent activity against a panel of cancer cell lines, with IC50 values in the low micromolar range, comparable to the established anticancer drug Vinblastine.[14] Furthermore, some derivatives like compound 7 have been identified as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy.[16]
Mechanism of Action: Apoptosis Induction
A common mechanism by which many anticancer agents exert their effect is through the induction of programmed cell death, or apoptosis. Several studies have shown that indazole derivatives can trigger apoptosis in cancer cells.[7][10]
For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to an increase in mitochondrial membrane permeability, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in cell death.
Caption: Intrinsic apoptosis pathway induced by indazole derivatives.
Experimental Protocols
To ensure the reliability and reproducibility of the biological activity assessment, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays.
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the indazole derivatives at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain the phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI will stain the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Future Directions and Concluding Remarks
The versatility of this compound as a synthetic precursor has enabled the development of a wide range of biologically active compounds. The indazole derivatives discussed in this guide demonstrate significant potential as anticancer agents, with some exhibiting potency comparable to established drugs. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, a desirable trait for cancer therapeutics.
Future research should focus on a more systematic and comparative evaluation of these compounds under standardized conditions to allow for a more direct comparison of their activities. In vivo studies are also crucial to assess the efficacy, pharmacokinetics, and safety profiles of the most promising candidates.[9] Furthermore, the exploration of other biological activities, such as anti-inflammatory and antimicrobial properties, could unveil new therapeutic applications for this versatile class of molecules.[2][17]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Predicting Indazole Derivative Reactivity Using Computational DFT Studies
Welcome to an in-depth technical guide on leveraging Density Functional Theory (DFT) for the prediction of reactivity in indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to apply computational chemistry to accelerate their research. We will move beyond a simple recitation of methods to provide a field-proven perspective on why certain computational choices are made and how to interpret the results with confidence.
Indazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] Understanding the reactivity of these molecules is paramount for designing novel synthesis pathways and for predicting their interactions with biological targets. Computational DFT studies offer a powerful, cost-effective, and time-efficient alternative to purely experimental approaches for elucidating reaction mechanisms and predicting sites of reactivity.
The Rationale Behind Using DFT for Reactivity Prediction
At its core, chemical reactivity is governed by the electronic structure of a molecule. DFT provides a robust framework for calculating this electronic structure, offering a balance between computational cost and accuracy that is well-suited for the study of medium-sized organic molecules like indazole derivatives.[4] By calculating the electron density, we can derive a host of chemical concepts and descriptors that correlate with experimental reactivity.
This guide will compare and contrast various DFT-based approaches for predicting the reactivity of indazole derivatives, providing you with the knowledge to select the most appropriate methodology for your research question. We will delve into the practical application of Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) analysis, and Fukui functions, and discuss the critical choice of DFT functionals and basis sets.
Comparing DFT Functionals and Basis Sets for Indazole Systems
The accuracy of any DFT calculation is fundamentally dependent on the chosen exchange-correlation functional and the basis set. For N-heterocyclic systems like indazoles, this choice is particularly crucial.
| Functional | Type | Strengths for Indazole Derivatives | Weaknesses |
| B3LYP | Hybrid GGA | A workhorse in computational organic chemistry, often providing a good balance of accuracy and computational cost for ground-state geometries and electronic properties.[4] | May not be as accurate for systems with significant non-covalent interactions or for excited state calculations. |
| PBE0 | Hybrid GGA | Often yields excellent ground-state geometries.[5] | Can be computationally more demanding than B3LYP. |
| M06-2X | Hybrid meta-GGA | Generally performs well for main-group thermochemistry and kinetics. | Performance can be system-dependent. |
| ωB97X-D | Range-separated hybrid with dispersion correction | Recommended for systems where non-covalent interactions are important.[6] Includes empirical dispersion correction, which can be crucial for modeling intermolecular interactions. | Can be computationally expensive. |
| CAM-B3LYP | Long-range corrected hybrid | Provides a more accurate description of electronic and geometrical characteristics of excited states.[5] | Higher computational cost compared to B3LYP. |
| Basis Set | Description | Application for Indazole Derivatives |
| 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogens (p). | A good starting point for geometry optimizations and preliminary calculations, offering a reasonable compromise between accuracy and computational cost.[7][8] |
| 6-311+G(d,p) | Triple-zeta Pople-style basis set with diffuse functions (+) on heavy atoms. | Often used for more accurate single-point energy calculations and for describing systems with anionic character or weak interactions.[7] |
| cc-pVTZ | Dunning's correlation-consistent basis set (triple-zeta). | Generally provides higher accuracy for energies and properties compared to Pople-style basis sets. |
Expert Insight: For routine reactivity predictions of indazole derivatives, a combination like B3LYP/6-31G(d,p) for initial geometry optimizations followed by single-point energy calculations with a larger basis set such as 6-311+G(d,p) often provides a reliable and computationally efficient workflow.[7][8] However, for studies involving reaction mechanisms or significant intermolecular interactions, benchmarking against higher-level methods or experimental data is recommended, and functionals with dispersion corrections like ωB97X-D should be considered.[6][9]
Key Reactivity Descriptors: A Comparative Analysis
Once a reliable DFT method is chosen, the next step is to analyze the calculated electronic structure to predict reactivity. Several conceptual DFT descriptors are invaluable in this regard.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a cornerstone of reactivity prediction in organic chemistry.[10][11] It posits that the majority of chemical reactivity can be understood by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. The spatial distribution of the HOMO identifies the likely sites for electrophilic attack.
-
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons. The distribution of the LUMO points to the probable sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[7]
Experimental Protocol: FMO Analysis Workflow
-
Input Structure Generation: Build the 3D structure of the indazole derivative using a molecular editor.
-
Geometry Optimization: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step is crucial to find the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation (Optional but Recommended): To obtain more accurate orbital energies, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p)).
-
Orbital Visualization: Visualize the HOMO and LUMO isosurfaces to identify the regions of high electron density (for HOMO) and electron deficiency (for LUMO). This will pinpoint the most likely sites for electrophilic and nucleophilic attack, respectively.
-
Energy Analysis: Extract the energies of the HOMO and LUMO to calculate the HOMO-LUMO gap.
Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.[7]
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): Represent areas of low electron density or positive charge, which are prone to nucleophilic attack.
-
Green Regions (Neutral Potential): Correspond to areas with a neutral electrostatic potential.
Trustworthiness: MEP analysis provides a more intuitive and holistic view of reactivity compared to looking at individual atomic charges. It directly visualizes the regions that will be attractive to approaching electrophiles or nucleophiles.
Fukui Functions
For a more quantitative prediction of regioselectivity, Fukui functions are a powerful tool derived from conceptual DFT.[12][13] The Fukui function, f(r), measures the change in electron density at a particular point when an electron is added to or removed from the system.
-
f+(r): For nucleophilic attack (addition of an electron). The site with the highest value of f+(r) is the most susceptible to attack by a nucleophile.
-
f-(r): For electrophilic attack (removal of an electron). The site with the highest value of f-(r) is the most likely to be attacked by an electrophile.
-
f0(r): For radical attack.
Condensed Fukui functions, which approximate the Fukui function for individual atoms, are often used for practical applications. These can be calculated from the populations of the HOMO and LUMO on each atom or through finite difference approximations. Recent studies have demonstrated the utility of Fukui indices in correctly predicting the regioselectivity of reactions involving indazole derivatives, such as N-alkylation.[1][14]
Caption: Relationship between DFT calculations and reactivity descriptors.
Case Study: Predicting the Regioselectivity of Indazole Alkylation
The alkylation of indazoles can lead to a mixture of N1 and N2 substituted products.[1][3] DFT calculations can be employed to predict the regioselectivity of this reaction, providing valuable insights for synthetic chemists.
A recent study on the regioselective alkylation of a substituted indazole utilized DFT calculations to rationalize the observed product distribution.[1] The authors found that the calculated N1- and N2-partial charges and Fukui indices were consistent with the experimentally observed regioselectivity under different reaction conditions.[1] Specifically, the calculations suggested that a chelation mechanism involving the cation of the base could favor the formation of the N1-substituted product.[1][3]
Experimental Protocol: Predicting Regioselectivity of Indazole Alkylation
-
Model Reactants: Build the structures of the indazole derivative and the alkylating agent.
-
Calculate Reactivity Descriptors: For the indazole anion (after deprotonation), calculate the condensed Fukui functions (f-) and analyze the MEP to identify the most nucleophilic nitrogen atom.
-
Transition State Search (Advanced): For a more rigorous prediction, locate the transition state structures for both the N1 and N2 alkylation pathways. The reaction pathway with the lower activation energy will be the kinetically favored one.
-
Product Stability: Calculate the energies of the N1 and N2 substituted products to determine the thermodynamic favorability of each isomer.
Conclusion
Computational DFT studies provide a powerful and versatile toolkit for predicting the reactivity of indazole derivatives. By carefully selecting the appropriate functional and basis set, and by analyzing key reactivity descriptors such as FMOs, MEPs, and Fukui functions, researchers can gain deep insights into reaction mechanisms and regioselectivity. This knowledge can be instrumental in guiding synthetic efforts, saving valuable time and resources in the laboratory. As with any computational method, it is crucial to validate the predictions against experimental data whenever possible to ensure the reliability of the chosen theoretical model.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. comporgchem.com [comporgchem.com]
- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Reactivity patterns of imidazole, oxazole, and thiazole as reflected by the polarization justified Fukui functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. komorowski.edu.pl [komorowski.edu.pl]
- 14. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to handle specialized chemical reagents not just effectively, but safely. The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, a vital building block in pharmaceutical development and organic synthesis, requires meticulous handling throughout its lifecycle, including its final disposal.[1][2] This guide moves beyond mere instruction to explain the chemical rationale behind each step, ensuring a culture of safety and environmental responsibility in your laboratory.
This document provides a framework for safe disposal. However, it is imperative to always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines , as local regulations are the ultimate authority.[3]
Foundational Knowledge: Hazard Profile and Chemical Characteristics
Understanding the inherent risks of a compound is the first step in managing it safely. This compound, also known as Indazole-4-boronic acid pinacol ester, is a white to pale yellow solid with specific hazards that dictate its handling and disposal protocols.[1][4]
Key Chemical Data
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₁₃H₁₇BN₂O₂ | [4][5] |
| CAS Number | 885618-33-7 | [4][5] |
| Molecular Weight | 244.10 g/mol | [4] |
| Appearance | White to pale yellow solid | [1] |
| Incompatibilities | Strong oxidizing agents |[6] |
Globally Harmonized System (GHS) Hazard Classification According to GHS classifications, this compound presents the following hazards:
The causality behind these classifications lies in the reactivity of the indazole and boronic ester functional groups. These hazards necessitate that the compound and any materials contaminated with it be treated as hazardous chemical waste . Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[3][8]
Mandatory Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3] The following PPE is mandatory to prevent dermal and ocular exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles causing serious eye irritation.[3][6] |
| Hand Protection | Nitrile or neoprene gloves (consider double-gloving) | Provides a chemical-resistant barrier to prevent skin irritation.[3] |
| Body Protection | A fully fastened, long-sleeved lab coat | Protects skin and personal clothing from contamination.[3] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[3] |
Step-by-Step Disposal and Decontamination Protocols
The core principle of disposal is strict waste segregation. Cross-contamination of waste streams can lead to unintended and dangerous chemical reactions. Therefore, dedicated and clearly labeled waste containers are essential.
-
Container Integrity: Keep the chemical in its original, tightly sealed container whenever possible.[8]
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and the CAS number "885618-33-7".
-
Storage: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.[3][8]
This waste stream includes items like gloves, weighing paper, bench protectors, and contaminated silica gel.
-
Collection: Place all contaminated solid materials into a dedicated, sealable container (e.g., a pail or a sturdy, lined cardboard box).
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant by its full name.
-
Storage: Once full, seal the container and move it to the SAA.
This includes reaction mixtures or solutions containing the title compound.
-
Collection: Pour the liquid waste into a designated, chemically compatible (e.g., glass or polyethylene) hazardous waste container. Use a funnel to prevent spills.
-
Compatibility Check: Never mix this waste with incompatible materials, particularly strong oxidizing agents.[6]
-
Labeling: Label the container as "Hazardous Waste," listing all chemical components and their approximate percentages.
-
Storage: Keep the container sealed when not in use and store it in the SAA.
Properly cleaned glassware is crucial for experimental integrity and safety.
-
Initial Rinse: Perform an initial rinse with an organic solvent (e.g., acetone or ethanol) that dissolves the compound. Collect this rinsate as liquid hazardous waste.
-
Secondary Decontamination: A basic wash can be effective for residual boronic esters.[3] This converts the boronic ester to a more water-soluble boronate salt, aiding its removal.[9] Rinse the glassware with a dilute basic solution (e.g., 1% sodium carbonate). Crucially, this rinsate must also be collected as liquid hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water, collecting this water as hazardous waste.
-
Drying: Allow the glassware to air dry completely in a well-ventilated area before reuse.
Emergency Spill Response
In the event of a spill, immediate and correct action is critical.
-
Alert & Secure: Alert personnel in the immediate area and restrict access.[8]
-
Assess: If the spill is large or you are unsure how to proceed, evacuate and contact your institution's EHS office immediately.
-
Contain (for small, manageable spills):
-
Collect: Carefully place all contaminated absorbent material and cleaning supplies into a sealable container.
-
Decontaminate & Label: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous solid waste. Label the container appropriately.[8]
-
Report: Report the incident to your supervisor and EHS office, as per institutional policy.[8]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for proper waste stream management.
Caption: Waste segregation and disposal pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone | C15H19BN2O3 | CID 45786354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
For the innovative researcher in drug development, the utility of novel building blocks like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is undeniable. This pinacol boronic ester derivative of indazole is a versatile reagent in cross-coupling reactions, enabling the construction of complex molecular architectures. However, its reactivity also necessitates a thorough understanding of its handling requirements to ensure both experimental success and, more importantly, personal safety. This guide provides a comprehensive operational plan for the safe handling, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Understanding the Compound: A Duality of Reactivity and Sensitivity
This compound combines the aromatic, heterocyclic indazole core with a boronic acid protected as a pinacol ester. This structure is key to its utility in Suzuki-Miyaura coupling and other transition metal-catalyzed reactions. The pinacol ester group offers greater stability compared to the free boronic acid, particularly against oxidation. However, it remains susceptible to hydrolysis, a critical consideration in its handling and storage.
The indazole moiety, a fusion of benzene and pyrazole rings, is a stable aromatic system. The 1H-tautomer is the most thermodynamically stable form. While the indazole core itself is relatively robust, the C-B bond is the site of reactivity and potential degradation.
Based on available safety data for the compound and its close analogs, this compound is classified with the following hazards:
A summary of the key chemical and physical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 885618-33-7 | [3][4] |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [3][4] |
| Molecular Weight | 244.1 g/mol | [1][4] |
| Appearance | White to pale yellow solid | |
| Boiling Point | 404.123 °C | [3] |
| Density | 1.154 g/cm³ | [3] |
Personal Protective Equipment: Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of Personal Protective Equipment (PPE). For handling this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[5] | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended operations. | Prevents skin contact and irritation.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills.[5] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. | Minimizes the risk of respiratory tract irritation.[5] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following protocol outlines the essential steps for safely handling this compound in a research laboratory setting. The key to preventing exposure and maintaining the integrity of the compound is to minimize its contact with air and moisture.
Preparation and Weighing of the Solid
Given its sensitivity to moisture, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially for reactions requiring anhydrous conditions.
-
Work Area Preparation : Ensure a clean, clutter-free workspace within a certified chemical fume hood. Have all necessary glassware, spatulas, and waste containers readily accessible.
-
Inert Atmosphere : If the subsequent reaction is air-sensitive, the solid should be handled in a glovebox or using Schlenk line techniques. For less stringent requirements, a nitrogen-purged flask can be used for weighing.
-
Weighing :
-
Tare a clean, dry vial or flask on an analytical balance.
-
Briefly remove the container from the balance and, in the fume hood, carefully transfer the desired amount of the solid using a clean, dry spatula. Avoid creating dust.
-
Re-weigh the container to determine the exact mass of the compound transferred.
-
If using a Schlenk flask, stopper it and connect it to the Schlenk line to be evacuated and backfilled with inert gas.[7]
-
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of this compound.
-
Temperature : Store in a cool, dry place. Refrigeration is often recommended for long-term storage.[8]
-
Atmosphere : Keep the container tightly sealed to prevent moisture ingress. For optimal stability, store under an inert atmosphere of nitrogen or argon.
-
Incompatibilities : Store away from strong oxidizing agents.[8]
The pinacol ester is relatively stable to hydrolysis under neutral conditions but can be cleaved by acidic or basic conditions. This is an important consideration for planning reactions and workups.
Disposal Plan: Responsible Management of Chemical Waste
All waste containing this compound, including contaminated consumables and reaction residues, must be treated as hazardous waste.
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]
Disposal Procedure
-
Solid Waste : Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated solid hazardous waste container.
-
Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated liquid hazardous waste container. Do not pour any waste containing this compound down the drain.[6]
-
Empty Containers : "Empty" containers that have held the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste.
-
Decontamination : Glassware can be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste. A subsequent wash with a basic solution (e.g., dilute sodium hydroxide) can help hydrolyze any residual boronic ester to a more water-soluble boronate salt, which should also be collected as hazardous waste.[6]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their pursuit of novel therapeutics, ensuring a secure laboratory environment for all.
References
- 1. This compound | C13H17BN2O2 | CID 45480186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone | C15H19BN2O3 | CID 45786354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



